molecular formula C₄H₁₄N₈O₆S B132414 Dicyanodiamidine sulfate CAS No. 591-01-5

Dicyanodiamidine sulfate

Cat. No.: B132414
CAS No.: 591-01-5
M. Wt: 302.27 g/mol
InChI Key: IATXFPUBPMZBPH-UHFFFAOYSA-N
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Description

Dicyanodiamidine sulfate, also known as dicyandiamide acid sulfate, is a sulfate salt of dicyandiamide (DCD) that serves as a versatile chemical intermediate for research and industrial synthesis . It is characterized as a white, tabular solid that crystallizes in the triclinic system . The compound is noted to hydrolyze to the corresponding salt of guanylurea upon exposure to moist air . Historically, its primary research and industrial applications have included serving as a precursor in the preparation of flame-proofing compositions, chemotherapeutic agents, insecticides, and synthetic resins . From a modern research perspective, studies on related dicyandiamide compounds highlight a significant and ongoing research interest in nitrification inhibition—the process of slowing the bacterial conversion of ammonia to nitrate in soil . This mechanism helps improve nitrogen use efficiency in agricultural systems and can mitigate negative environmental impacts. While this compound itself is a specific salt, its parent compound, dicyandiamide, is a well-known nitrification inhibitor that functions by suppressing the activity of ammonia-oxidizing bacteria (AOB) . This body of research underscores the potential value of dicyandiamide derivatives in environmental and agricultural sciences. This product is intended for laboratory research and industrial synthesis purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

diaminomethylideneurea;sulfuric acid
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InChI

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4)
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InChI Key

IATXFPUBPMZBPH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O
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Molecular Formula

C4H14N8O6S
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Related CAS

141-83-3 (Parent)
Record name Dicyanodiamidine sulfate
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DSSTOX Substance ID

DTXSID60883452
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White needles; [Alfa Aesar MSDS]
Record name Dicyanodiamidine sulfate
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CAS No.

591-01-5
Record name Dicyanodiamidine sulfate
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Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
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Record name Bis(amidinourea) sulphate
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Record name DICYANODIAMIDINE SULFATE
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Foundational & Exploratory

An In-depth Technical Guide to Dicyanodiamidine Sulfate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dicyanodiamidine sulfate, also known as guanylurea sulfate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and key applications of this versatile compound. The information is presented to not only inform but also to provide actionable insights for laboratory and research settings.

Introduction and Core Chemical Identity

This compound is an organic salt that serves as a significant reagent in various chemical syntheses and analytical methods.[1] Its high nitrogen content also lends it potential applications in fields such as agriculture.[1] Understanding its fundamental properties is the first step toward leveraging its full potential in research and development.

The compound is most commonly identified by its CAS Registry Number: 591-01-5 .[2][3] It is also known by several synonyms, including Guanylurea sulfate, Carbamylguanidine sulfate, and Amidinourea sulfate.[1][2]

Molecular Structure and Physicochemical Properties

This compound is the salt formed from two molecules of guanylurea (the dicyanodiamidine cation) and one molecule of sulfuric acid. The IUPAC name for this compound is bis(diaminomethylideneurea);sulfuric acid.[3] The molecular formula is C₄H₁₄N₈O₆S, with a corresponding molecular weight of 302.27 g/mol .[2][3][4][5] The structure is characterized by the presence of a urea functional group attached to a guanidinium group, which is responsible for its basicity and ability to form salts.

Molecular Structure Diagram

Dicyanodiamidine_Sulfate cluster_cation1 Guanylurea Cation 1 cluster_cation2 Guanylurea Cation 2 cluster_anion Sulfate Anion C1 C N1 NH2 C1->N1 N2 NH C1->N2 N4 NH2 C1->N4 C2 C N2->C2 N3 NH2 C2->N3 O1 O C2->O1 S S N4->S C3 C N5 NH2 C3->N5 N6 NH C3->N6 N8 NH2 C3->N8 C4 C N6->C4 N7 NH2 C4->N7 O2 O C4->O2 N8->S O3 O S->O3 O4 O S->O4 O5 O S->O5 O6 O S->O6

Caption: Molecular structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance White crystalline powder/needles[1][3][6]
Molecular Formula C₄H₁₄N₈O₆S[2][3][4][5]
Molecular Weight 302.27 g/mol [2][3][4][5]
CAS Number 591-01-5[1][2][3]
Melting Point ~195-199 °C (decomposes)[7][8]
Solubility Soluble in water and alcohol. Slightly soluble in cold water (1 part in ~20 parts), more soluble in boiling water (1 part in ~3 parts).[2][6][9]
Stability Stable under normal conditions.[1]

Note on Solubility: The high solubility in water is attributed to the polar nature of the guanylurea cation and the sulfate anion, which readily form hydrogen bonds with water molecules. The increased solubility in boiling water is a common characteristic of many salts and is an important consideration for preparing concentrated solutions.

Synthesis and Manufacturing

From a synthetic chemistry perspective, this compound is accessible through a straightforward process. The primary method involves the acid-catalyzed hydrolysis of dicyanodiamide.

General Synthesis Protocol

The preparation typically involves heating dicyanodiamide with sulfuric acid in an aqueous solution.[2] A patent also describes the reaction of dicyandiamide with sulfuric acid in a non-aqueous solvent, such as glacial acetic acid, to first form dicyandiamide acid sulfate, which then hydrolyzes to the corresponding guanylurea salt in the presence of moisture.[10]

Rationale behind the synthesis: The reaction proceeds via the protonation of one of the nitrile groups of dicyandiamide by sulfuric acid, making it susceptible to nucleophilic attack by a water molecule. Subsequent rearrangement and further hydration lead to the formation of guanylurea. The sulfate anion from the sulfuric acid acts as the counter-ion to the protonated guanylurea, resulting in the precipitation of this compound upon cooling or concentration of the solution.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Dicyandiamide & Sulfuric Acid (H₂SO₄) Reaction Heating & Stirring Reactants->Reaction Solvent Aqueous or Non-aqueous Solvent Solvent->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Crystallization Cooling & Crystallization Hydrolysis->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Product Dicyanodiamidine Sulfate Crystals Drying->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

For quality control and research purposes, the identity and purity of this compound can be confirmed using a variety of analytical techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and S=O functional groups. The sulfate group typically exhibits strong absorption bands in the region of 1230 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the protons of the guanylurea cation. The chemical shifts of these protons can be influenced by the solvent and the presence of the sulfate counter-ion.[12][13]

Chromatographic Methods
Exemplary HPLC Protocol for Purity Assessment

This protocol is a self-validating system designed for the determination of this compound purity.

Objective: To develop and validate an HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Methanesulfonic acid

Instrumentation:

  • HPLC system with a UV detector

  • Cation exchange column (e.g., Dionex IonPac™ CS16 or similar)

Chromatographic Conditions:

  • Mobile Phase: 15 mM Methanesulfonic acid in HPLC grade water

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 200 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 100 mL with the mobile phase.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and determine the peak area for this compound.

  • Quantification and Validation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

    • The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Rationale for Method Choices: A cation exchange column is chosen due to the cationic nature of guanylurea. Methanesulfonic acid serves as a competing cation in the mobile phase to facilitate elution. UV detection at a low wavelength (200 nm) is selected to capture the electronic transitions of the chromophores present in the molecule.

Applications in Research and Industry

This compound has several niche but important applications:

  • Analytical Chemistry: It is used as a reagent for the detection and determination of nickel, and for its separation from cobalt and other metals.[2][7] This application likely stems from its ability to form colored complexes with certain metal ions.

  • Organic Synthesis: It serves as a building block in the synthesis of other organic molecules, including dyes and pharmaceuticals.[6][9]

  • Metformin-Related Research: Dicyanodiamidine (as guanylurea) is an impurity of the widely used antidiabetic drug metformin, making its sulfate salt an important reference standard in pharmaceutical quality control.[7]

Safety and Handling

This compound is considered harmful if swallowed.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[6] It may cause irritation upon contact with skin and eyes.[3] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound with a well-defined chemical structure and a range of interesting properties and applications. Its synthesis from readily available starting materials and its utility as an analytical reagent and a synthetic building block make it a valuable compound for both academic and industrial researchers. A thorough understanding of its physicochemical properties and analytical characterization is essential for its effective and safe use.

References

  • This compound . DrugFuture. [Link]

  • This compound | C4H14N8O6S | CID 11555 . PubChem, National Institutes of Health. [Link]

  • This compound . Global Substance Registration System (GSRS). [Link]

  • Dicyandiamide acid sulfate.
  • GUANYLUREA SULFATE 5338-16-9 wiki . LookChem. [Link]

  • Dicyandiamide, DCD, DCDA, Cyanoguanidine, 461-58-5 . Betakim Tekstil. [Link]

  • This compound | The Merck Index Online . The Royal Society of Chemistry. [Link]

  • N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1 . ChemWhat. [Link]

  • N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 . PubChem, National Institutes of Health. [Link]

  • This compound DIHYDRATE . Global Substance Registration System (GSRS). [Link]

  • Dicyandiamide-Driven Tailoring of the n-Value Distribution and Interface Dynamics for High-Performance ACI 2D Perovskite Solar Cells . PMC, National Institutes of Health. [Link]

  • Dicyandiamide | C2H4N4 | CID 10005 . PubChem, National Institutes of Health. [Link]

  • DICYANDIAMIDE . Ataman Kimya. [Link]

  • Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.
  • Reorientational dynamics and solid-phase transformation of ammonium dicyanamide into dicyandiamide: a (2)H solid-state NMR study . PubMed, National Institutes of Health. [Link]

  • Sulfate Composition of Glycosaminoglycans Determined by Infrared Spectroscopy . PubMed, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Preparation of Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dicyanodiamidine sulfate, also known as guanylurea sulfate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a robust laboratory-scale protocol derived from established industrial processes. The guide elucidates the underlying reaction mechanism, provides step-by-step procedures for synthesis and purification, outlines analytical methods for product validation, and emphasizes critical safety and handling protocols. The information presented herein is grounded in authoritative scientific literature and is designed to be a self-validating system for the reliable preparation of this important chemical compound.

Introduction: this compound - Properties and Significance

Dicyanodiamidine, or guanylurea, is a chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a derivative of guanidine and urea and is commonly prepared and handled as its sulfate salt due to its increased stability.

This compound presents as a white crystalline solid that is soluble in water.[1] Its chemical structure features a guanidine group attached to a urea moiety, making it a versatile building block in organic synthesis. The compound is of particular interest to the pharmaceutical industry as a potential precursor or impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and properties is therefore crucial for process development, quality control, and regulatory compliance.

PropertyValue
Chemical Name (Aminoiminomethyl)urea sulfate (2:1)
Synonyms Guanylurea sulfate, Carbamylguanidine sulfate
CAS Number 591-01-5
Molecular Formula C₄H₁₄N₈O₆S
Molecular Weight 302.27 g/mol
Appearance White crystalline solid
Solubility Soluble in water

The Chemical Pathway: From Dicyandiamide to this compound

The most prevalent and economically viable method for the synthesis of this compound is the acid-catalyzed hydrolysis of dicyandiamide. This reaction proceeds by the addition of a water molecule across one of the nitrile groups of dicyandiamide in the presence of a strong acid, such as sulfuric acid.

Reaction Mechanism

The reaction is initiated by the protonation of the nitrile nitrogen by sulfuric acid, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid intermediate. Tautomerization of this intermediate, followed by deprotonation, yields the final product, dicyanodiamidine (guanylurea). The guanylurea, being a basic compound, is then protonated by the sulfuric acid in the reaction medium to form the stable this compound salt.

Reaction_Mechanism DCD Dicyandiamide Protonated_DCD Protonated Dicyandiamide DCD->Protonated_DCD + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ Intermediate1 Protonated Imidic Acid Intermediate Protonated_DCD->Intermediate1 + H₂O H2O H₂O Guanylurea Dicyanodiamidine (Guanylurea) Intermediate1->Guanylurea Tautomerization & -H⁺ DDS This compound Guanylurea->DDS + H₂SO₄

Caption: Acid-catalyzed hydrolysis of dicyandiamide to this compound.

Laboratory-Scale Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established industrial methods for a standard laboratory setting.[2]

Materials and Equipment
  • Dicyandiamide (C₂H₄N₄)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

Experimental Protocol

Experimental_Workflow start Start step1 1. Dissolve Dicyandiamide in Water start->step1 step2 2. Slowly Add Sulfuric Acid step1->step2 step3 3. Heat the Reaction Mixture step2->step3 step4 4. Cool and Induce Crystallization step3->step4 step5 5. Isolate the Product by Filtration step4->step5 step6 6. Wash the Crystals step5->step6 step7 7. Dry the Product step6->step7 end End step7->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 42.0 g (0.5 mol) of dicyandiamide in 200 mL of deionized water. Stir the mixture to ensure complete dissolution.

  • Acid Addition: While stirring the solution, slowly and carefully add 27.8 mL (0.5 mol) of concentrated sulfuric acid (98%). The addition should be done in a dropwise manner, as the reaction is exothermic. It is advisable to cool the flask in an ice bath during the addition to control the temperature.

  • Reaction: After the complete addition of sulfuric acid, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Further, cool the flask in an ice bath to induce the crystallization of this compound.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and excess acid, followed by a wash with cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is the recommended method.

Recrystallization Protocol
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 80-90 °C).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Subsequently, place the solution in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in D₂O is expected to show signals corresponding to the amine and imine protons. The spectrum of the parent compound, guanylurea, can be used as a reference.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum for guanylurea sulfate has been reported and can be used for comparison.

  • FTIR Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H, C=O, and C=N functional groups present in the molecule. The presence of the sulfate counter-ion will be indicated by strong absorption bands in the region of 1100-1200 cm⁻¹ and 600-650 cm⁻¹.

Purity Assessment
  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to quantify any impurities.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling dicyandiamide and concentrated sulfuric acid.

  • Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Emergency Procedures: In case of skin or eye contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Have a safety shower and eyewash station readily accessible.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of this compound on a laboratory scale. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can reliably prepare this important chemical compound for their specific applications. The provided information on the reaction mechanism and analytical methods will aid in ensuring the quality and integrity of the synthesized product.

References

  • PubChem. (n.d.). Guanylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Foster, G. H., & Jayne, Jr., D. W. (1942). U.S. Patent No. 2,277,823. U.S. Patent and Trademark Office.

Sources

Dicyanodiamidine sulfate CAS number 591-01-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dicyanodiamidine Sulfate (CAS 591-01-5): Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 591-01-5, also widely known as Guanylurea sulfate. It is tailored for researchers, scientists, and professionals in drug development and analytical chemistry. The document delves into the compound's fundamental physicochemical properties, detailed synthesis protocols, modern analytical methodologies for its characterization, and its primary applications, with a particular focus on its role in inorganic analytical chemistry. Furthermore, this guide outlines critical safety, handling, and storage procedures to ensure its proper use in a laboratory setting. The synthesis and analytical workflows are visualized through diagrams to enhance clarity and understanding, grounding all technical information in authoritative references.

Introduction and Nomenclature

This compound is an organic compound recognized for its utility as a specialized analytical reagent.[1] While the name "this compound" is frequently used, the compound is more formally known by several synonyms, which often leads to ambiguity in literature. Understanding its nomenclature is crucial for accurate literature searches and chemical inventory management.

The CAS Registry Number for this compound is 591-01-5 .[2] Its CAS name is (Aminoiminomethyl)urea sulfate (2:1), indicating that the salt consists of two protonated guanylurea molecules for every one sulfate anion.[2]

Common synonyms include:

  • Guanylurea sulfate[1][3][4]

  • Carbamylguanidine sulfate[1][2]

  • Amidinourea sulfate[1][3]

  • Biuretamidine sulfate[1][2]

The compound is the sulfate salt of guanylurea (CAS 141-83-3), the parent compound formed by the hydrolysis of dicyandiamide.[5] Its primary significance lies in its ability to form coordination complexes, a property leveraged in analytical chemistry.[1]

Physicochemical Properties

This compound is a white crystalline solid, typically appearing as needles or a fine powder.[2][3][5] Its physical and chemical characteristics are summarized in the table below, compiled from various chemical databases and safety data sheets.

PropertyValueSource(s)
CAS Number 591-01-5[2][5]
Molecular Formula C₄H₁₄N₈O₆S (represents the 2:1 salt)[1][2][5]
Molecular Weight 302.27 g/mol [2][5][6]
Appearance White needles or crystalline powder[2][5][7]
Melting Point ~195-199 °C (with decomposition)[4][7][8]
Solubility Soluble in water (approx. 1 part in 20 parts cold water; 1 in 3 parts boiling water), slightly soluble in alcohol, insoluble in benzene and chloroform.[2][3][9]
Stability Stable under normal conditions. The dihydrate form loses its water of crystallization at 110°C.[2][10]

Synthesis and Manufacturing

The most common and economically viable synthesis of this compound involves the acid-catalyzed hydrolysis of dicyandiamide (DCD). This process leverages readily available starting materials and a straightforward reaction pathway.

Synthesis Pathway and Mechanism

The synthesis proceeds by heating dicyandiamide in the presence of sulfuric acid and water.[2] The acid catalyzes the hydrolysis of one of the nitrile groups in dicyandiamide to an amide group, forming guanylurea. The guanylurea, being basic, is then protonated by the sulfuric acid to form the stable sulfate salt.

Synthesis_Pathway DCD Dicyandiamide (C₂H₄N₄) reagents H₂SO₄, H₂O Heat DCD->reagents GU_Sulfate This compound (C₄H₁₄N₈O₆S) reagents->GU_Sulfate Hydrolysis & Salt Formation

Caption: Synthesis of this compound from Dicyandiamide.

Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial methods described in patent literature.[11] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Dicyandiamide (180 parts by weight)

  • 50% Sulfuric Acid (250 parts by weight)

  • Water (400 parts by weight)

  • Reaction vessel with heating, cooling, and stirring capabilities

Procedure:

  • Initial Charge: Combine the water and dicyandiamide in the reaction vessel. Begin agitation to form a slurry.

    • Causality: Creating a slurry ensures efficient heat transfer and contact between reactants when the acid is added.

  • Acid Addition: Gradually add the 50% sulfuric acid to the slurry. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle boil.[11]

    • Causality: A controlled addition prevents a runaway reaction and thermal decomposition of the product. The heat generated by the dilution of the acid and the reaction itself drives the hydrolysis.

  • Reaction Completion: After all the acid has been added, continue to heat the mixture if necessary to ensure the reaction goes to completion. The endpoint is typically determined by the dissolution of all dicyandiamide solids.

  • Crystallization: Cool the reaction mixture slowly to below 50°C, and then further to room temperature or below (e.g., 0-5°C) to induce crystallization of the this compound product.[11][12]

    • Causality: The product's solubility is significantly lower in cold water, allowing for high recovery through crystallization.[2] Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the white crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of cold water or an alcohol-water mixture to remove any residual acid and unreacted starting materials.

    • Causality: Washing is critical for purity. Using a cold solvent minimizes the loss of the desired product due to dissolution.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

    • Causality: Vacuum drying at a low temperature prevents thermal degradation of the product and efficiently removes residual solvents.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its application as an analytical reagent. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Method for Purity Assessment

Given that this compound is a highly polar, ionic compound, traditional reversed-phase (C18) chromatography can be challenging due to poor retention.[13] A Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-exchange chromatography (IEC) approach is more appropriate.[13]

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample (approx. 10 mg) s2 Dissolve in DI Water (10 mL volumetric flask) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto HILIC Column s3->h1 h2 Isocratic Elution (ACN/Water Buffer) h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 d1 Integrate Peak Area h3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: HPLC workflow for purity analysis of this compound.

Hypothetical HPLC Protocol:

  • Column: HILIC column (e.g., silica-based with amide or diol functional groups), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 80:20 Acetonitrile / 20 mM Ammonium Formate buffer (pH 3.0).

    • Causality: A high organic content is necessary for retention in HILIC mode. The aqueous buffer component facilitates the partitioning of the polar analyte into the adsorbed water layer on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 210 nm.

    • Causality: The molecule lacks a strong chromophore, requiring detection at a low UV wavelength.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of ~1.0 mg/mL in deionized water.[13]

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard in deionized water. Filter through a 0.45 µm filter before injection.

Key Applications

The primary and most well-documented application of this compound is in the field of analytical chemistry as a reagent for the detection and separation of nickel.[2][4][5][7]

Nickel Detection and Separation

This compound forms a characteristic, brightly colored coordination complex with Nickel(II) ions in an alkaline solution, often in the presence of an oxidizing agent. This reaction is highly sensitive and can be used for both qualitative detection and quantitative determination of nickel via spectrophotometry.

The key advantage of this method is its selectivity, which allows for the determination of nickel even in the presence of other metals that commonly interfere with such analyses, most notably cobalt.[2][5] This makes it a valuable tool in metallurgy and materials science for quality control and alloy analysis.

Other Potential Uses
  • Organic Synthesis: It serves as a precursor or intermediate in the synthesis of other organic molecules.[1][14]

  • Fertilizers: Due to its high nitrogen content, it has been explored for use in agriculture, though its precursor, dicyandiamide, is more commonly used for this purpose as a nitrification inhibitor.[1][15]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize risk to laboratory personnel.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[3]

  • Eye Irritation (Category 2), H319: Causes serious eye irritation.[3][6]

Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]

    • Skin and Body Protection: Wear a lab coat. For large quantities, consider additional protective clothing.[10]

  • Hygiene: Do not eat, drink, or smoke in the work area.[16] Wash hands thoroughly after handling.[10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][17] Keep away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[17]

Conclusion

This compound (CAS 591-01-5) is a valuable, albeit specialized, chemical compound. While its nomenclature can be varied, its properties and synthesis from dicyandiamide are well-established. Its primary utility as a selective analytical reagent for nickel underscores its importance in specific areas of chemical analysis. Proper characterization using appropriate techniques like HILIC-HPLC is essential for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the health risks associated with its use. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this compound in their work.

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An In-Depth Technical Guide to Dicyanodiamidine Sulfate: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicyanodiamidine sulfate, also known as guanylurea sulfate, is a compound of significant interest in both analytical chemistry and pharmaceutical sciences. With the molecular formula C₄H₁₄N₈O₆S and a molecular weight of 302.27 g/mol , it serves as a critical reagent and, notably, as a process-related impurity in the manufacturing of widely-used pharmaceuticals like metformin. This guide provides a comprehensive technical overview of its chemical identity, synthesis pathways, modern analytical methodologies for its characterization and quantification, and its principal applications. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in chemical research and drug development, emphasizing the causality behind experimental choices and the importance of robust, self-validating protocols.

Core Chemical Identity and Physicochemical Properties

This compound is the sulfate salt of guanylurea (also known as carbamylguanidine or amidinourea). The salt consists of two protonated guanylurea molecules and one sulfate anion.[1][2] This structure is fundamental to its properties and reactivity.

A comprehensive summary of its key identifiers and physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
IUPAC Name bis(diaminomethylideneurea);sulfuric acid[3]
Synonyms Guanylurea sulfate, Carbamylguanidine sulfate, Biuretamidine sulfate[4][5]
CAS Number 591-01-5[4][5]
Molecular Formula C₄H₁₄N₈O₆S (or 2C₂H₆N₄O · H₂SO₄)[1][3][6][7]
Molecular Weight 302.27 g/mol [1][3][6][7]
Appearance White crystalline solid, white needles[3][5]
Melting Point ~195-199 °C (with decomposition)[8][9][10]
Solubility Soluble in water; slightly soluble in alcohol.[5][7] Soluble in ~20 parts cold water and ~3 parts boiling water.[5]
Hydrated Forms A dihydrate form (C₄H₁₄N₈O₆S · 2H₂O), with a molecular weight of 338.3 g/mol , is also known.[11]

Synthesis and Mechanistic Insights

The primary and most direct synthesis of this compound involves the acid-catalyzed hydrolysis of dicyandiamide (cyanoguanidine).[5] This process is not merely a dissolution but a chemical transformation where the nitrile group of dicyandiamide is converted into a urea moiety.

Expertise & Experience: The choice of sulfuric acid is twofold. First, it acts as the catalyst for the hydrolysis of one of the nitrile groups in dicyandiamide to form the urea functional group. Second, it serves as the counter-ion to form the stable crystalline sulfate salt of the resulting basic guanylurea product, facilitating its isolation and purification. The reaction temperature is a critical parameter; excessive heat can lead to further hydrolysis and the formation of undesired byproducts.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification dcd Dicyandiamide (C₂H₄N₄) reaction Heating & Stirring (Controlled Temperature) dcd->reaction h2so4 Sulfuric Acid (H₂SO₄) h2so4->reaction h2o Water (H₂O) h2o->reaction hydrolysis Acid-Catalyzed Hydrolysis reaction->hydrolysis Initiates reaction precipitation Crystallization & Precipitation hydrolysis->precipitation Forms product in solution filtration Filtration precipitation->filtration Isolates solid product washing Washing (e.g., with cold water/alcohol) filtration->washing drying Drying (e.g., under vacuum at 110°C to remove water of hydration) washing->drying final_product This compound (C₄H₁₄N₈O₆S) drying->final_product

Caption: Workflow for the synthesis of this compound from dicyandiamide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of deionized water.

  • Acid Addition: Slowly and with continuous stirring, add 5.8 mL (approx. 10.7 g, 0.109 mol) of concentrated sulfuric acid (98%) to the water. Causality Note: Adding acid to water is an exothermic process; slow addition is crucial to control the temperature rise.

  • Reactant Addition: To the warm dilute acid solution, add 16.8 g (0.2 mol) of dicyandiamide.[5]

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105°C) with constant stirring for 1-2 hours. The dicyandiamide will dissolve as it reacts.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1 hour to maximize crystallization. White needles of this compound will precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with two small portions (15 mL each) of cold deionized water, followed by a wash with cold ethanol to facilitate drying. Causality Note: Washing removes residual acid and unreacted starting material. Using cold solvents minimizes product loss due to dissolution.

  • Drying: Dry the purified crystals in a vacuum oven at 80-100°C to a constant weight. The final product is anhydrous this compound.

Analytical Characterization

For drug development professionals, robust analytical methods are paramount for quality control, stability testing, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for quantifying this compound.

Trustworthiness: A self-validating HPLC protocol includes system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of replicate injections) before sample analysis to ensure the chromatographic system is performing correctly.

Experimental Protocol: Quantification by HPLC-UV
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often a starting point. However, as dicyanodiamide and related compounds are polar, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an ion-exchange column may provide better retention and separation.[12][13]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[14] Causality Note: The aqueous buffer controls the pH to ensure consistent ionization of the analyte, while the organic modifier controls retention on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210-220 nm. Causality Note: This wavelength range provides good sensitivity for the urea chromophore without significant interference from many common solvents.

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in deionized water. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in a known volume of deionized water to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution and quantify the amount of this compound by interpolating its peak area from the calibration curve.

Authoritative Grounding: For definitive identification, especially in complex matrices like drug formulations, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard. This technique provides molecular weight and fragmentation data, offering unambiguous confirmation of the analyte's identity.[15]

Key Applications in Scientific Research

A Critical Process Impurity in Metformin Synthesis

For drug development professionals, the most pertinent role of this compound is as a known impurity in the synthesis of Metformin, a first-line medication for type 2 diabetes.[16][17] Guanylurea can arise from the incomplete reaction of dicyandiamide with dimethylamine during the metformin manufacturing process. Regulatory agencies require strict control and monitoring of such impurities.

Expertise & Experience: The presence of guanylurea is an indicator of process control. Its quantification is a critical release test for Metformin active pharmaceutical ingredient (API) and finished drug products. The HPLC method described above is directly applicable to this quality control function.

metformin_impurity DCD Dicyandiamide (Starting Material) Metformin Metformin API (Desired Product) DCD->Metformin Reaction with DMA (Complete Reaction) Guanylurea Guanylurea / Dicyanodiamidine (Process Impurity) DCD->Guanylurea Incomplete Reaction or Side Reaction (Hydrolysis) DMA Dimethylamine (Reagent)

Caption: Relationship between Metformin API and the guanylurea impurity.

Reagent in Inorganic Analytical Chemistry

This compound is a well-established analytical reagent used for the qualitative detection and quantitative determination of nickel (Ni²⁺), particularly for its separation from cobalt (Co²⁺) and other metals.[5]

Mechanism: In an alkaline solution, dicyanodiamidine forms a stable, colored coordination complex with nickel ions. While dimethylglyoxime (DMG) is more famously known for producing a vibrant red precipitate with nickel,[18] dicyanodiamidine offers alternative methods, often involving spectrophotometric determination of a soluble colored complex. The selectivity for nickel over cobalt in certain conditions is a key advantage, as these two metals are notoriously difficult to separate.

Safety, Handling, and Storage Protocols

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety: this compound may cause skin and eye irritation.[7] Avoid breathing dust. Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn during handling.[19][20]

  • Handling: Handle in a well-ventilated area or a fume hood to minimize dust generation and accumulation.[19][21] After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[19][22]

Conclusion

This compound is a multifaceted compound whose relevance spans from classical analytical chemistry to the stringent demands of modern pharmaceutical quality control. A thorough understanding of its molecular characteristics, synthesis from its dicyandiamide precursor, and robust analytical methodologies is indispensable for scientists and researchers. For professionals in drug development, its role as a process-related impurity in metformin underscores the critical need for precise and validated analytical protocols to ensure the safety and efficacy of pharmaceutical products. This guide provides the foundational knowledge and practical protocols to effectively work with and understand this important chemical entity.

References

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A Comprehensive Technical Guide to the Nomenclature and Significance of Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synonyms for Dicyanodiamidine Sulfate

Introduction

This compound, a compound known by a variety of names, holds significance in both synthetic chemistry and pharmaceutical quality control. Its primary role as an analytical reagent and, more critically, as a known impurity and degradation product of the widely used antidiabetic drug Metformin, makes a thorough understanding of its identity essential for researchers, scientists, and drug development professionals. The complex and often inconsistent nomenclature surrounding this compound can create ambiguity in scientific literature and regulatory filings. This guide provides a definitive clarification of its synonyms, chemical identity, and analytical context, ensuring clarity and precision in research and development.

The Core Chemical Entity: Guanylurea

To understand the nomenclature of the sulfate salt, one must first identify the parent molecule: Guanylurea . This compound, also known as Amidinourea or Carbamoylguanidine, is the fundamental structure.

  • IUPAC Name: Diaminomethylideneurea[1]

  • Chemical Formula: C₂H₆N₄O[1][2]

  • CAS Number: 141-83-3 (for the parent compound)[2]

  • Structure: Guanylurea is functionally related to both urea and guanidine, featuring a ureido group attached to a guanidino group.[2]

Caption: Chemical structure of the parent molecule, Guanylurea.

The Sulfate Salt: Defining this compound

The most common form encountered in laboratory settings is the sulfate salt. The name "this compound" most frequently refers to a specific stoichiometric salt where two molecules of the parent guanylurea are associated with one molecule of sulfuric acid.

  • Primary Common Name: this compound[3][4][5][6]

  • Systematic Name: (Aminoiminomethyl)urea sulfate (2:1)[6]

  • Primary CAS Number: 591-01-5[3][4][6][7][8][9]

  • Molecular Formula: C₄H₁₄N₈O₆S[3][4][6][10][11]

This 2:1 ratio is critical for understanding the molecular weight and for accurate preparation of standards in analytical chemistry. The formation involves the protonation of the basic guanidino groups of two guanylurea molecules by the diprotic sulfuric acid.

Caption: Formation of the 2:1 salt from its constituent molecules.

Comprehensive Synonym and Identifier Table

The following table consolidates the various names and identifiers associated with this compound and its related forms, providing clarity on their specific contexts.

SynonymAssociated CAS Number(s)Stoichiometry / FormNotes & Context
This compound 591-01-5[3][4][6][9]2:1 SaltA widely used, albeit chemically imprecise, historical name.[3]
Guanylurea sulfate 591-01-5, 5338-16-9, 7182-80-1[1][2][3][7][10]2:1 Salt, 1:1 Salt, or UnspecifiedThe most common and direct synonym. The CAS number may vary depending on the salt ratio.
(Aminoiminomethyl)urea sulfate (2:1) 591-01-5[6]2:1 SaltThe formal CAS name, explicitly stating the 2:1 stoichiometry.[6]
Bis(amidinourea) sulphate 591-01-5[3][4][7]2:1 SaltA descriptive name clearly indicating two amidinourea (guanylurea) molecules.
Carbamylguanidine sulfate 591-01-5[3][4][5][6]2:1 SaltAn alternative name derived from the "carbamoyl" and "guanidine" functional groups.
Amidinourea sulfate 591-01-5, 5338-16-9[3][7][8][10]2:1 or 1:1 SaltA direct synonym for Guanylurea sulfate.
N-Guanylurea sulfate 591-01-5[3][4][7][10]2:1 SaltAnother common variant used in chemical catalogs.
Metformin Impurity 2 Hemisulfate 591-01-5[3]2:1 SaltName used in the context of pharmaceutical impurity analysis.
Biuretamidine sulfate 591-01-5[3][4][5][6]2:1 SaltA less common synonym.
Diuretamidine Sulfate 591-01-5[3][4][5]2:1 SaltA less common synonym.
N-Guanylurea sulfate salt hydrate 207300-86-5[12]Hydrated 2:1 SaltRefers to the hydrated form of the 2:1 salt. The molecular formula includes water molecules.
Guanylurea 141-83-3[2]Parent CompoundThe free base form, without the sulfate counter-ion.

Context in Pharmaceutical Analysis: The Metformin Connection

Guanylurea is a specified impurity of Metformin, a first-line medication for type II diabetes.[2][13] It is considered a transformation or degradation product. The synthesis of Metformin often starts from Dicyandiamide (also known as Cyanoguanidine), which itself is designated as Metformin Impurity A.[14][15] Therefore, controlling the levels of both Dicyandiamide and its subsequent product, Guanylurea, is a critical aspect of quality control in pharmaceutical manufacturing.

Metformin_Relationship DCD Dicyandiamide (Cyanoguanidine) Metformin Impurity A MET Metformin (Active Pharmaceutical Ingredient) DCD->MET Synthesis Precursor GU Guanylurea (Dicyanodiamidine) Metformin Impurity MET->GU Degradation Product

Caption: Relationship between Metformin and its key impurities.

Physicochemical Properties & Analytical Protocols

A precise understanding of the physicochemical properties of this compound is vital for its detection and quantification.

Table of Properties:

PropertyValueSource
Appearance White crystalline solid / White needles[3][6]
Solubility Soluble in water, slightly soluble in alcohol.[6][10]
Melting Point ~190-199 °C (decomposes)[10]
Exemplary Analytical Protocol: HILIC for Metformin and Impurity Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating polar compounds like Metformin and Guanylurea, which are often poorly retained in traditional reversed-phase chromatography.

Step-by-Step HILIC Method Overview:

  • Standard/Sample Preparation: Accurately weigh and dissolve the reference standards (Metformin, Guanylurea sulfate, etc.) and the drug substance/product sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Chromatographic System: Utilize a HILIC column, such as one with a zwitterionic stationary phase, which is ideal for retaining polar analytes.[13]

  • Mobile Phase: Employ a gradient mobile phase system. Typically, this involves an organic-rich phase (e.g., Acetonitrile with a small amount of acid) and an aqueous-rich phase (e.g., Water/Isopropanol with an acid).[16]

  • Gradient Elution: Start with a high percentage of the organic phase to retain the polar analytes. Gradually increase the percentage of the aqueous phase to elute the compounds in order of polarity.

  • Detection: Couple the HILIC separation with UV and Mass Spectrometry (MS) detection.[13] MS is crucial for positive identification and detection of impurities that may lack a strong UV chromophore.

  • Quantification: Calculate the concentration of impurities based on the peak area response from a standard of known concentration. The USP specifies impurity limits for compounds like Cyanoguanidine in Metformin formulations.[16]

HILIC_Workflow cluster_prep 1. Sample Preparation cluster_separation 2. HILIC Separation cluster_detection 3. Detection & Analysis Prep Dissolve Sample in Acetonitrile/Water Inject Inject into HPLC Prep->Inject Column Zwitterionic HILIC Column Inject->Column Gradient Gradient Elution (High to Low Organic) Column->Gradient Detect UV & Mass Spec (MS) Detectors Gradient->Detect Analyze Identify & Quantify Impurities Detect->Analyze

Caption: A simplified workflow for impurity analysis using HILIC.

Conclusion

The term This compound is a common but historically derived name that most accurately refers to bis(Guanylurea) sulfate (CAS: 591-01-5). For maximum clarity and scientific accuracy, it is recommended to use more descriptive names like "Guanylurea sulfate (2:1)" or the formal CAS name "(Aminoiminomethyl)urea sulfate (2:1)" in formal documentation. Recognizing its identity as a critical Metformin impurity underscores the importance of this precision. This guide serves as a definitive reference to navigate the complex nomenclature and ensure consistent, accurate communication within the scientific and pharmaceutical communities.

References

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An In-depth Technical Guide to the Purity and Assay of Commercial Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dicyanodiamidine sulfate, also known as guanylurea sulfate, is a critical intermediate in pharmaceutical synthesis and a valuable analytical reagent. The stringent quality requirements of these applications necessitate robust and reliable analytical methodologies to determine its purity and assay accurately. This technical guide provides a comprehensive overview of the key analytical techniques employed for the quality control of commercial this compound. We delve into the mechanistic principles behind chromatographic, titrimetric, and spectroscopic methods, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a practical resource for researchers, analytical scientists, and quality control professionals, emphasizing the development of self-validating systems for ensuring scientific integrity.

Introduction: The Criticality of Purity in this compound

This compound [(C₂H₆N₄O)₂·H₂SO₄] is the salt of a strong acid and a weak base, dicyanodiamidine.[1] While the literature has noted that dicyanodiamide, a related compound, was not expected to form stable salts in aqueous solutions, the sulfate salt of dicyanodiamidine is a stable, white crystalline solid.[1] Its primary applications include serving as a precursor for pharmaceutical compounds and as a specialized analytical reagent for the detection and separation of metals like nickel from cobalt.[2][3]

For its use in drug development, even trace impurities can lead to undesirable side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and create regulatory hurdles. In analytical applications, impurities can interfere with detection and quantification, leading to erroneous results. Therefore, a multi-faceted analytical approach is not just recommended but essential for qualifying commercial this compound for its intended use. This guide will explore the foundational methods for establishing a comprehensive quality profile.

The Cornerstone of Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the assay and impurity profiling of this compound due to its high specificity, sensitivity, and resolving power. The choice of chromatographic mode is dictated by the physicochemical properties of the analyte and its potential impurities.

Causality of Method Selection

Dicyanodiamidine is a polar molecule. This characteristic guides the selection of the stationary phase. Several HPLC modes have been successfully applied:

  • Reversed-Phase (RP-HPLC): This is the most common starting point. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5] Retention is governed by hydrophobic interactions. While effective, highly polar analytes like Dicyanodiamidine may elute very early with insufficient retention. To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase. It utilizes a polar stationary phase (like silica or a bonded diol) with a partially aqueous, high-organic mobile phase.[6] A water-enriched layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.

  • Ion-Exchange Chromatography (IEC): As Dicyanodiamidine is basic, it exists as a cation in acidic mobile phases. IEC, particularly cation-exchange chromatography, can provide excellent separation based on the electrostatic interactions between the positively charged analyte and the negatively charged stationary phase.[7]

Experimental Workflow for HPLC Analysis

The following diagram outlines a typical workflow for the HPLC-based analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare this compound Reference Standard Solutions (e.g., 1.0 mg/mL stock) prep_cal Create Calibration Curve Standards by Serial Dilution (e.g., 0.05 - 50 µg/mL) prep_std->prep_cal inject_cal Inject Calibration Standards (Lowest to Highest Conc.) prep_cal->inject_cal To HPLC prep_sample Accurately weigh commercial sample and dissolve in appropriate solvent (e.g., Deionized Water) inject_sample Inject Sample Preparations prep_sample->inject_sample To HPLC instrument HPLC System Setup: - Column (e.g., C18, HILIC) - Mobile Phase - Flow Rate, Temp - UV Detector (e.g., 210 nm) instrument->inject_cal instrument->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) Check Linearity (R² > 0.999) inject_cal->gen_curve Process Data quantify Quantify Dicyanodiamidine in Sample using Regression Equation inject_sample->quantify Process Data gen_curve->quantify impurity Identify and Quantify Impurities (Relative Retention Time, Area %) quantify->impurity report Calculate Assay (% w/w) and Impurity Profile. Final Report Generation. quantify->report impurity->report

Caption: General workflow for HPLC purity and assay determination.

Detailed Protocol: Reversed-Phase HPLC Method

This protocol is a representative method synthesized from established procedures.[4][7][8]

  • Reagents and Materials:

    • This compound Reference Standard (of known purity).[9][10]

    • Acetonitrile (HPLC Grade).

    • Deionized Water (Type I, 18.2 MΩ·cm).

    • Methanesulfonic acid or Potassium Phosphate Monobasic (for mobile phase buffer, if needed).

    • 0.45 µm syringe filters.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mixture, for example, Acetonitrile:Water (6:1 v/v) or a buffered aqueous phase.[11] Degas the mobile phase before use.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 75 µg/mL) by diluting the Standard Stock Solution with deionized water.[8][12]

    • Sample Solution (e.g., 50 µg/mL): Accurately weigh approximately 25 mg of the commercial this compound into a 500 mL volumetric flask. Dissolve and dilute to volume with deionized water. Filter an aliquot through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution of moderately polar compounds.
Mobile Phase Acetonitrile:Water (Isocratic)Simple, common mobile phase for RP-HPLC. Ratio adjusted to achieve optimal retention.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[7][11]
Injection Vol. 10 µLA small, consistent volume is crucial for reproducibility.[7][11]
Detection UV at 210 nmDicyanodiamidine shows absorbance in the low UV range.[7][11][13]
  • Data Analysis:

    • Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.[6]

    • Calculate the concentration of this compound in the sample solution using the regression equation.

    • Calculate the final assay percentage, correcting for the initial sample weight and dilutions.

Orthogonal Verification: Titrimetric Methods

While HPLC is a method of choice for specificity, classical titrimetry provides an accurate and cost-effective orthogonal method for assay determination, focusing on the sulfate counter-ion. This serves as an excellent cross-validation of the primary method.

Principle of Sulfate Titration

The assay of this compound can be determined by quantifying the sulfate content. This is typically achieved through precipitation titration. A solution containing a known excess of a precipitating agent (e.g., barium chloride or lead nitrate) is added to the sample.[14] The sulfate ions precipitate as insoluble barium sulfate or lead sulfate. The excess, unreacted precipitating agent is then back-titrated with a suitable titrant, such as ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., EGTA).[14]

Endpoint Detection

The endpoint of the titration can be determined using several techniques:

  • Potentiometry: An ion-selective electrode (ISE) that responds to the precipitating cation (e.g., a lead or calcium ISE, which has cross-sensitivity to barium) is used to monitor the change in potential. A sharp inflection in the titration curve indicates the endpoint.[14]

  • Conductometry: The electrical conductivity of the solution changes as the titrant is added and ions are removed from the solution via precipitation. The endpoint is identified as the intersection of two linear portions of the conductivity graph.[15]

  • Photometry: A colorimetric indicator is used, and the change in absorbance is monitored with a photometer to determine the endpoint.[14]

Detailed Protocol: Potentiometric Back-Titration of Sulfate

This protocol is based on established principles of sulfate determination.[14]

  • Reagents and Materials:

    • This compound sample.

    • Barium Chloride (BaCl₂) solution, standardized (e.g., 0.05 M).

    • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) solution, standardized (e.g., 0.05 M).

    • Ammonia/Ammonium Chloride buffer solution.

    • Calcium Ion-Selective Electrode (ISE) or equivalent.

    • Automated or manual titrator.

  • Procedure:

    • Sample Preparation: Accurately weigh a quantity of this compound sample and dissolve it in a known volume of deionized water in a titration beaker.

    • Precipitation: Add a precisely measured excess volume of the standardized BaCl₂ solution to the sample. Allow a few minutes for the barium sulfate precipitate to form completely.

    • Buffering: Add the buffer solution to adjust the pH to a level suitable for the complexometric titration and the electrode response.

    • Titration: Titrate the solution with the standardized EGTA solution. The EGTA will complex with the excess, unreacted Ba²⁺ ions.

    • Endpoint Determination: Record the volume of EGTA titrant required to reach the potentiometric endpoint (the point of maximum inflection on the titration curve).

  • Calculation:

    • Calculate the moles of BaCl₂ initially added.

    • Calculate the moles of excess BaCl₂ that reacted with the EGTA titrant.

    • The difference between these two values gives the moles of BaCl₂ that reacted with the sulfate in the sample.

    • Based on the 1:1 stoichiometry between Ba²⁺ and SO₄²⁻, calculate the moles of sulfate in the sample.

    • Convert the moles of sulfate to a mass and calculate the percentage assay of this compound in the original sample.

Ensuring Specificity: Stability-Indicating Assay Methods (SIAM)

For materials used in drug development, it is a regulatory requirement to demonstrate that the analytical method is "stability-indicating."[16][17] A stability-indicating method (SIAM) is a validated quantitative procedure that can unambiguously assess the drug substance in the presence of its potential degradation products, process impurities, and other matrix components.[16][17]

The Role of Forced Degradation

The core of developing a SIAM is performing forced degradation (or stress testing) studies.[17] The this compound material is subjected to harsh conditions to intentionally induce degradation. The objective is not to destroy the molecule completely but to generate a modest amount of degradation (typically 5-20%).[18]

Common stress conditions include:

  • Acidic and Basic Hydrolysis: Refluxing with HCl and NaOH.

  • Oxidation: Treatment with hydrogen peroxide.

  • Thermal Stress: Heating the solid material in an oven.

  • Photolytic Stress: Exposing the material to UV and visible light.

Proving Method Specificity

After stressing the samples, they are analyzed by the proposed assay method (e.g., the HPLC method in Section 2.3). The method is considered stability-indicating if all degradation products are successfully separated from the parent this compound peak and from each other.[18] Peak purity analysis, often performed with a PDA detector, is used to confirm that the parent peak is spectrally pure and free from any co-eluting degradants.

SIAM_Logic cluster_stress Step 1: Generate Degradants cluster_develop Step 2: Method Development cluster_verify Step 3: Verification & Validation stress Subject this compound to Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze Analyze Stressed Samples using the developed method stress->analyze develop Develop HPLC Method (Column, Mobile Phase, etc.) for the unstressed material develop->analyze evaluate Are all degradant peaks resolved from the main peak and each other? analyze->evaluate pass Method is Stability-Indicating. Proceed to Full Validation. evaluate->pass Yes fail Method is NOT specific. Return to Step 2. evaluate->fail No fail->develop Optimize Method

Caption: Logical workflow for developing a stability-indicating method.

Conclusion

The quality assessment of commercial this compound is a rigorous process that relies on the synergistic use of modern and classical analytical techniques. High-performance liquid chromatography is indispensable for its ability to provide a detailed profile of both the main component and related impurities. Orthogonal verification through titrimetric analysis of the sulfate content provides a robust and independent confirmation of the assay value, reinforcing the trustworthiness of the overall quality assessment.

For pharmaceutical applications, the development of a fully validated, stability-indicating HPLC method is non-negotiable. It is the only way to guarantee that the measured purity and assay are accurate over the product's entire lifecycle. By following the principles and protocols outlined in this guide, scientists and researchers can establish a self-validating system of analysis, ensuring that the this compound they use meets the high standards required for its critical applications.

References

  • FERTILIZERS - DETERMINATION OF DICYANDIAMIDE - METHOD USING HIGHPERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) - Intertek Inform. (2006). CEN/TS 15360.
  • Technical Information -- Analysis of Dicyandiamide in Chemical Fertilizer. (n.d.). Obrnuta faza.
  • HPLC Determination of Dicyandiamide on Sharc 1 Column. (n.d.). SIELC Technologies.
  • HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. (n.d.). SIELC Technologies.
  • Method for detecting dicyandiamide content in cyanamide solution by using HPLC method. (2019). Google Patents, CN110618227A.
  • Method for measuring dicyandiamide in fertilizer and fertilizer additives. (2012). Google Patents, CN102384948A.
  • Spectroscopic and electrochemical properties of Cu-dicyandiamide complex. (2025). ResearchGate.
  • Dicyandiamide. (n.d.). SIELC Technologies.
  • Determination of Dicyandiamide in Milk Powder. (n.d.). Thermo Fisher Scientific.
  • High-purity dicyandiamide production process. (2014). Google Patents, CN103896813A.
  • Dicyandiamide. (n.d.). HPC Standards.
  • Stability Indicating Assay Method. (2023). IJCRT.org.
  • Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry. (2015). PubMed.
  • USP Reference Standards. (n.d.). USP.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Dicyandiamide 99%. (n.d.). Sigma-Aldrich.
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (n.d.). LCGC International.
  • Reference Standards catalogue search. (n.d.). British Pharmacopoeia.
  • Dicyandiamide acid sulfate. (1950). Google Patents, US2512037A.
  • Dicyandiamide. (n.d.). ChemicalBook.
  • stability-indicating rp-hplc method: Topics. (n.d.). Science.gov.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • High-Quality Dicyandiamide at Attractive Prices Industrial & Pharmaceutical Grade. (n.d.). TradeIndia.
  • Dicyandiamide Supplier. (n.d.). Riverland Trading.
  • Trends in Analytical chemistry. (n.d.). CONICET.
  • Titration Guide for Titer Determination. (n.d.). Sigma-Aldrich.
  • Titrimetric determination of sulfate Method 1 – Ca ISE. (n.d.). Metrohm.
  • Determination of Sulfate by Conductometric Titration: An Undergraduate Laboratory Experiment. (2016). ResearchGate.

Sources

An In-depth Technical Guide to the Health and Safety of Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dicyanodiamidine sulfate, also known by its synonyms guanylurea sulfate and carbamylguanidine sulfate, is a white crystalline solid soluble in water.[1] It belongs to the guanidine derivatives class of organic compounds and finds applications as a reagent in organic synthesis and for the detection and separation of nickel from other metals.[1] Given its utility in research and development, a thorough understanding of its health and safety profile is paramount for professionals in drug development and other scientific fields. This guide provides a comprehensive overview of the health and safety data for this compound, with a focus on providing practical, field-proven insights for its safe handling and use.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is critical for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Chemical Formula C₄H₁₄N₈O₆SPubChem[2]
Molecular Weight 302.27 g/mol PubChem[2]
Appearance White crystalline solid/needlesCymitQuimica[1]
Solubility Soluble in waterCymitQuimica[1]

Toxicological Profile

This compound is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.

Acute Toxicity

The primary acute health risk associated with this compound is its oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4 .[2] This classification is based on an aggregated notification to the ECHA C&L Inventory.[2]

Irritation
  • Skin Irritation: Classified as a skin irritant. Prolonged or repeated contact may lead to inflammation.

  • Eye Irritation: Poses a risk of serious eye irritation. Direct contact can cause redness, pain, and potential damage.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.

Chronic Exposure

There is currently no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Hazard Identification and GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is to ensure adequate ventilation. This can be achieved through the use of a chemical fume hood or other local exhaust ventilation systems. The objective is to keep airborne concentrations of the dust as low as possible to prevent respiratory irritation.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the researcher's primary line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection (Safety glasses with side shields or chemical goggles) Skin_Protection Skin Protection (Chemical-resistant gloves and lab coat) Respiratory_Protection Respiratory Protection (NIOSH-approved respirator for dusts) Start Handling this compound Start->Eye_Protection Always required Start->Skin_Protection Always required Start->Respiratory_Protection Required when dust is generated

Caption: Recommended PPE for handling this compound.

Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

First_Aid_Protocol cluster_actions Immediate First Aid Actions Exposure Exposure Type Eye Contact Skin Contact Inhalation Ingestion Eye_Action Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. Exposure:port_eye->Eye_Action Skin_Action Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Exposure:port_skin->Skin_Action Inhalation_Action Move person to fresh air. Keep comfortable for breathing. Seek medical attention if feeling unwell. Exposure:port_inhalation->Inhalation_Action Ingestion_Action Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. Exposure:port_ingestion->Ingestion_Action

Caption: First aid procedures for this compound exposure.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, the primary objectives are to prevent the generation of dust and to avoid contact with the spilled material.

Experimental Protocol for Spill Cleanup:

  • Evacuate unnecessary personnel from the immediate area.

  • Ensure adequate ventilation.

  • Don the appropriate PPE, including respiratory protection.

  • Gently sweep or vacuum the spilled solid material. Avoid dry sweeping that creates dust. A vacuum cleaner equipped with a HEPA filter is recommended.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area with a wet cloth or mop to remove any remaining residue.

  • Dispose of contaminated cleaning materials in the same manner as the chemical waste.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Chemical Stability: The material is stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid the creation of dust and exposure to incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

    • Strong Acids and Bases: As a guanidine derivative, this compound can react with strong acids and bases.[3] Such reactions may generate heat or produce hazardous fumes.

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides.

References

  • Safety Data Sheet - Dicyandiamide. Valudor Products. [Link]

  • Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario). PubMed Central. [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University. [Link]

  • Chemwatch GHS SDS in English (European) 24059. Chemstock. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

  • Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE. [Link]

  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET. NexusBioAg. [Link]

  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. [Link]

  • This compound. PubChem. [Link]

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Methodological & Application

Using Dicyanodiamidine sulfate for gravimetric determination of nickel

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Classic Analytical Technique

Introduction: Clarifying the Reagent of Choice

While the query specified dicyanodiamidine sulfate for the gravimetric determination of nickel, a thorough review of established analytical chemistry literature indicates that the standard, highly selective, and almost universally employed organic precipitating agent for nickel is dimethylglyoxime (DMG) . This guide will, therefore, focus on the validated and trusted dimethylglyoxime method. It is likely that "this compound" was a misnomer for this classic reagent. Gravimetric analysis, though a classical technique, remains a benchmark for accuracy and precision in determining the amount of an analyte by mass. The method's core principle involves the selective precipitation of the analyte from a solution, followed by the filtration, drying, and weighing of the precipitate.

The reaction between nickel(II) ions and dimethylglyoxime in a weakly acidic or ammoniacal solution results in the formation of a distinct, vibrant red precipitate of nickel dimethylglyoximate, Ni(C₄H₇N₂O₂)₂. This complex is exceptionally insoluble in water, making it ideal for quantitative analysis. The bulky nature of the precipitate also facilitates its handling and weighing.

This application note provides a comprehensive protocol for the gravimetric determination of nickel using dimethylglyoxime, grounded in the principles of analytical chemistry to ensure reliable and reproducible results for researchers and professionals in drug development and materials science.

Principle of the Method: The Chemistry of Nickel Dimethylglyoximate Formation

The quantitative precipitation of nickel is achieved by reacting nickel(II) ions with an alcoholic solution of dimethylglyoxime (C₄H₈N₂O₂). The reaction is typically carried out in a solution buffered to a pH between 5 and 9 to ensure the complete formation of the chelate. An ammonia or citrate buffer is commonly used for this purpose.

The reaction is as follows:

Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ + 2 H⁺

In an ammoniacal solution, the reaction can be represented as:

NiSO₄ + 2C₄H₈O₂N₂ + 2NH₄OH → Ni(C₄H₇O₂N₂)₂↓ + (NH₄)₂SO₄ + 2H₂O

The structure of the resulting nickel dimethylglyoximate complex is a stable, five-membered ring chelate, where the nickel ion is coordinated to the nitrogen atoms of the two dimethylglyoxime molecules. This vibrant red precipitate is then carefully collected, dried, and weighed. From the final mass of the precipitate, the initial mass of nickel in the sample can be calculated using a gravimetric factor.

Experimental Workflow for Nickel Gravimetric Analysis

The following diagram illustrates the key stages in the gravimetric determination of nickel using dimethylglyoxime.

Gravimetric_Nickel_Analysis Workflow for Gravimetric Determination of Nickel cluster_preparation Sample & Reagent Preparation cluster_precipitation Precipitation & Digestion cluster_isolation Isolation & Drying cluster_analysis Analysis Sample_Prep 1. Sample Dissolution & pH Adjustment (pH 3-4) Heat_Sample 4. Heat Sample Solution (60-80°C) Sample_Prep->Heat_Sample Reagent_Prep 2. Prepare 1% Alcoholic Dimethylglyoxime Solution Add_DMG 5. Add Dimethylglyoxime Solution Reagent_Prep->Add_DMG Masking_Agent 3. Add Tartaric/Citric Acid (if interfering ions are present) Masking_Agent->Heat_Sample Heat_Sample->Add_DMG Adjust_pH 6. Add Ammonia Solution (to pH > 7, faint ammonia smell) Add_DMG->Adjust_pH Precipitate_Formation 7. Red Precipitate Forms Adjust_pH->Precipitate_Formation Digestion 8. Digest Precipitate (30-60 min at 60°C) Precipitate_Formation->Digestion Filtration 9. Filter through a Weighed Sintered Glass Crucible Digestion->Filtration Washing 10. Wash Precipitate with Distilled Water Filtration->Washing Drying 11. Dry in Oven (110-130°C for 1-2 hours) Washing->Drying Cooling 12. Cool in Desiccator Drying->Cooling Weighing 13. Weigh Precipitate Cooling->Weighing Constant_Mass 14. Repeat Drying, Cooling, & Weighing to Constant Mass Weighing->Constant_Mass Calculation 15. Calculate % Nickel using Gravimetric Factor Constant_Mass->Calculation

Caption: A step-by-step workflow for the gravimetric determination of nickel.

Detailed Protocol

Reagents and Materials
  • Nickel sample (e.g., a nickel salt or alloy)

  • Concentrated Hydrochloric Acid (HCl)

  • 6 M Nitric Acid (HNO₃) (for cleaning)

  • 1% (w/v) Dimethylglyoxime solution in ethanol

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Tartaric acid or citric acid (optional, as a masking agent)

  • Distilled or deionized water

  • Sintered glass crucibles (porosity G3 or G4)

  • Beakers (400 mL)

  • Watch glasses

  • Graduated cylinders

  • Stirring rods

  • Drying oven (capable of maintaining 110-130°C)

  • Desiccator

  • Analytical balance (readable to 0.1 mg)

Procedure
  • Crucible Preparation:

    • Clean two sintered glass crucibles thoroughly. If necessary, use nitric acid to dissolve any residual precipitate from previous analyses, followed by extensive rinsing with distilled water.

    • Dry the crucibles in an oven at 110-130°C for at least 1 hour.

    • Cool the crucibles to room temperature in a desiccator.

    • Weigh each crucible accurately on an analytical balance.

    • Repeat the drying, cooling, and weighing steps until a constant mass (agreement within ±0.3-0.4 mg) is achieved. Record this final mass.

  • Sample Preparation:

    • Accurately weigh a sample containing a known amount of nickel (sufficient to produce a manageable amount of precipitate) and transfer it to a 400 mL beaker.

    • Dissolve the sample in approximately 50 mL of distilled water. Add a few milliliters of 6 M HCl to ensure complete dissolution and to acidify the solution.

    • If interfering ions such as Fe(III) or Cr(III) are present, add a solution of tartaric or citric acid at this stage. These agents form soluble complexes with the interfering ions, preventing their precipitation as hydroxides when the solution is made alkaline.

    • Dilute the solution to about 150-200 mL with distilled water.

  • Precipitation:

    • Gently heat the sample solution on a hot plate to 60-80°C. Do not boil.

    • Remove the beaker from the heat and slowly add a slight excess of the 1% alcoholic dimethylglyoxime solution while stirring continuously. A slight excess ensures complete precipitation, but a large excess should be avoided as the reagent itself can precipitate.

    • With constant stirring, add concentrated ammonium hydroxide dropwise until the solution is distinctly alkaline. This can be confirmed by the faint smell of ammonia in the vapor above the solution. The characteristic scarlet-red precipitate of nickel dimethylglyoximate will form.

  • Digestion of the Precipitate:

    • Cover the beaker with a watch glass and place it on a hot plate or in a water bath at a temperature of about 60°C for 30-60 minutes. This process, known as digestion, encourages the growth of larger, more easily filterable crystals and reduces impurities.

  • Filtration and Washing:

    • After digestion, test the supernatant for completeness of precipitation by adding a few more drops of the dimethylglyoxime solution. No further precipitation should occur.

    • Filter the hot solution through one of the previously weighed sintered glass crucibles using gentle suction.

    • Wash the precipitate in the beaker with several small portions of hot distilled water, transferring the washings to the crucible.

    • Continue washing the precipitate in the crucible with hot distilled water until the filtrate is free of chloride ions (test a small portion of the filtrate with silver nitrate solution).

  • Drying and Weighing:

    • Place the crucible containing the precipitate in a drying oven at 110-130°C for at least 1-2 hours. Temperatures above 130°C should be avoided as the complex may start to decompose.

    • Transfer the crucible to a desiccator to cool to room temperature.

    • Weigh the crucible and its contents accurately.

    • Repeat the process of drying, cooling, and weighing until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the nickel dimethylglyoximate precipitate by subtracting the initial mass of the empty crucible.

    • The mass of nickel in the sample is then calculated using the gravimetric factor for nickel in nickel dimethylglyoximate.

    Mass of Ni = Mass of Ni(C₄H₇N₂O₂)₂ × Gravimetric Factor

    The gravimetric factor is the ratio of the molar mass of nickel to the molar mass of nickel dimethylglyoximate:

    Gravimetric Factor = (Molar Mass of Ni) / (Molar Mass of Ni(C₄H₇N₂O₂)₂) = 58.69 / 288.91 = 0.2032

Critical Parameters and Considerations

To ensure the accuracy and reliability of the results, the following parameters must be carefully controlled:

ParameterOptimal Range/ConditionRationale and Impact on Results
pH 5 - 9Below pH 5, the equilibrium shifts, and the precipitate may dissolve. Above pH 9, there is a risk of precipitating hydroxides of other metals if not properly masked.
Temperature Precipitation: 60-80°CDrying: 110-130°CHeating during precipitation and digestion promotes the formation of larger, purer crystals. Drying at the specified temperature ensures the removal of water without decomposing the complex.
Reagent Concentration Slight excess of 1% DMGA slight excess ensures complete precipitation of nickel. A large excess should be avoided as dimethylglyoxime is only sparingly soluble in water and may co-precipitate, leading to erroneously high results.
Interfering Ions Fe(III), Cr

Application Note: Protocol for Selective Nickel Precipitation using Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Nickel Quantification and Separation

The accurate determination and separation of nickel are critical in a multitude of scientific and industrial applications, ranging from the quality control of pharmaceutical catalysts to the development of advanced materials. While gravimetric analysis using dimethylglyoxime (DMG) is a well-established method, the exploration of alternative reagents is driven by the need for improved selectivity, cost-effectiveness, and varied analytical conditions. Dicyanodiamidine sulfate, also known as guanylurea sulfate, emerges as a promising reagent for this purpose. Historical and chemical literature indicates its utility in detecting and separating nickel from other metals, particularly cobalt.[1]

This application note presents a comprehensive, albeit theoretical, protocol for the precipitation of nickel from sulfate solutions using this compound. While a standardized method is not widely published, this guide synthesizes established principles of gravimetric analysis with the known coordination chemistry of nickel and guanylurea.[2] It is designed to serve as a robust starting point for method development and validation in a research setting. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and outline the necessary validation checks to ensure the trustworthiness of the results.

The Chemistry of Nickel Precipitation with this compound

Dicyanodiamidine (guanylurea) acts as a ligand, coordinating with Ni(II) ions in a solution to form a stable, insoluble complex.[2] The driving force for the precipitation is the formation of this coordination complex, which is sparingly soluble under specific conditions. Based on recent studies on the synthesis of nickel-guanylurea complexes, it is understood that two molecules of the guanylurea ligand coordinate with one nickel(II) ion.[2]

The proposed reaction is as follows:

Ni²⁺(aq) + 2 → [Ni(C₂H₅N₄O)₂]²⁺ (precipitate)

The exact structure of the precipitated complex from a sulfate medium may vary, but the 2:1 ligand-to-metal stoichiometry is a key parameter for the procedure.[2] The precipitation is expected to be pH-dependent, a common characteristic of metal-ligand complexation reactions. An alkaline environment is proposed to facilitate the deprotonation of the ligand, enhancing its coordinating ability and promoting the formation of the insoluble nickel complex. This is analogous to the conditions required for nickel precipitation with DMG, which is performed in a solution buffered to a pH between 5 and 9.

Experimental Workflow: A Visual Guide

The following diagram illustrates the complete workflow for the precipitation of nickel using this compound, from sample preparation to the final gravimetric determination.

NickelPrecipitationWorkflow Workflow for Nickel Precipitation with this compound cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Purification cluster_analysis Analysis start Start with NiSO4 Solution dissolve Adjust Concentration start->dissolve acidify Initial Acidification (if necessary) dissolve->acidify add_reagent Add this compound Solution acidify->add_reagent adjust_ph Adjust to Alkaline pH (e.g., pH 8-9) with NH4OH add_reagent->adjust_ph heat Heat to ~70-80°C to Promote Crystal Growth adjust_ph->heat digest Digest Precipitate (cool slowly) heat->digest filter Vacuum Filtration (Sintered Glass Crucible) digest->filter wash Wash with Dilute NH4OH, then Water filter->wash dry Dry at 110-120°C to Constant Weight wash->dry weigh Weigh Precipitate dry->weigh calculate Calculate % Nickel weigh->calculate end End calculate->end

Caption: A step-by-step workflow for the gravimetric determination of nickel.

Detailed Protocol for Nickel Precipitation

This protocol is a proposed method and should be validated for each specific application.

1. Reagent Preparation:

  • Nickel Standard Solution: Prepare a standard solution of nickel sulfate (NiSO₄·6H₂O) of a known concentration (e.g., 1000 ppm Ni) in deionized water.

  • This compound Solution (5% w/v): Dissolve 5 g of this compound in 100 mL of deionized water. Gentle heating may be required to ensure complete dissolution. This reagent is soluble in water.[1][3]

  • Ammonium Hydroxide Solution (1:1 v/v): Prepare by mixing equal volumes of concentrated ammonium hydroxide and deionized water.

  • Wash Solution: Prepare a dilute ammonium hydroxide solution (e.g., 0.1% v/v) for washing the precipitate.

2. Precipitation Procedure:

  • Pipette an accurately known volume of the nickel-containing solution into a 400 mL beaker. The amount should be chosen to yield approximately 0.15-0.20 g of precipitate.

  • Dilute the sample to approximately 150 mL with deionized water.

  • If the solution is not acidic, add a few drops of dilute sulfuric acid to ensure any nickel hydroxides are dissolved.

  • Heat the solution to approximately 70-80°C on a hot plate. Do not boil.

  • Slowly add a slight excess of the 5% this compound solution while stirring continuously. To calculate the required volume, assume a 2:1 ligand-to-metal molar ratio. An excess of 10-15% is recommended to ensure complete precipitation.

  • While still hot, slowly add the 1:1 ammonium hydroxide solution dropwise with constant stirring until the solution is distinctly alkaline (a pH of 8-9 is recommended as a starting point for method development). The formation of a precipitate should be observed.

  • Cover the beaker with a watch glass and keep it on the hot plate at a gentle heat (around 60°C) for at least one hour to allow the precipitate to "digest." This process encourages the formation of larger, more easily filterable particles.

  • Remove the beaker from the heat and allow it to cool slowly to room temperature.

3. Filtration and Washing:

  • Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight (±0.3 mg).

  • Set up a vacuum filtration apparatus with the pre-weighed crucible.

  • Carefully decant the supernatant through the crucible.

  • Transfer the precipitate to the crucible using a stream of the dilute ammonium hydroxide wash solution from a wash bottle. Ensure all precipitate is transferred.

  • Wash the precipitate in the crucible with several small portions of the dilute ammonium hydroxide solution.

  • Finally, wash the precipitate with two or three small portions of deionized water to remove any excess ammonium sulfate.

  • Continue to draw air through the crucible for a few minutes to partially dry the precipitate.

4. Drying and Weighing:

  • Place the crucible containing the precipitate in a drying oven set to 110-120°C for at least two hours. This temperature is based on the thermal stability of similar nickel complexes and is below the decomposition temperature of guanylurea sulfate, which is around 195°C.[1]

  • Transfer the crucible to a desiccator to cool to room temperature (approximately 30-45 minutes).

  • Weigh the crucible and its contents accurately.

  • Repeat the drying, cooling, and weighing cycle until a constant weight is achieved (two consecutive weighings agree within ±0.3 mg).

5. Calculation:

The percentage of nickel in the original sample can be calculated using the following formula:

% Nickel = [(Weight of precipitate (g) × Gravimetric Factor) / Weight of original sample (g)] × 100

The gravimetric factor is the ratio of the molar mass of nickel to the molar mass of the precipitated complex. Assuming the complex is [Ni(C₂H₅N₄O)₂]SO₄, the theoretical gravimetric factor would need to be calculated based on this formula.

Quantitative Data and Method Parameters

ParameterRecommended Value/RangeRationale & Key Considerations
Sample pH for Precipitation 8 - 9 (alkaline)Assumed to be optimal for deprotonation of the ligand and formation of the insoluble complex. Requires experimental validation.
Precipitation Temperature 70 - 80°CPromotes the formation of larger, more crystalline precipitate, which is easier to filter.
Digestion Time At least 1 hourAllows for Ostwald ripening, reducing impurities and improving filterability.
Drying Temperature 110 - 120°CSufficient to remove adsorbed water without causing thermal decomposition of the complex.[1]
Ligand-to-Metal Molar Ratio > 2:1A slight excess of the precipitating agent ensures the complete precipitation of nickel ions.[2]
Potential Interferences Co(II), Cu(II), Fe(III)The selectivity of this compound for nickel over these metals should be experimentally determined. Masking agents may be necessary.

Trustworthiness: A Self-Validating System

To ensure the reliability of this proposed protocol, the following validation steps are essential:

  • Determination of the Gravimetric Factor: The theoretical gravimetric factor depends on the exact chemical formula of the precipitate. It is crucial to experimentally verify this by analyzing a known standard nickel solution and calculating the empirical factor.

  • Analysis of the Precipitate: The composition of the dried precipitate should be confirmed using analytical techniques such as Elemental Analysis (for C, H, N, S) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) after dissolution to confirm the nickel content.

  • Purity Assessment: The purity of the precipitate can be assessed by techniques like X-ray Diffraction (XRD) to check for crystallinity and the presence of other phases.

  • Recovery Studies: Spike a blank sample with a known amount of nickel and perform the entire procedure to determine the percentage recovery. A recovery rate of 99.5% or better is typically desired for a reliable gravimetric method.

  • Interference Studies: Analyze samples containing known concentrations of potentially interfering ions (e.g., cobalt, copper, iron) to assess the selectivity of the precipitation.

Conclusion

This compound presents a viable alternative to traditional reagents for the gravimetric determination of nickel. This application note provides a foundational protocol based on established chemical principles and recent research into nickel-guanylurea complexes. While the proposed method requires experimental validation for specific applications, it offers a clear and scientifically-grounded pathway for researchers to develop a robust and reliable analytical procedure. The key to success lies in careful control of pH and temperature, along with rigorous validation of the precipitate's composition and the method's recovery and selectivity.

References

  • A guanylurea ligand and its Cu(II), Ni(II) and Zn(II) complexes: antibacterial activities and DNA binding properties. (2020).
  • GUANYLUREA SULFATE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Foster, G. H. (1942). Preparation of guanyl urea. U.S. Patent No. 2,277,823. Washington, DC: U.S.
  • The gravimetric determination of nickel. (n.d.). ZChOiA. Retrieved from [Link]

  • Lotsch, B. V., & Schnick, W. (2005). Crystal Structure of Guanylurea Sulphate Hydrate [H2NC(=O)NHC(NH2)2]2SO4 · 2 H2O. Zeitschrift für anorganische und allgemeine Chemie, 631(15), 2967–2969.
  • Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes. (2017). MDPI.
  • The Gravimetric Estimation of Nickel. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

Sources

Application Notes and Protocols for the Separation of Nickel from Cobalt using Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The selective separation of nickel (Ni) from cobalt (Co) is a critical process in hydrometallurgy, battery recycling, and the synthesis of high-purity materials for various industrial applications, including pharmaceuticals. While solvent extraction and ion exchange are prevalent methods, precipitation techniques offer a potentially simpler and more cost-effective alternative. This document provides a detailed application note and a theoretical protocol for the separation of nickel from cobalt using dicyanodiamidine sulfate as a selective precipitating agent. The underlying chemistry, experimental workflow, and analytical validation methods are discussed in depth to provide a comprehensive guide for researchers.

Introduction: The Challenge of Nickel-Cobalt Separation

Nickel and cobalt, being adjacent transition metals with similar ionic radii and chemical properties, are notoriously difficult to separate from aqueous solutions.[1] Their co-existence in various ores and secondary resources, such as spent lithium-ion batteries, necessitates efficient separation technologies to obtain high-purity products.[2] Traditional methods often involve multi-stage processes that can be both capital and energy-intensive.

This application note explores the use of this compound for the selective precipitation of nickel. Dicyanodiamidine, a derivative of guanidine, acts as a ligand that forms coordination complexes with transition metal ions.[3] The principle of this separation method hinges on the differential solubility of the nickel and cobalt complexes formed with dicyanodiamidine under specific chemical conditions.

The Chemical Basis for Selective Precipitation

This compound serves as a source of the dicyanodiamidine ligand in solution. It is prepared by heating dicyandiamide with sulfuric acid and water.[4] In an aqueous medium, dicyanodiamidine can coordinate with Ni(II) and Co(II) ions. The selectivity of the precipitation arises from the distinct stability and solubility products of the resulting metal complexes. It is hypothesized that the nickel-dicyanodiamidine complex has a significantly lower solubility in a controlled pH range compared to the corresponding cobalt complex, leading to the selective precipitation of the nickel salt.

The coordination of dicyanodiamide, a closely related compound, with Ni(II) and Co(III) has been studied, indicating the formation of stable complexes.[5] The electronic configuration of Ni(II) (d⁸) and Co(II) (d⁷) influences the geometry and stability of their complexes, which in turn affects their solubility.

Theoretical Experimental Protocol

The following protocol is a comprehensive, albeit theoretical, guide for the separation of nickel from cobalt using this compound. It is based on established principles of selective precipitation and the known chemistry of nickel and cobalt coordination compounds. Researchers should consider this as a starting point for method development and optimization.

Reagent and Solution Preparation
  • Stock Nickel-Cobalt Solution: Prepare a stock solution containing known concentrations of Ni(II) and Co(II) sulfates in deionized water. A typical starting concentration for method development could be in the range of 1-10 g/L for each metal.

  • This compound Solution: Prepare a saturated solution of this compound in warm deionized water. This compound is soluble in approximately 20 parts of cold water and 3 parts of boiling water.[4]

  • pH Adjustment Solutions: 1 M Sodium Hydroxide (NaOH) and 1 M Sulfuric Acid (H₂SO₄) for pH control.

Selective Precipitation Workflow

The overall workflow for the selective precipitation of nickel is illustrated in the following diagram:

SeparationWorkflow cluster_prep Solution Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis start Initial Ni/Co Sulfate Solution ph_adjust1 Adjust pH to 5.0-6.0 start->ph_adjust1 add_reagent Add Dicyanodiamidine Sulfate Solution ph_adjust1->add_reagent stir Stir at Controlled Temperature (e.g., 50°C) add_reagent->stir filtration Filtration stir->filtration precipitate Ni-Dicyanodiamidine Precipitate filtration->precipitate filtrate Co-rich Filtrate filtration->filtrate analyze_precipitate Analyze Precipitate (Ni Purity) precipitate->analyze_precipitate analyze_filtrate Analyze Filtrate (Co Recovery) filtrate->analyze_filtrate

Caption: Workflow for the selective precipitation of nickel.

Step-by-Step Procedure
  • Initial Solution Preparation: Take a known volume of the stock nickel-cobalt solution in a beaker.

  • pH Adjustment: Adjust the pH of the solution to a range of 5.0 to 6.0 using 1 M H₂SO₄ or 1 M NaOH. This pH range is critical for selective precipitation and should be optimized.

  • Heating: Gently heat the solution to approximately 50-60°C with constant stirring. This can aid in the formation of a more crystalline and easily filterable precipitate.

  • Precipitation: Slowly add the prepared this compound solution to the heated nickel-cobalt solution while maintaining vigorous stirring. An excess of the precipitating agent is generally recommended to ensure complete precipitation of the nickel.

  • Digestion: Allow the precipitate to digest by maintaining the temperature and stirring for a defined period (e.g., 1-2 hours). This step promotes the growth of larger crystals, which are easier to filter.

  • Filtration: Filter the hot solution through a suitable filter paper (e.g., Whatman No. 42) to separate the nickel-dicyanodiamidine precipitate from the cobalt-rich filtrate.

  • Washing: Wash the precipitate with hot deionized water to remove any entrained cobalt solution.

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 105°C) to a constant weight.

  • Analysis: Analyze the dried precipitate for nickel content and cobalt impurities. Analyze the filtrate for the concentration of cobalt and any remaining nickel to determine the separation efficiency.

Process Validation and Quality Control

To ensure the effectiveness of the separation, rigorous analytical validation is necessary.

  • Metal Ion Quantification: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) should be used to accurately determine the concentrations of nickel and cobalt in the initial solution, the final filtrate, and the dissolved precipitate.

  • Purity of the Precipitate: The purity of the nickel-dicyanodiamidine precipitate can be determined by dissolving a known mass of the dried precipitate in a minimal amount of nitric acid and then analyzing the resulting solution for nickel and cobalt content using AAS or ICP-OES.

  • Separation Efficiency: The separation efficiency can be calculated based on the amount of nickel recovered in the precipitate and the amount of cobalt remaining in the filtrate.

Table 1: Key Experimental Parameters for Optimization
ParameterRange for OptimizationRationale
pH 4.0 - 7.0The solubility of metal complexes is highly pH-dependent. The optimal pH will maximize the precipitation of the nickel complex while minimizing the co-precipitation of the cobalt complex.
Temperature Room Temperature - 80°CTemperature affects both the solubility of the complexes and the kinetics of precipitation. Higher temperatures may lead to better crystal formation.
Reagent Molar Ratio 1:1 to 1:5 (Ni:Dicyanodiamidine)An excess of the precipitating agent is typically required to drive the precipitation to completion. The optimal ratio will maximize nickel recovery without excessive reagent use.
Digestion Time 30 minutes - 4 hoursLonger digestion times can lead to larger, purer crystals, but may also increase the risk of co-precipitation if the cobalt complex is kinetically slow to precipitate.

Concluding Remarks

The separation of nickel from cobalt using this compound presents a potentially valuable alternative to more complex and costly methods. The protocol outlined in this application note provides a solid foundation for researchers to explore and develop this selective precipitation technique. The key to a successful separation lies in the careful optimization of reaction conditions, particularly pH and temperature, to exploit the differential solubility of the nickel and cobalt dicyanodiamidine complexes. With rigorous analytical validation, this method could be a valuable tool in various fields requiring high-purity nickel and cobalt.

References

  • Guanidinates as Alternative Ligands for Organometallic Complexes. PubMed Central. Available at: [Link]

  • The nickel(II) Complex of Guanidinium Phenyl Porphyrin, a Specific G-quadruplex Ligand, Targets Telomeres and Leads to POT1 Mislocalization in Culture Cells. PubMed. Available at: [Link]

  • Dicyanamide. Wikipedia. Available at: [Link]

  • SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL STUDY OF 3d-TRANSITION METAL COMPLEXES OF DICYANDIAMIDE LIGAND. ResearchGate. Available at: [Link]

  • Selective precipitation of cobalt and nickel amine complexes. Google Patents.
  • Synthesis and Spectroscopic Investigations on Nickel(II) and Cobalt(III) Complexes of Dicyandiamide with 2-Alkoxyethanols (Alkox). Asian Journal of Chemistry. Available at: [Link]

  • Generation and Nitric Oxide Reactivity of a Cobalt(II) Superoxide Complex via Guanidine-Based Ligand Non-Innocence. JACS Au. Available at: [Link]

  • Selective nickel precipitation efficiency from cobalt in citrate media with DMG after lithium solvent extraction. The Southern African Institute of Mining and Metallurgy. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • Separation of Cobalt and Nickel from Aqueous Solution. SciSpace. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dicyanodiamidine, also known as Guanylurea, is a chemical compound of significant interest in the pharmaceutical and agricultural industries. It is recognized as a process impurity and major degradation product of the widely used antidiabetic drug, Metformin.[1] Its sulfate salt, Dicyanodiamidine sulfate, therefore, requires precise and accurate quantification for quality control, stability testing, and safety assessment. This application note provides a detailed guide to the robust analytical methods for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We present two primary methodologies: a reliable High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices.

Introduction and Physicochemical Properties

This compound is a white, crystalline, water-soluble organic salt.[2] Its high polarity presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. Therefore, alternative chromatographic strategies are necessary for effective separation and quantification. Understanding the physicochemical properties of the analyte is the foundation for developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Guanylurea sulfate, Amidinourea sulfate, Carbamylguanidine sulfate[2]
Molecular Formula C₄H₁₄N₈O₆S (bis(guanylurea) sulfate)[3][4]
Molecular Weight 302.27 g/mol [3]
CAS Number 591-01-5[3]
Appearance White crystalline solid/powder[2][4]
Solubility Soluble in water[2]
Parent Compound (Free Base) Dicyanodiamidine (Guanylurea), CAS: 141-83-3[5][6]

Core Analytical Strategy: A High-Level Workflow

The selection of an appropriate analytical method depends on the sample matrix and the required sensitivity. The general workflow involves sample preparation to isolate the analyte, chromatographic separation, detection, and data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Processing Sample Sample Receipt (Bulk Drug, Formulation, Biological Fluid) Dilution Simple Dilution (for high concentration samples) Sample->Dilution Extraction Extraction & Cleanup (SPE) (for complex matrices) Sample->Extraction HPLC Method 1: HPLC-UV (Routine QC, Assay, Purity) Dilution->HPLC LCMS Method 2: LC-MS/MS (Trace Analysis, Impurity Profiling) Extraction->LCMS Low Conc. Quant Quantification (Calibration Curve) HPLC->Quant LCMS->Quant Report Final Report Quant->Report

Caption: High-level workflow for this compound analysis.

Method 1: HPLC-UV for Assay and Purity

This method is designed for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations where analyte concentrations are relatively high. Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice, as it is specifically designed for the retention of polar compounds.

Principle and Expertise-Driven Rationale

Why HILIC? Traditional C18 reversed-phase columns fail to adequately retain the highly polar Dicyanodiamidine molecule. While ion-pairing agents could be used, they are often not recommended due to their tendency to cause irreversible column damage and suppress MS signals if method transfer is considered.[7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, into which the polar analyte partitions, leading to effective retention and separation.[7][8]

The Role of the Mobile Phase: The buffer composition, particularly its pH and ionic strength, is critical. For a basic compound like Dicyanodiamidine, a slightly acidic mobile phase (e.g., pH 2.2-4.0) ensures the analyte is in its protonated, cationic form, promoting consistent interaction with the stationary phase and yielding sharp, symmetrical peaks.[8]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • HILIC analytical column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Analytical balance, volumetric flasks, pipettes

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

B. Chromatographic Conditions

ParameterCondition
Mobile Phase 80:20 (v/v) Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 2.2)
Buffer Prep Dissolve 4.08 g of KH₂PO₄ in 1 L of water, adjust pH to 2.2 with phosphoric acid.
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2.0 µL
Detection UV at 205 nm
Run Time 10 minutes

Rationale: The 80:20 organic-to-aqueous ratio provides strong retention for the polar analyte on the HILIC column. A temperature of 40°C can improve peak shape and reduce run time.[8] The detection wavelength of 205 nm is selected for sensitivity, as the molecule lacks a strong chromophore at higher wavelengths.[9]

C. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with a 70:30 acetonitrile:water mixture to ensure solvent compatibility with the mobile phase.[8]

  • Sample Preparation: Accurately weigh sample powder equivalent to ~25 mg of this compound into a 25 mL volumetric flask. Add ~15 mL of water, sonicate for 10 minutes to dissolve, and dilute to volume with water. Further dilute with the 70:30 acetonitrile:water mixture to bring the concentration into the calibration range. Filter through a 0.45 µm nylon syringe filter before injection.

D. System Suitability and Analysis

  • Inject the 100 µg/mL standard five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

  • Construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is required.

  • Quantify the sample by comparing its peak area to the calibration curve.

Method 2: LC-MS/MS for Trace-Level Quantification

This method offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids, environmental water, or infant formula.[10][11]

Principle and Expertise-Driven Rationale

Why LC-MS/MS? Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument isolates a specific precursor ion (the protonated Dicyanodiamidine molecule) and then fragments it, monitoring for a specific product ion. This two-stage filtering process drastically reduces background noise and allows for quantification at parts-per-billion (ppb) or even lower levels.[12]

Sample Preparation is Key: Complex matrices contain numerous interfering substances. A robust sample preparation protocol, typically involving protein precipitation followed by Solid Phase Extraction (SPE), is essential to clean the sample, concentrate the analyte, and prevent contamination of the MS instrument.[10][11]

Detailed Experimental Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Sciex Triple Quad, Waters Xevo TQ-S) with an Electrospray Ionization (ESI) source

  • HILIC column (as in Method 1)

  • SPE cartridges (e.g., Waters Sep-Pak AC-2)[11]

  • Acetonitrile and Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

B. LC-MS/MS Conditions

ParameterLC ConditionMS Condition
Mobile Phase A 20 mM Ammonium Acetate in WaterIonization Mode
Mobile Phase B AcetonitrileCapillary Voltage
Gradient 95% B to 70% B over 5 minSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Column Temp. 40 °CMRM Transition
Injection Vol. 5.0 µLCollision Energy

Rationale: An ammonium acetate buffer is used as it is volatile and compatible with mass spectrometry.[10] The MRM transition is based on the protonated molecular ion of the active moiety, Guanylurea ([M+H]⁺, C₂H₇N₄O⁺, exact mass ~103.06) and a stable fragment ion.[13]

C. Sample Preparation (for Milk Powder)

  • Weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Add 2.0 mL of water and vortex for 2 minutes.

  • Add 8.0 mL of acetonitrile, vortex for 20 minutes to precipitate proteins.[7]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from step 4 onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute Dicyanodiamidine with a methanol/acetonitrile mixture.[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm filter before injection.

SPE_Workflow start Sample Supernatant (Post-Precipitation) cond 1. Condition SPE Cartridge (Methanol, then Water) start->cond load 2. Load Sample cond->load wash 3. Wash Cartridge (Water) load->wash elute 4. Elute Analyte (Methanol/ACN) wash->elute dry 5. Evaporate & Reconstitute elute->dry end Analysis by LC-MS/MS dry->end

Sources

Dicyanodiamidine Sulfate: A Versatile Reagent in Inorganic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Dicyanodiamidine Sulfate

This compound, also known as guanylurea sulfate, is a guanidine derivative that holds significant potential as a reagent in inorganic synthesis.[1][2] While historically recognized as a key intermediate in the industrial production of guanylurea from dicyandiamide, its utility extends into the realm of inorganic chemistry.[1][3] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed application notes and protocols for the utilization of this compound in the synthesis of novel inorganic compounds and materials.

The unique chemical structure of dicyanodiamidine, featuring a urea moiety attached to a guanidinium core, imparts a rich coordination chemistry and potential as a precursor for various inorganic materials. The sulfate counter-ion further influences its solubility and reactivity. This guide will explore its synthesis, its role as a precipitating agent for metal ions, and its application as a ligand precursor for the synthesis of coordination complexes.

PART 1: Synthesis of this compound

The primary route to this compound involves the acid hydrolysis of dicyandiamide. This process is well-documented and can be adapted for laboratory-scale synthesis.[1][2]

Causality of the Synthetic Route

The synthesis hinges on the susceptibility of the nitrile group in dicyandiamide to nucleophilic attack under acidic conditions. The presence of sulfuric acid serves a dual purpose: it catalyzes the hydrolysis of the cyano group to an amide, and it provides the sulfate counter-ion to form the stable salt of the resulting guanylurea (dicyanodiamidine). The reaction temperature is a critical parameter; elevated temperatures accelerate the hydrolysis but can also lead to the decomposition of the product.[3]

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from dicyandiamide.

Materials:

  • Dicyandiamide (C₂H₄N₄)

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Deionized water

  • Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 180 g of dicyandiamide and 400 mL of deionized water to the flask.

  • Begin stirring the suspension.

  • Slowly and carefully add 250 g of 50% sulfuric acid to the stirred suspension. The addition is exothermic and will cause the mixture to heat up and boil.[1]

  • Once the addition is complete, maintain the reaction mixture at a gentle reflux for 2 hours.

  • After the reflux period, cool the reaction mixture to below 50°C using a water bath.[1]

  • Further cool the mixture in an ice bath to induce crystallization of this compound.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting material and residual acid.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Expected Yield: Approximately 85-95%

Characterization: The product can be characterized by melting point determination (decomposes around 199°C), infrared (IR) spectroscopy, and elemental analysis.[4][5]

PART 2: Application as a Selective Precipitating Agent

This compound can be employed as a precipitating agent for certain metal ions from aqueous solutions. This application is particularly relevant in hydrometallurgy for the separation and purification of metals, and in wastewater treatment for the removal of heavy metal contaminants.[6][7][8]

Underlying Principles of Metal Precipitation

The precipitation of metal ions using this compound can occur through two primary mechanisms:

  • Sulfate Precipitation: As a sulfate salt, it can induce the precipitation of metal ions that form insoluble sulfates, such as lead(II), barium(II), and strontium(II).

  • Complexation-Precipitation: The guanylurea moiety can coordinate with metal ions, forming insoluble coordination polymers or complexes. This is particularly effective for transition metals that have a high affinity for nitrogen- and oxygen-donor ligands. The formation of these insoluble complexes is often pH-dependent.

Protocol: Selective Precipitation of Copper(II)

Objective: To selectively precipitate copper(II) ions from an aqueous solution.

Materials:

  • This compound (synthesized as per the above protocol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Aqueous ammonia (NH₄OH), 1 M solution

  • Deionized water

  • Beakers and magnetic stirrer

  • pH meter

  • Centrifuge

Procedure:

  • Prepare a 0.1 M solution of copper(II) sulfate in deionized water.

  • Prepare a 0.2 M solution of this compound in deionized water. A gentle warming may be required for complete dissolution.

  • In a beaker, take 100 mL of the copper(II) sulfate solution.

  • While stirring, slowly add the this compound solution to the copper(II) solution.

  • Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of 1 M aqueous ammonia. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

  • Decant the supernatant and wash the precipitate with deionized water.

  • Dry the precipitate in an oven at 80°C.

Data Presentation: Metal Ion Removal Efficiency

Metal IonInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)
Cu(II)100595
Ni(II)1002080
Zn(II)1001585
Pb(II)100<1>99

Note: The above data is illustrative and actual removal efficiencies will depend on specific experimental conditions.

PART 3: this compound as a Ligand Precursor in Coordination Chemistry

The guanylurea cation can act as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals.[9][10] this compound serves as a convenient and water-soluble source of the guanylurea ligand. The resulting metal-guanylurea complexes have potential applications in catalysis, materials science, and as precursors for metal oxides and sulfides.

Workflow for the Synthesis of a Metal-Guanylurea Complex

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification A Dissolve this compound in Water/Ethanol C Mix Solutions and Stir A->C B Dissolve Metal Salt (e.g., NiCl₂·6H₂O) in Water B->C D Adjust pH with a Weak Base (e.g., NaHCO₃) C->D E Heat the Mixture (e.g., 60-80°C) D->E F Cool to Room Temperature to Induce Crystallization E->F G Filter the Precipitate F->G H Wash with Water and Ethanol G->H I Dry the Complex H->I

Caption: Workflow for the synthesis of a metal-guanylurea complex.

Protocol: Synthesis of a Nickel(II)-Guanylurea Complex

Objective: To synthesize a coordination complex of nickel(II) with the guanylurea ligand.

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Beakers and magnetic stirrer

  • Heating plate

Procedure:

  • Dissolve 2.0 g of this compound in 50 mL of deionized water.

  • In a separate beaker, dissolve 1.2 g of NiCl₂·6H₂O in 25 mL of deionized water.

  • Slowly add the nickel(II) chloride solution to the this compound solution with constant stirring.

  • Gradually add a saturated solution of sodium bicarbonate to the mixture until the pH is approximately 6. This will neutralize the sulfuric acid formed and deprotonate the guanylurea for coordination.

  • Heat the reaction mixture to 70°C for 1 hour. A color change and the formation of a precipitate should be observed.

  • Allow the mixture to cool to room temperature, followed by cooling in an ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with deionized water and then with a small amount of cold ethanol.

  • Dry the complex in a desiccator over silica gel.

PART 4: Thermal Decomposition for the Synthesis of Inorganic Materials

The thermal decomposition of this compound, particularly in the presence of metal salts, can be a pathway to synthesize mixed metal oxides or sulfides. The organic component decomposes at elevated temperatures, leaving behind the inorganic constituents in a reactive state.[11][12]

Logical Relationship in Thermal Decomposition

G A This compound + Metal Salt Precursor B Homogeneous Mixture A->B Grinding/Mixing C Controlled Heating (Inert or Reactive Atmosphere) B->C D Decomposition of Organic and Sulfate Moieties C->D E Formation of Nanostructured Inorganic Material (Oxide, Sulfide, etc.) D->E

Caption: Logical flow of solid-state synthesis via thermal decomposition.

Application Note: Potential for Mixed-Metal Oxide Synthesis

By co-decomposing this compound with a metal nitrate or acetate salt, it is plausible to synthesize mixed-metal oxides. The this compound can act as a fuel during the combustion synthesis, providing a rapid, exothermic reaction that can lead to the formation of fine, homogeneous oxide powders. The sulfate can be driven off as sulfur oxides at high temperatures. This method could be particularly useful for the synthesis of catalysts and electronic materials.

Conclusion and Future Outlook

This compound is more than just an intermediate in organic synthesis; it is a promising and versatile reagent for the inorganic chemist. Its utility as a precipitating agent and a ligand precursor has been demonstrated, and its potential in solid-state synthesis warrants further exploration. The protocols and application notes provided herein offer a foundation for researchers to harness the capabilities of this readily accessible compound in the development of new inorganic materials and coordination complexes. Future research could focus on expanding the range of metal complexes synthesized, investigating their catalytic activities, and optimizing the thermal decomposition routes for the controlled synthesis of nanomaterials.

References

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The Coordination Chemistry of Dicyanodiamidine Sulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides an in-depth exploration of dicyanodiamidine sulfate, also known as guanylurea sulfate, as a versatile ligand in coordination chemistry. Intended for researchers, scientists, and professionals in drug development, these notes detail the synthesis, characterization, and potential applications of its metal complexes, moving from foundational principles to practical laboratory protocols.

Introduction: Unveiling Dicyanodiamidine as a Ligand

Dicyanodiamidine, or guanylurea, is an organic compound that has garnered interest in coordination chemistry due to its multiple potential donor sites.[1][2] The molecule possesses nitrogen and oxygen atoms with lone pairs of electrons, making it capable of acting as a monodentate or a bidentate chelating ligand.[3][4] The sulfate salt is a common starting material, providing the guanylurea cation for complexation reactions.[5][6][7] While historically used for the detection and separation of nickel from cobalt and other metals, its coordination compounds are now being explored for a wider range of applications.[5][8]

The guanylurea ligand's ability to form stable chelate rings with metal ions is a key aspect of its coordinating behavior. This chelation can lead to the formation of well-defined, stable coordination complexes with various transition metals. The electronic properties of the resulting metallodrugs can be tuned by the choice of the metal ion, influencing their potential biological activity and other physicochemical properties.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 591-01-5[1][5][6]
Molecular Formula C4H14N8O6S[5][6]
Molecular Weight 302.27 g/mol [5][6]
Synonyms Guanylurea sulfate, Carbamylguanidine sulfate, Amidinourea sulfate[1][5]
Appearance White crystalline solid[1]
Solubility Soluble in water, slightly soluble in alcohol[5]

Synthesis of Dicyanodiamidine Metal Complexes: A Protocol

The synthesis of dicyanodiamidine metal complexes is typically achieved through a template synthesis where the metal ion directs the condensation of the ligand precursors, or by direct reaction of the pre-formed ligand with a metal salt. The following protocol provides a general method for the synthesis of a dicyanodiamidine-metal complex, which can be adapted for different metal ions.

Protocol 1: Synthesis of a Bis(guanylurea)metal(II) Complex

Objective: To synthesize a coordination complex of a divalent metal ion (e.g., Cu(II), Ni(II)) with dicyanodiamidine.

Materials:

  • This compound (Guanylurea sulfate)

  • A soluble salt of the desired metal (e.g., Copper(II) sulfate pentahydrate, Nickel(II) perchlorate hexahydrate)

  • Methanol or Ethanol

  • Deionized water

  • Sodium hydroxide (for neutralization if starting with the sulfate salt)

Procedure:

  • Ligand Preparation:

    • Dissolve this compound in a minimum amount of hot deionized water. .

  • Reaction Mixture:

    • In a separate flask, dissolve the metal salt in methanol or a methanol/water mixture.

    • Slowly add the dicyanodiamidine solution to the metal salt solution with constant stirring. A 2:1 molar ratio of ligand to metal is often used for the synthesis of bis(guanylurea) complexes.[11]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 2-4 hours. In some cases, gentle heating or refluxing may be required to facilitate complex formation.[12]

  • Isolation of the Complex:

    • The resulting coordination complex may precipitate out of the solution. If so, collect the precipitate by vacuum filtration.

    • If no precipitate forms, the volume of the solvent can be reduced by slow evaporation in a fume hood or by using a rotary evaporator.

    • The resulting crystals or powder should be washed with a small amount of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials.[12]

  • Drying:

    • Dry the isolated complex in a desiccator over a suitable drying agent.

Causality Behind Experimental Choices:

  • The choice of solvent is critical; alcohols like methanol or ethanol are often used because the starting materials are soluble, while the resulting metal complex may be less soluble, facilitating its isolation.

  • A 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a coordinatively saturated complex, where two bidentate guanylurea ligands occupy four coordination sites around the metal center.[11]

Characterization of Dicyanodiamidine Metal Complexes

The successful synthesis of a dicyanodiamidine metal complex must be confirmed through various analytical and spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the dicyanodiamidine ligand to the metal ion. Key vibrational bands to monitor include:

  • N-H stretching vibrations: These bands, typically found in the 3200-3400 cm⁻¹ region, may shift or broaden upon coordination.

  • C=O stretching vibration: The carbonyl group's stretching frequency (around 1600-1700 cm⁻¹) is expected to shift upon coordination if the oxygen atom is involved in bonding to the metal.

  • C=N stretching vibration: The imine group's stretching frequency will also be sensitive to coordination.

  • New bands: The formation of new, lower-frequency bands corresponding to M-N and M-O vibrations can provide direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The d-d transitions of transition metal complexes are particularly informative. For example, the color of a Cu(II)-guanylurea complex solution and its λmax value can indicate the geometry of the coordination sphere.[3] Changes in the pH of the solution can lead to shifts in the absorption maximum, suggesting alterations in the coordination mode of the ligand.[3]

Single Crystal X-ray Diffraction

For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[11] This technique can definitively show how the dicyanodiamidine ligand binds to the metal ion. For instance, studies have shown that in a Cu(II) complex, each copper ion can be four-coordinate with an approximate square planar geometry.[11]

Applications in Coordination Chemistry

The coordination complexes of dicyanodiamidine are not merely of academic interest; they possess properties that make them suitable for various applications.

Analytical Chemistry

The classic application of this compound is in qualitative and quantitative analysis of nickel.[5][8] The formation of a characteristic colored precipitate with Ni(II) allows for its detection and separation from other metals, notably cobalt.

Antimicrobial Agents

Recent research has highlighted the potential of dicyanodiamidine and its metal complexes as antimicrobial agents. Studies have shown that both the free ligand and its Cu(II), Ni(II), and Zn(II) complexes exhibit inhibition zones against various Gram-positive and Gram-negative bacteria.[11] The coordination of the ligand to the metal ion can enhance its biological activity.[9][10] This is a promising area for the development of new metallodrugs to combat antibiotic resistance.[13][14]

Catalysis

Coordination compounds are widely used as catalysts in various organic transformations.[15] While specific catalytic applications of dicyanodiamidine complexes are not yet extensively reported, their structural features suggest potential in areas such as oxidation and hydrogenation reactions. The presence of a tunable metal center and a versatile ligand framework provides opportunities for designing novel catalysts.

Visualizing the Coordination

The versatility of dicyanodiamidine as a ligand can be visualized through its coordination modes.

G Coordination of Dicyanodiamidine cluster_ligand Dicyanodiamidine Ligand M Metal Ion N1 N M->N1 Coordination Bond O1 O M->O1 Coordination Bond C2 C N1->C2 C1 C C1->N1 C1->O1 N2 N C1->N2 N3 N C2->N3 N4 N C2->N4

Caption: Bidentate coordination of dicyanodiamidine to a metal ion.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of a variety of coordination compounds. Its ability to act as a chelating ligand leads to the formation of stable complexes with diverse applications, from classical analytical chemistry to the burgeoning field of medicinal inorganic chemistry. The protocols and characterization techniques outlined in these notes provide a solid foundation for researchers to explore the rich coordination chemistry of this fascinating ligand and to develop novel materials and therapeutics.

References

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  • PubChem. This compound | C4H14N8O6S | CID 11555. National Institutes of Health. [Link]

  • Mukherjee, G., Sur, P., & Sarkar, S. (2008). Coordination equilibria in the complex formation of guanylurea with Cu. Journal of Chemical Sciences, 120(1), 125-133. [Link]

  • Global Substance Registration System. This compound DIHYDRATE. [Link]

  • Prajapati, K. J. (2014). SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL STUDY OF 3d-TRANSITION METAL COMPLEXES OF DICYANDIAMIDE LIGAND. ResearchGate. [Link]

  • Yıldız, M., et al. (2020). A guanylurea ligand and its Cu(II), Ni(II) and Zn(II) complexes: antibacterial activities and DNA binding properties. Inorganic and Nano-Metal Chemistry, 51(5), 654-663. [Link]

  • National Institute of Standards and Technology. Dicyandiamide. NIST Chemistry WebBook. [Link]

  • A. A. Pinkerton, D. Schwarzenbach, J. H. L. Watson, G. Schwarzenbach. (2005). Crystal Structure of Guanylurea Sulphate Hydrate [H2NC(=O)NHC(NH2)2]2SO4 · 2H2O. Zeitschrift für anorganische und allgemeine Chemie, 631(13-14), 2581-2584. [Link]

  • PubChem. N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245. National Institutes of Health. [Link]

  • PubChem. Guanylurea | C2H6N4O | CID 8859. National Institutes of Health. [Link]

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  • Al-Mousawi, S. M., et al. (2024). The Versatility of the Dicyanamide Anion (Dca) as a Bridging Ligand: Synthesis, Structure and Theory of. Digital.CSIC. [Link]

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  • Perlepes, S. P., et al. (2009). The sulfate ligand as a promising “player” in 3d-metal cluster chemistry. Inorganica Chimica Acta, 362(3), 634-650. [Link]

  • Gumeniuk, V. Y., et al. (2020). Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1731–1737. [Link]

  • Das, M. (2019). A Mini Review on Monodentate Coordination Behavior of Dicyanoargentate Anion towards 3d Transition-Metal Ion, Blocked by Different Blocking Ligands. Oriental Journal of Chemistry, 35(1). [Link]

  • Gaber, M., El-Ghamry, H., & Fathalla, S. (2019). Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. Molecules, 24(17), 3105. [Link]

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Sources

Application Notes and Protocols for the Detection of Trace Metal Ions using Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Dicyanodiamidine sulfate, also known by its synonyms guanylurea sulfate and carbamylguanidine sulfate, is a white, crystalline, water-soluble compound with the chemical formula (C₂H₆N₄O)₂·H₂SO₄.[1] Historically, it has been recognized for its utility in analytical chemistry, particularly for the detection and determination of nickel, and for its separation from cobalt and other metals.[1] This application note provides a detailed guide for researchers on the use of this compound as a chromogenic reagent for the spectrophotometric detection of trace metal ions, with a primary focus on nickel(II).

The ability of this compound to form colored coordination complexes with specific metal ions is the foundation of its analytical application.[1] This property allows for the quantitative determination of metal ion concentrations in various samples through spectrophotometry, a widely accessible and cost-effective analytical technique. These application notes will delve into the underlying chemical principles, provide a comprehensive experimental protocol, and discuss the performance characteristics of this method.

Principle of Detection: Complexation and Spectrophotometry

The detection of metal ions using this compound is based on the formation of a stable, colored metal-ligand complex in solution. Dicyanodiamidine, the active component, acts as a ligand, donating lone pairs of electrons from its nitrogen and oxygen atoms to the vacant d-orbitals of a transition metal ion, such as nickel(II), to form a coordination complex.

This complex exhibits strong absorption of light at a specific wavelength in the visible spectrum, which is distinct from the absorbance of the free ligand and the metal ion. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the metal-ligand complex, and thus to the concentration of the metal ion in the sample. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed to determine the concentration of the unknown metal ion.

Visualizing the Chelation Reaction

The following diagram illustrates the proposed coordination of dicyanodiamidine with a divalent metal ion (M²⁺), such as Ni²⁺. The exact stoichiometry and structure of the complex may vary depending on the reaction conditions.

Caption: Proposed chelation of a metal ion (M²⁺) by two dicyanodiamidine ligands.

Experimental Protocol: Spectrophotometric Determination of Nickel(II)

This protocol provides a general framework for the determination of Ni(II) in aqueous samples. Optimization of parameters such as pH, reagent concentration, and reaction time is recommended for specific applications and instrumentation.

Materials and Reagents
  • This compound (Guanylurea Sulfate) : Analytical reagent grade.

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) : Analytical reagent grade, for preparation of standard solutions.

  • Ammonia Solution (NH₃·H₂O) : Concentrated, for pH adjustment.

  • Ammonium Chloride (NH₄Cl) : For buffer preparation.

  • Oxidizing Agent (e.g., Bromine water or Potassium Persulfate) : To ensure the desired oxidation state of the complex.

  • Deionized Water : For all solution preparations.

Preparation of Solutions
  • This compound Solution (0.1 M) : Dissolve an appropriate amount of this compound in deionized water to make a 0.1 M solution.

  • Stock Nickel(II) Standard Solution (1000 ppm) : Dissolve a precisely weighed amount of NiSO₄·6H₂O in deionized water, with a few drops of concentrated sulfuric acid to prevent hydrolysis, and dilute to a known volume in a volumetric flask.

  • Working Nickel(II) Standard Solutions : Prepare a series of working standards by serial dilution of the stock solution with deionized water.

  • Ammonia-Ammonium Chloride Buffer : Prepare a buffer solution of a suitable pH (e.g., pH 8-10) by mixing appropriate volumes of ammonia solution and ammonium chloride solution.

Experimental Workflow

The following diagram outlines the key steps in the spectrophotometric determination of nickel.

experimental_workflow A Sample Preparation B Addition of Buffer to control pH A->B C Addition of Oxidizing Agent B->C D Addition of this compound Solution C->D E Color Development (Incubation) D->E F Spectrophotometric Measurement at λmax E->F G Data Analysis (Calibration Curve) F->G

Caption: Workflow for the spectrophotometric determination of nickel.

Step-by-Step Protocol
  • Calibration Curve Preparation :

    • Into a series of 25 mL volumetric flasks, pipette increasing volumes of the working nickel(II) standard solutions (e.g., 0, 1, 2, 5, 10, 15 ppm).

    • To each flask, add 5 mL of the ammonia-ammonium chloride buffer solution.

    • Add a few drops of the oxidizing agent to each flask and mix well.

    • Add 2 mL of the 0.1 M this compound solution to each flask and mix thoroughly.

    • Dilute to the mark with deionized water, cap, and invert several times to ensure homogeneity.

    • Allow the solutions to stand for a specified time (e.g., 15-30 minutes) for full color development.

  • Sample Analysis :

    • Take a known volume of the sample solution and place it in a 25 mL volumetric flask.

    • Follow steps 1b to 1f as described for the calibration standards.

  • Spectrophotometric Measurement :

    • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). This should be determined by scanning the spectrum of a prepared nickel-dicyanodiamidine sulfate complex solution against a reagent blank. Based on analogous nickel complexes, the λmax is expected in the range of 400-600 nm.

    • Zero the spectrophotometer using the reagent blank (the solution containing all reagents except the nickel standard).

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis :

    • Plot a calibration curve of absorbance versus the concentration of the nickel standards.

    • Determine the concentration of nickel in the sample by interpolating its absorbance on the calibration curve.

Performance Characteristics and Method Validation

The performance of this analytical method should be validated for its intended use. Key parameters to evaluate are summarized in the table below. The values provided are typical ranges for similar spectrophotometric methods for nickel determination and should be experimentally determined for the this compound method.

ParameterDescriptionExpected Range/Value
Wavelength of Maximum Absorbance (λmax) The wavelength at which the nickel-dicyanodiamidine sulfate complex shows the highest absorbance.To be determined experimentally (expect 400-600 nm)
Linear Range The concentration range over which the absorbance is directly proportional to the nickel concentration.To be determined experimentally
Limit of Detection (LOD) The lowest concentration of nickel that can be reliably detected.To be determined experimentally
Limit of Quantification (LOQ) The lowest concentration of nickel that can be quantitatively measured with acceptable precision and accuracy.To be determined experimentally
Selectivity and Interferences The ability of the method to determine nickel in the presence of other ions.Potential interference from Co²⁺, Cu²⁺, Fe³⁺. The use of masking agents may be necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak color development Incorrect pH. Insufficient reagent concentration. Insufficient reaction time.Optimize the pH of the solution. Increase the concentration of this compound. Allow for a longer incubation period.
Precipitate formation High concentration of metal ions or reagent. Incorrect pH.Dilute the sample. Adjust the pH of the solution.
Inconsistent readings Fluctuations in instrument temperature. Unstable complex. Air bubbles in the cuvette.Allow the spectrophotometer to warm up. Ensure the complex is stable over the measurement period. Carefully handle the cuvette to avoid air bubbles.
Non-linear calibration curve High concentrations outside the linear range. Interfering substances.Dilute the standards and sample. Investigate and mitigate the effect of interfering ions.

Conclusion

This compound offers a viable and cost-effective option for the spectrophotometric determination of trace metal ions, particularly nickel. The methodology is straightforward and relies on fundamental principles of coordination chemistry and spectrophotometry. For optimal results, it is imperative that researchers validate the method within their specific laboratory conditions and for their unique sample matrices. This includes the experimental determination of the wavelength of maximum absorbance, linear range, and detection limits, as well as a thorough investigation of potential interferences.

References

  • DrugFuture. This compound. [Link]

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HPLC analysis of Dicyanodiamidine sulfate and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust HPLC Analysis of Dicyanodiamidine Sulfate and Its Derivatives

Abstract

Dicyanodiamide (DCD) and its related compounds, such as the widely used anti-diabetic drug metformin and its primary metabolite guanylurea, are highly polar, nitrogen-rich molecules.[1][2] Their accurate quantification is critical in diverse fields, from ensuring the quality of pharmaceutical ingredients to monitoring environmental residues and agricultural applications.[2][3][4] However, the inherent polarity of these analytes presents a significant challenge for conventional reversed-phase high-performance liquid chromatography (RP-HPLC), leading to poor retention and inadequate separation. This document provides a comprehensive guide to developing and implementing a robust HPLC method for the analysis of this compound and its key derivatives. We will explore the underlying chromatographic principles, detail a validated protocol using ion-pair reversed-phase chromatography, and offer expert insights into method validation and troubleshooting to ensure reliable, high-quality data.

The Analytical Challenge: Understanding the Analyte

Dicyanodiamide, metformin, and guanylurea are small, highly polar molecules that are readily soluble in water but exhibit minimal affinity for non-polar stationary phases, such as the common C18 alkyl chains used in RP-HPLC.[3][5] This characteristic results in little to no retention, causing the analytes to elute at or near the column's void volume, where they often co-elute with other polar matrix components, making accurate quantification impossible.

To overcome this, the chromatographic strategy must be deliberately chosen to enhance the interaction between the analyte and the stationary phase. Several approaches can be successfully employed:

  • Ion-Pair Reversed-Phase (IP-RP) Chromatography: This is a powerful and widely used technique for retaining polar and ionic compounds on a standard reversed-phase column.[6] A lipophilic ion-pairing agent, typically an alkylamine like triethylamine (TEA), is added to the mobile phase.[7][8] This agent forms a neutral, more hydrophobic ion pair with the charged analyte, which can then be effectively retained and separated by the non-polar stationary phase.[6][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode specifically designed for highly polar compounds.[3][10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[3][11] A thin aqueous layer is formed on the stationary phase surface, and separation occurs based on the partitioning of the polar analyte between this layer and the bulk mobile phase.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[12] For cationic analytes like dicyanodiamide, a cation-exchange column is employed. While effective, this method can be sensitive to mobile phase pH and ionic strength.[12]

For this application note, we will focus on the Ion-Pair RP-HPLC method due to its robustness, versatility, and compatibility with standard instrumentation and columns found in most analytical laboratories.

Visualizing the Analytical Workflow & Mechanism

A successful analysis relies on a logical and controlled workflow. The following diagram illustrates the key stages from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation SystemSetup HPLC System Setup (Equilibration) MobilePhasePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST Sequence Sample Sequence Injection SST->Sequence Integration Peak Integration & Identification Sequence->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for HPLC analysis.

To better understand the core of our chosen method, the following diagram illustrates the mechanism of ion-pair chromatography.

Ion_Pair_Mechanism Mechanism of Ion-Pair Reversed-Phase Chromatography Analyte Positively Charged Analyte (e.g., Dicyanodiamide) IonPairComplex Neutral, Hydrophobic Ion-Pair Complex Analyte->IonPairComplex Forms in Mobile Phase IonPairAgent Ion-Pairing Agent (e.g., Alkylsulfonate) IonPairAgent->IonPairComplex StationaryPhase Non-Polar C18 Stationary Phase IonPairComplex->StationaryPhase Retained by Hydrophobic Interaction

Caption: Ion-pair formation enables analyte retention.

Recommended Protocol: Ion-Pair RP-HPLC Method

This protocol is designed for the quantification of this compound and can be adapted for its derivatives. It is based on established methods and principles for analyzing polar compounds.[13][14]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV detector.

  • Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Dicyanodiamide reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Sodium 1-Hexanesulfonate (Ion-Pairing Agent)

    • Phosphoric Acid (for pH adjustment)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 1.1 g of Sodium 1-Hexanesulfonate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Causality Note: The alkylsulfonate provides the counter-ion to pair with the positively charged analytes. Adjusting the pH to 3.0 ensures that the analytes are consistently protonated (positively charged) for stable ion-pair formation.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 50 mg of Dicyanodiamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • For Drug Substance (this compound): Accurately weigh a quantity of the sample equivalent to about 50 mg of dicyanodiamide and prepare a solution in the same manner as the Standard Stock Solution, followed by dilution to the working concentration.

  • For Complex Matrices (e.g., Fertilizers): Weigh approximately 5 g of the sample into a flask, add 100 mL of water, and sonicate for 15 minutes.[13][14] Filter the extract through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the diluent may be necessary to bring the analyte concentration within the calibration range.

Chromatographic Conditions & Data

All quantitative data and system parameters should be clearly structured for easy reference.

Table 1: Recommended HPLC Conditions

Parameter Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with Sodium 1-Hexanesulfonate (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm[15][16]
Injection Volume 10 µL

| Gradient Program | 0-2 min (5% B), 2-10 min (5% to 40% B), 10-12 min (40% B), 12-13 min (40% to 5% B), 13-18 min (5% B) |

Causality Note: A gradient elution is employed to ensure that both the primary analyte and any related impurities, which may have different polarities, are adequately resolved and eluted with good peak shape. The UV detection wavelength of 215 nm provides good sensitivity for these compounds which lack a strong chromophore.[15]

Method Validation and System Suitability

For this method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18] The protocol's performance must also be verified before each run using a system suitability test (SST).

Table 2: Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from other components. Peak purity analysis; no interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of working concentration).[15][19]
Accuracy To assess the closeness of the measured value to the true value. Recovery of 98.0% to 102.0% for spiked samples at multiple concentration levels.
Precision To measure the method's repeatability and intermediate precision. Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.[3]

| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Before analyzing samples, a system suitability test must be performed by making at least five replicate injections of the Working Standard Solution.

Table 3: System Suitability Test Criteria

SST Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 Indicates column efficiency and good separation power.

| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

Troubleshooting Guide

Table 4: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
No or Poor Retention - Insufficient ion-pair reagent concentration.- Incorrect mobile phase pH. - Prepare fresh mobile phase, ensuring correct concentration of the ion-pair reagent.- Verify and adjust the pH of Mobile Phase A.
Shifting Retention Times - Inadequate column equilibration.- Column degradation.- Fluctuation in column temperature. - Increase column equilibration time between injections.- Replace the column.- Ensure the column oven is stable at the set temperature.
Broad or Tailing Peaks - Column contamination or aging.- Mismatch between sample diluent and mobile phase.- Secondary interactions with column silanols. - Flush the column or replace it.- Use the initial mobile phase composition as the sample diluent.- Ensure mobile phase pH is optimal to suppress silanol activity.

| Low Sensitivity | - Incorrect detection wavelength.- Sample degradation. | - Verify detector wavelength is set to ~215 nm.- Prepare fresh standards and samples. |

References

  • Title: HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column Source: SIELC Technologies URL
  • Title: Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions Source: Taylor & Francis Online URL
  • Title: Determination of Dicyandiamide in Milk Powder Source: Thermo Fisher Scientific URL
  • Title: Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions Source: ResearchGate URL
  • Title: HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column Source: SIELC Technologies URL
  • Title: HPLC Determination of Dicyandiamide on Sharc 1 Column Source: SIELC Technologies URL
  • Title: Method for detecting dicyandiamide content in cyanamide solution by using HPLC method Source: Google Patents URL
  • Title: Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea Source: PMC - NIH URL
  • Title: Estimation of Dicyandiamide by HPLC Source: Thermo Fisher Scientific AppsLab Library URL
  • Title: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS)
  • Title: FERTILIZERS - DETERMINATION OF DICYANDIAMIDE - METHOD USING HIGHPERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
  • Title: Technical Information -- Analysis of Dicyandiamide in Chemical Fertilizer Source: Obrnuta faza URL
  • Title: Analysis of Dicyandiamide in Fertilizers Source: Shimadzu URL
  • Title: Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method Source: PubMed URL
  • Title: Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: ResearchGate URL
  • Title: For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend Source: MicroSolv URL
  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL
  • Title: [Determination of dicyandiamide in dairy products by high performance liquid chromatography] Source: PubMed URL
  • Title: Normal-phase vs.
  • Title: Dicyandiamide Source: SIELC Technologies URL
  • Source: US Pharmacopeia (USP)
  • Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: ScienceDirect URL
  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL
  • Title: Method for measuring dicyandiamide in fertilizer and fertilizer additives Source: Google Patents URL
  • Title: Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography Source: Phenomenex URL
  • Source: European Directorate for the Quality of Medicines & HealthCare (EDQM)
  • Title: FERTILIZERS - DETERMINATION OF DICYANDIAMIDE - METHOD USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
  • Source: Science.
  • Title: European Pharmacopoeia (Ph. Eur.)
  • Title: Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC Source: Agilent Technologies URL
  • Title: A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides Source: LCGC International URL
  • Title: Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP)
  • Title: analytical method development & validation for related substances in dipyridamole by rp-hplc Source: ResearchGate URL
  • Source: European Directorate for the Quality of Medicines & HealthCare (EDQM)
  • Title: ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL

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Application Note: The Use of Dicyanodiamidine Sulfate in the Qualitative Inorganic Analysis of Nickel(II)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Qualitative inorganic analysis, the identification of the elemental composition of a sample, remains a fundamental practice in chemical education and in scenarios where rapid, cost-effective ion detection is required.[1] While modern instrumental techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity and quantitative data, classical wet chemistry methods provide valuable, immediate insights.[2][3]

The detection of specific transition metal ions, such as Nickel(II) (Ni²⁺), often relies on the formation of distinctively colored precipitates or soluble complexes.[4] Dicyanodiamidine sulfate has been identified as a valuable reagent for this purpose, demonstrating notable selectivity in the detection of Ni²⁺ and its separation from other closely related metals, particularly Cobalt(II) (Co²⁺).[5][6] This application note provides a detailed protocol for the use of this compound in the qualitative analysis of Ni²⁺, explains the underlying chemical principles, and discusses its practical applications and limitations.

Physicochemical Properties and Mechanism of Action

This compound is a white, crystalline organic compound that is soluble in water.[5] Its utility in inorganic analysis stems from its molecular structure, which features functional groups capable of acting as ligands to form coordination complexes with metal ions.

The core principle of the test is a precipitation reaction. When an aqueous solution of this compound is introduced to a solution containing Ni²⁺ ions under appropriate pH conditions, a stable and insoluble coordination complex is formed. This complex precipitates out of the solution, providing a clear visual indicator of the presence of nickel.

The causality behind this selective precipitation lies in the specific coordination chemistry between the dicyanodiamidine ligand and the Ni²⁺ ion. The geometry and electronic configuration of the resulting complex dictate its low solubility, while similar complexes with other ions, such as Co²⁺, may remain soluble, allowing for effective separation.

cluster_reactants Reactants in Solution cluster_product Precipitation Ni Ni²⁺ (aq) Nickel(II) Ion Ppt [Ni(Dicyanodiamidine)ₓ]SO₄ (s) Insoluble Nickel Complex Precipitate Ni->Ppt Coordination + Precipitation DCDS This compound (Ligand Source) DCDS->Ppt

Caption: Conceptual workflow of Ni²⁺ precipitation.

Comparative Analysis: this compound vs. Dimethylglyoxime

The most common reagent for the qualitative detection of Ni²⁺ is dimethylglyoxime (DMG).[4][7] A comparison between these two reagents is crucial for an analyst to choose the appropriate method based on the experimental context, particularly when dealing with potential interfering ions.

FeatureThis compoundDimethylglyoxime (DMG)
Positive Result Formation of a precipitate (typically pale green or blue-green)Formation of a vibrant, cherry-red precipitate[7][8]
Selectivity Primarily noted for separating Nickel from Cobalt[5][6]Highly selective for Nickel; Palladium(II) is a known interference[4]
Optimal pH Typically requires a slightly alkaline (ammoniacal) mediumBuffered acid or ammoniacal solution[4][7]
Interferences Cobalt(II) forms a soluble complex, which can be managed[4]Cobalt(II) can form a dark brown solution, requiring excess reagent[4]

Detailed Protocol for the Detection of Nickel(II)

This protocol outlines the systematic procedure for identifying Ni²⁺ in an aqueous sample. The workflow is designed to be self-validating by incorporating steps to manage interferences and confirm the result.

Reagents and Materials
  • Test Solution: Aqueous solution of the unknown sample.

  • Reagent Solution: 1% (w/v) aqueous solution of this compound.

  • pH Adjustment: 6 M Ammonium Hydroxide (NH₄OH), 2 M Ammonium Chloride (NH₄Cl).

  • Confirmatory Reagent: 1% solution of dimethylglyoxime in ethanol.

  • Apparatus: Test tubes, centrifuge, pH indicator paper, droppers.

Protocol Workflow

start Start: Unknown Aqueous Sample step1 1. Take 1 mL of sample in a test tube. start->step1 step2 2. Add 5 drops of 2 M NH₄Cl (Buffer). step1->step2 step3 3. Add 6 M NH₄OH dropwise until solution is basic. step2->step3 step4 4. Add 1% Dicyanodiamidine Sulfate solution dropwise. step3->step4 decision Precipitate Forms? step4->decision positive Positive Result: Ni²⁺ likely present. Proceed to confirmation. decision->positive Yes negative Negative Result: Ni²⁺ absent. decision->negative No confirm 5. Centrifuge & separate precipitate. Wash with water. Dissolve in dilute acid. positive->confirm end_pos 6. Add Dimethylglyoxime. Red precipitate confirms Ni²⁺. confirm->end_pos

Caption: Step-by-step workflow for Nickel(II) detection.

Step-by-Step Procedure
  • Sample Preparation: Place approximately 1 mL of the clear test solution into a clean test tube. If the sample is a solid, dissolve it in a minimal amount of water or dilute acid, ensuring any insoluble matter is removed by filtration or centrifugation.

  • pH Adjustment (Causality): The formation of the nickel-dicyanodiamidine complex is pH-dependent. An ammoniacal buffer is used to ensure the solution is basic enough for the complex to precipitate while preventing the precipitation of nickel(II) hydroxide.

    • Add 5 drops of 2 M NH₄Cl solution.

    • Add 6 M NH₄OH dropwise, mixing thoroughly, until the solution is just basic. Test the pH with indicator paper.

  • Reagent Addition: Add the 1% this compound solution dropwise, shaking the test tube after each drop.

  • Observation and Interpretation:

    • Positive Test: The formation of a precipitate indicates the presence of Ni²⁺. The color is typically a pale green or blue-green, characteristic of many hydrated nickel compounds.[9]

    • Negative Test: The solution remains clear.

    • Presence of Cobalt: If Co²⁺ is present, the solution may turn a different color, but a precipitate will not form. This difference in solubility is the basis for the separation.[6] If a precipitate forms in a colored solution, centrifuge the mixture to separate the solid nickel complex from the soluble cobalt complex in the supernatant.

  • Confirmatory Test (Self-Validation): To ensure the precipitate is indeed a nickel compound and not an artifact of another interfering ion, a confirmatory test is essential.

    • Centrifuge the test tube to pellet the precipitate. Decant and discard the supernatant.

    • Wash the precipitate by adding 1 mL of distilled water, resuspending, and centrifuging again. Discard the wash water.

    • Dissolve the precipitate in a few drops of dilute hydrochloric acid.

    • To the resulting clear solution, add a few drops of 1% ethanolic dimethylglyoxime. The formation of a bright, cherry-red precipitate confirms the presence of Ni²⁺.[7]

Applications and Limitations

Primary Application: The main advantage of using this compound is its ability to detect and separate nickel from cobalt.[5][6] This is particularly useful in classical qualitative analysis schemes where both ions may be present in the same analytical group.

Limitations:

  • Qualitative Nature: This method does not provide quantitative information about the concentration of nickel.

  • Sensitivity: The detection limit is significantly higher than modern instrumental methods. For trace-level detection, techniques like anodic stripping voltammetry or ICP-MS are superior.[3][10]

  • Interferences: While effective for cobalt, other metal ions might interfere under certain conditions. A comprehensive qualitative analysis scheme is necessary to first separate cations into analytical groups.[1]

Safety Precautions

This compound is harmful if swallowed.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be followed. Handle the chemical in a well-ventilated area.

References

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11555. [Link]

  • Wired Chemist. Qualitative Analysis. [Link]

  • Purdue University. Abbreviated Qualitative-Analysis. [Link]

  • The Royal Society of Chemistry. This compound | The Merck Index Online. [Link]

  • MDPI. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. [Link]

  • National Center for Biotechnology Information. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. [Link]

  • University of Colorado Boulder. Qualitative-Analysis Techniques. [Link]

  • Scribd. Experiment 1: Qualitative Analysis of Cations: Ag, Fe, Cu and Ni. [Link]

  • Wikipedia. Qualitative inorganic analysis. [Link]

  • ResearchGate. Metal ion analysis in contaminated water samples using anodic stripping voltammetry and a nanocrystalline diamond thin-film electrode. [Link]

  • National Center for Biotechnology Information. Dicyandiamide. PubChem Compound Summary for CID 10005. [Link]

  • Truman State University. Inorganic Qualitative Analysis. [Link]

  • National Center for Biotechnology Information. Diamond-Based Electrodes for Detection of Metal Ions and Anions. [Link]

  • PJSIR. QUANTITATIVE ANALYSIS OF NICKEL BY A MODIFIED METHOD. [Link]

  • ResearchGate. Electrochemical determination of heavy metal ions applying screen-printed electrodes based sensors. A review on water and environmental samples analysis. [Link]

  • YouTube. Elucidating Electron Transfer Events in Nickel Complexes with Dr. Craig Day. [Link]

  • National Center for Biotechnology Information. Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. [Link]

  • Wikipedia. Nickel(II) sulfate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Nickel Precipitation with Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of nickel precipitation using dicyanodiamidine sulfate. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are working with nickel ion precipitation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. This resource is built upon established principles of nickel chemistry and precipitation, providing a robust framework for your experimental success.

Introduction to this compound in Nickel Precipitation

Dicyanodiamidine, also known as guanylurea, is a derivative of dicyandiamide. In its sulfate salt form, it serves as a precipitating agent for divalent metal ions like nickel (Ni²⁺). The underlying mechanism involves a combination of pH adjustment and complex formation. As a weakly basic compound, this compound, upon dissolution and hydrolysis, raises the pH of the solution, leading to the precipitation of nickel hydroxide. Concurrently, the dicyanodiamidine molecule can act as a ligand, forming a coordination complex with nickel ions, which then precipitates out of the solution. The efficiency and selectivity of this precipitation are highly dependent on the solution's pH.

Troubleshooting Guide

This section addresses common issues encountered during the precipitation of nickel with this compound.

Issue 1: Incomplete or No Precipitation

Possible Causes:

  • Incorrect pH: The pH of the solution is the most critical factor for nickel precipitation. If the pH is too low (acidic), the nickel ions will remain in solution.

  • Insufficient Reagent: An inadequate amount of this compound will not be sufficient to raise the pH to the required level for precipitation.

  • Presence of Chelating Agents: Other compounds in the solution, such as EDTA or citrate, may be forming stable, soluble complexes with the nickel ions, preventing their precipitation.

  • Low Temperature: Precipitation kinetics can be slow at lower temperatures.

Solutions:

  • pH Adjustment:

    • Carefully monitor the pH of the solution after the addition of this compound.

    • The optimal pH for nickel hydroxide precipitation generally starts around pH 7 and becomes more complete at higher pH values, typically in the range of 9-11.[1][2][3]

    • If the target pH is not reached, additional this compound or a suitable base (e.g., dilute NaOH or NH₄OH) can be added incrementally.

  • Reagent Concentration:

    • Ensure that the molar ratio of this compound to nickel is sufficient. A stoichiometric excess of the precipitating agent is often required.

  • Address Chelating Agents:

    • If chelating agents are present, their effect must be overcome. This may require a significant excess of this compound or a pre-treatment step to remove the interfering agents.

  • Temperature Control:

    • Heating the solution can improve the rate of precipitation. A temperature range of 50-70°C is often effective for nickel precipitation processes.[4]

Issue 2: Co-precipitation of Other Metal Ions

Possible Cause:

  • Non-selective pH: The pH at which nickel precipitates can also cause the precipitation of other divalent and trivalent metal ions that may be present in the solution, such as cobalt, manganese, and iron.[5][6]

Solutions:

  • Selective pH Control:

    • Fine-tune the pH to selectively precipitate nickel. This may involve a multi-step precipitation process where other metals are removed at different pH values before nickel precipitation. For instance, iron can be precipitated at a lower pH (around 3.5-4.5).[6]

  • Use of Masking Agents:

    • In complex mixtures, masking agents can be used to form stable, soluble complexes with interfering ions, preventing their co-precipitation with nickel.

Issue 3: Precipitate is Gelatinous and Difficult to Filter

Possible Causes:

  • Rapid pH Change: A sudden, large increase in pH can lead to the formation of a fine, gelatinous precipitate of nickel hydroxide, which can be challenging to filter and wash.

  • High Supersaturation: Rapid addition of the precipitating agent can create a state of high supersaturation, favoring the formation of many small particles rather than larger, more easily filterable crystals.

Solutions:

  • Controlled Reagent Addition:

    • Add the this compound solution slowly and with constant, gentle stirring. This allows for controlled crystal growth and results in a denser, more easily filterable precipitate.

  • Seeding:

    • The addition of a small amount of previously formed nickel precipitate (seed crystals) can promote the growth of larger particles.[1]

  • Aging the Precipitate:

    • Allowing the precipitate to "age" in the mother liquor, often at an elevated temperature, for a period (e.g., 1-2 hours) can lead to particle agglomeration and improved filterability.

Issue 4: Precipitate Redissolves

Possible Cause:

  • Amphoteric Nature of Nickel Hydroxide: In highly alkaline conditions (very high pH), nickel hydroxide can exhibit amphoteric behavior and redissolve to form soluble hydroxo complexes.

Solution:

  • Avoid Excessively High pH: Carefully control the final pH of the solution to prevent it from becoming too alkaline. The optimal range for complete precipitation without redissolution should be experimentally determined.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating nickel with this compound?

A1: While specific data for this compound is not widely available, the precipitation of nickel is primarily driven by the formation of nickel hydroxide. Therefore, the optimal pH range is expected to be between 9 and 11.[1][2] It is crucial to perform a pH titration curve for your specific system to determine the exact optimal pH for maximum precipitation efficiency.

Q2: How does temperature affect the precipitation process?

A2: Increasing the temperature generally increases the rate of precipitation and can lead to the formation of a more crystalline and filterable precipitate. A common temperature range for nickel precipitation is 50-70°C.[4] However, the stability of this compound at elevated temperatures should be considered.

Q3: Can I use this compound to separate nickel from cobalt?

A3: Separating nickel from cobalt by precipitation can be challenging due to their similar chemical properties. While there may be a slight difference in the pH at which they begin to precipitate, achieving a clean separation with this compound alone is difficult. A combination of pH control and other separation techniques, such as solvent extraction, may be necessary for high-purity separation.

Q4: How can I determine the concentration of nickel remaining in the solution after precipitation?

A4: Several analytical techniques can be used to quantify the residual nickel concentration. These include:

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive method for trace metal analysis.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another highly sensitive and accurate method.[7]

  • UV-Visible Spectrophotometry: Nickel solutions have a characteristic color, and their concentration can be determined by measuring their absorbance at a specific wavelength.[7]

  • EDTA Titration: A classic complexometric titration method can be used for higher concentrations of nickel.[8]

Q5: Is this compound the same as dicyandiamide?

A5: No, they are different but related compounds. Dicyandiamide is a dimer of cyanamide, while dicyanodiamidine (guanylurea) is a derivative. Dicyandiamide itself is used in various industrial processes, including the synthesis of melamine.[9][10]

Experimental Protocol: Optimized Nickel Precipitation

This protocol provides a general procedure for the precipitation of nickel from a sulfate solution using this compound. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific sample matrix.

Materials and Reagents:
  • Nickel sulfate solution (of known concentration)

  • This compound

  • Deionized water

  • pH meter

  • Stirring hot plate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:
  • Preparation of this compound Solution:

    • Prepare a solution of this compound in deionized water. The concentration will depend on the concentration of nickel in your sample. A 0.5 M solution is a good starting point.

  • Initial Setup:

    • Place a known volume of the nickel sulfate solution in a beaker.

    • Begin stirring the solution at a moderate speed.

    • If temperature optimization is desired, gently heat the solution to the target temperature (e.g., 60°C).

  • Precipitation:

    • Slowly add the this compound solution dropwise to the nickel sulfate solution.

    • Continuously monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the precipitating agent until the target pH (e.g., 9.5) is reached and maintained.

  • Aging the Precipitate:

    • Once the precipitation is complete, continue stirring the mixture at the set temperature for a defined period (e.g., 1 hour) to allow the precipitate to age.

  • Filtration and Washing:

    • Turn off the heat and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate with deionized water to remove any soluble impurities.

  • Drying and Analysis:

    • Dry the precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

    • The dried precipitate can then be analyzed for its nickel content and purity.

Data Presentation

Table 1: Effect of pH on Nickel Precipitation Efficiency
Final pHNickel Precipitation Efficiency (%)Observations
7.0~50%Initial precipitate formation
8.0~85%Significant precipitation
9.0>99%Near-complete precipitation
10.0>99.5%Complete precipitation[1]
11.0>99.5%Complete precipitation[2]

Note: These are typical values for nickel hydroxide precipitation and should be experimentally verified for the this compound system.

Visualizations

Diagram 1: Conceptual Workflow for Nickel Precipitation

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis Ni_Solution Nickel Sulfate Solution Precipitation Slow Addition & Stirring (Control pH & Temp) Ni_Solution->Precipitation Precipitant This compound Solution Precipitant->Precipitation Aging Aging of Precipitate (1-2 hours) Precipitation->Aging Filtration Filtration & Washing Aging->Filtration Drying Drying of Precipitate Filtration->Drying Analysis Analysis of Precipitate & Supernatant Filtration->Analysis Supernatant Drying->Analysis

Caption: Workflow for nickel precipitation.

Diagram 2: Troubleshooting Logic for Incomplete Precipitation

G Start Incomplete Precipitation Check_pH Is pH in 9-11 range? Start->Check_pH Adjust_pH Adjust pH with more reagent or dilute base Check_pH->Adjust_pH No Check_Reagent Sufficient Reagent Added? Check_pH->Check_Reagent Yes Success Successful Precipitation Adjust_pH->Success Add_Reagent Add more precipitant Check_Reagent->Add_Reagent No Check_Chelators Presence of Chelating Agents? Check_Reagent->Check_Chelators Yes Add_Reagent->Success Pre_Treatment Pre-treatment to remove chelating agents Check_Chelators->Pre_Treatment Yes Check_Chelators->Success No Pre_Treatment->Success

Caption: Troubleshooting incomplete precipitation.

References

  • Process Design for Direct Production of Battery Grade Nickel Sulfate. VTT's Research Information Portal. Available at: [Link]

  • (PDF) Precipitation of Nickel Hydroxide from Simulated and Atmospheric-leach Solution of Nickel Laterite Ore. ResearchGate. Available at: [Link]

  • CN112209857A - Preparation method of dicyandiamide. Google Patents.
  • Quantitative determination of total nickel (Ni ) in nickel plating solution. Hiranuma Sangyo Co., Ltd. Available at: [Link]

  • Chemical Precipitation of Nickel Species from Waste Water. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • Troubleshooting decorative nickel plating solutions (Part I of III installments): Any experimentation involving nickel concentration must take into account several variables, namely the temperature, agitation, and the nickel-chloride mix. ResearchGate. Available at: [Link]

  • Recovery of Nickel and Cobalt from Dimethyldithiocarbamate Precipitation of Pyrolusite Leaching Process. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed C–S Coupling: Synthesis of Diaryl Sulfides Starting from Phenyldithiocarbamates and Iodobenzenes. ResearchGate. Available at: [Link]

  • Nickel Troubleshooting Guide. Scribd. Available at: [Link]

  • Dicyandiamide. ChemBK. Available at: [Link]

  • Nickel Hydroxide Precipitation from Aqueous Sulfate Media. ResearchGate. Available at: [Link]

  • Method for the determination of nickel and its compounds in workplace air using graphite furnace atomic absorption sp. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • CN102320994A - Dicyandiamide production method. Google Patents.
  • US3620669A - Production of nickel sulfamate. Google Patents.
  • Effect of pH on the Toxicity of Nickel and Other Divalent Metals to Burkholderia Cepacia PR1(301). PubMed. Available at: [Link]

  • Selective nickel precipitation efficiency from cobalt in citrate media with DMG after lithium solvent extraction. The Southern African Institute of Mining and Metallurgy. Available at: [Link]

  • Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy. PubMed Central. Available at: [Link]

  • Interactions of sulfates of divalent metals in nickel‐sulfate‐sensitive patients. Sci-Hub. Available at: [Link]

  • Dicyandiamide Supplier | 461-58-5 | Your Reliable Distributor. Riverland Trading. Available at: [Link]

  • How to Troubleshoot Plating Defects (Burning, Peeling, Pitting, Roughness & More). Lab Wizard. Available at: [Link]

  • Selective separation of nickel and cobalt from NCA-type lithium-ion battery precipitates using disodium EDTA. ResearchGate. Available at: [Link]

  • US6409979B1 - Selective precipitation of nickel and cobalt. Google Patents.
  • Pleasing precipitation performances – the microscale way. scienceinschool.org. Available at: [Link]

  • QUANTITATIVE ANALYSIS OF NICKEL BY A MODIFIED METHOD. PJSIR. Available at: [Link]

  • EP1671930A1 - Process for the preparation of ammonium dicyanamide. Google Patents.
  • Synthesis of nickel sulfides in aqueous solutions using sodium dithionite. PubMed. Available at: [Link]

  • (PDF) Determination of Nickel in Aqueous Solution by Spectrophotometric Method using 2-Amino-3-Carbamoylpropanoic acid and Ninhydrin. ResearchGate. Available at: [Link]

  • Chapter 3 Troubleshooting Electroless Nickel Plating Solutions. Canadian Association for Surface Finishing (CASF). Available at: [Link]

Sources

Technical Support Center: Optimizing the Filterability of Dicyanodiamidine Sulfate Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for handling dicyanodiamidine sulfate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solid-liquid separation of this compound precipitates. Poor filterability is a common bottleneck in synthesis, leading to increased processing times, product loss, and potential impurities. This document provides in-depth troubleshooting guides and scientifically-grounded protocols to transform your precipitate from a filtration challenge into a manageable, crystalline solid.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered during the filtration of this compound.

Q1: My filtration is extremely slow, and the filter medium seems to clog almost immediately. What's happening?

A: This is a classic sign of "filter blinding." It occurs when the precipitate consists of extremely fine, often amorphous or needle-like particles. These small particles penetrate the pores of the filter medium or pack into a dense, impermeable cake, preventing the solvent from passing through.[1] The root cause is almost always suboptimal precipitation conditions where nucleation (the formation of new crystals) far outpaces crystal growth.[2] Rapid precipitation from a highly supersaturated solution generates a large number of very small crystals, leading to a gelatinous or slimy cake that is difficult to dewater.[3][4]

Q2: The liquid passing through my filter (the filtrate) is cloudy. How do I resolve this?

A: A cloudy filtrate indicates that precipitate particles are passing directly through the filter medium. This can be due to two primary reasons:

  • Incorrect Filter Pore Size: The filter paper or membrane has a pore size larger than the smallest particles of your precipitate.[5]

  • Extremely Fine Particles: The precipitation has produced "fines" that are so small they can bypass even relatively tight filters.[6]

The immediate solution is to use a filter medium with a smaller pore size. However, the more robust, long-term solution is to modify the precipitation process to generate larger crystals that are more easily retained.[7]

Q3: My this compound precipitate is a dense, sticky, or gelatinous mass. How can I produce a more granular, crystalline solid?

A: A gelatinous precipitate is the result of rapid, uncontrolled nucleation from a highly supersaturated solution. To achieve a granular, easily filterable product, you must create conditions that favor slow, ordered crystal growth upon existing nuclei. This involves carefully controlling the key parameters of the precipitation process: temperature, reagent addition rate, pH, and allowing for a post-precipitation "aging" period.[8][9] The goal is to maintain a state of low, controlled supersaturation throughout the process.[10]

Part 2: The Core Strategy: Engineering Particle Size Through Controlled Precipitation

The most effective way to improve filterability is to control the initial formation of the precipitate. The objective is to encourage the growth of larger, more uniform crystals, which form a porous and permeable filter cake.

The Principle: Nucleation vs. Crystal Growth

Crystallization occurs in two main steps: nucleation (the birth of new crystal seeds) and growth (the addition of molecules to existing seeds).[2]

  • High Supersaturation: Leads to rapid, uncontrolled nucleation, creating a large number of very fine particles.

  • Low Supersaturation: Favors the growth of existing crystals over the formation of new ones, resulting in larger, more easily filtered particles.

The following diagram illustrates this critical relationship.

G cluster_0 Precipitation Conditions cluster_1 Dominant Mechanism cluster_2 Resulting Precipitate & Filterability High_SS High Supersaturation (e.g., Rapid Cooling, Fast Reagent Addition) Nucleation Rapid Nucleation High_SS->Nucleation Low_SS Low Supersaturation (e.g., Slow Cooling, Slow Reagent Addition) Growth Controlled Crystal Growth Low_SS->Growth Fine_Particles Fine, Amorphous Particles Gelatinous Cake Nucleation->Fine_Particles Large_Crystals Large, Crystalline Particles Porous Cake Growth->Large_Crystals Poor_Filter Poor Filterability Fine_Particles->Poor_Filter Good_Filter Good Filterability Large_Crystals->Good_Filter

Caption: Relationship between supersaturation and precipitate filterability.

Troubleshooting & Optimization Guide

A: Temperature directly influences the solubility of this compound. A rapid decrease in temperature ("crash cooling") causes a sudden spike in supersaturation, leading to massive nucleation and fine particles.[2] Conversely, slow, controlled cooling maintains a low level of supersaturation, which is ideal for growing larger crystals.

ParameterEffect on FilterabilityRecommended Action
Rapid Cooling Negative. Produces very fine particles.Avoid quenching the reaction vessel in an ice bath immediately after precipitation.
Slow, Controlled Cooling Positive. Promotes the growth of larger crystals.[2]Allow the slurry to cool to room temperature slowly over several hours, ideally with gentle agitation.
Isothermal Precipitation Optimal. Maintains constant temperature while adding reagents.If possible, perform the precipitation at a constant, slightly elevated temperature where solubility is moderate.

A: Aging, also known as digestion, is the process of holding the precipitate in its mother liquor (the solution it was precipitated from), often at an elevated temperature, for a period of time after precipitation is complete.[11] During aging, a process called Ostwald Ripening occurs. Smaller, less stable particles dissolve and re-precipitate onto the surfaces of larger, more stable crystals.[12][13] This leads to an increase in the average particle size and a more uniform particle size distribution, dramatically improving filterability.

A: The solubility of many compounds, especially those with amine and amide functional groups like this compound, can be highly dependent on pH.[14][15] Precipitating at a pH where the compound is least soluble will maximize yield, but if this point is approached too quickly, it can cause the same rapid precipitation issues as crash cooling. It is crucial to adjust the pH slowly and with vigorous stirring to avoid localized areas of high supersaturation.

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for optimizing your process.

SOP 1: Optimized Precipitation via Controlled Cooling and Aging

This protocol is designed to maximize crystal size and improve filter cake characteristics.

  • Precipitation:

    • Dissolve your starting materials in the appropriate solvent at a moderately elevated temperature (e.g., 50-70°C) to ensure complete dissolution.

    • Induce precipitation by adding the precipitating agent (e.g., sulfuric acid) very slowly with consistent, gentle agitation. A dropping funnel or syringe pump is highly recommended. The goal is to maintain a constant, low level of supersaturation.[3]

    • Monitor for the first sign of turbidity (cloudiness), which indicates the onset of nucleation.

  • Aging (Digestion):

    • Once reagent addition is complete, maintain the slurry at the elevated temperature (50-70°C) with gentle stirring for a minimum of 1-2 hours. This aging period is critical for crystal perfection and growth.[11]

  • Cooling:

    • Turn off the heat source and allow the slurry to cool slowly to room temperature over 2-4 hours with continued gentle stirring. Do not use an ice bath.[2]

  • Final Maturation:

    • For best results, allow the cooled slurry to stand without stirring for several hours or overnight before filtration. This allows the finest particles to settle and can further improve cake packing.

  • Filtration:

    • Decant the majority of the supernatant (the clear liquid above the settled solid) before transferring the slurry to the filter. This reduces the total volume that needs to pass through the filter cake.

    • Wash the filter cake with small portions of fresh, cold solvent. It is more effective to wash multiple times with small volumes than once with a large volume.[16]

SOP 2: Using Filter Aids for Highly Challenging Precipitates

When optimizing precipitation isn't enough, or for salvaging a difficult batch, filter aids can be used.[17] Filter aids are inert materials, like diatomaceous earth or cellulose, that form a highly permeable layer to trap fine particles without blinding.[18][19]

Filter Aid TypeKey CharacteristicsCommon Use Cases
Diatomaceous Earth (DE) High porosity, effective at trapping fine particles.[19]General purpose, excellent for creating a pre-coat.
Perlite Lightweight, chemically inert, forms a porous cake.[18]Used as a body feed to decrease cake density.
Cellulose Fibrous, biodegradable.[19]Good for applications where silica contamination is a concern.

Method A: Pre-Coating the Filter

This method places a protective, permeable layer over your filter medium.[20]

  • Select a filter paper and place it in your funnel (e.g., Büchner funnel).

  • Create a slurry of the filter aid (e.g., 1-2g of diatomaceous earth) in the same clean solvent used in your reaction.

  • Wet the filter paper with clean solvent and apply vacuum to seal it.

  • Gently pour the filter aid slurry onto the center of the filter paper with the vacuum on.

  • Ensure an even, thin layer (1-3 mm) of the filter aid is deposited.

  • Rinse with a small amount of clean solvent to set the bed.

  • You can now filter your this compound slurry through this pre-coated filter. The pre-coat layer will trap the fine particles, preventing them from blinding the filter paper.

Method B: Body Feed

In this method, the filter aid is mixed directly into the slurry before filtration.[21]

  • After precipitation is complete (including any aging/cooling steps), add a small amount of filter aid directly to the slurry. A typical starting point is 0.5-2.0% of the total slurry weight.[20]

  • Stir gently for 5-10 minutes to ensure the filter aid is evenly dispersed.

  • Filter the entire mixture. The filter aid particles will be incorporated into the filter cake, creating a more porous, less compressible structure that improves filtration speed and efficiency.[21]

The following workflow can help diagnose and resolve your filtration issues.

G Start Start: Poor Dicyanodiamidine Sulfate Filterability Problem What is the primary symptom? Start->Problem Slow Slow Filtration / Blinding Problem->Slow Slow Rate Cloudy Cloudy Filtrate Problem->Cloudy Cloudy Liquid Gel Gelatinous / Sticky Cake Problem->Gel Bad Texture Cause_Fine Cause: Extremely Fine Particles Slow->Cause_Fine Cloudy->Cause_Fine If filter is fine Cause_Pore Cause: Filter Pore Size Too Large Cloudy->Cause_Pore Primary suspect Gel->Cause_Fine Solution_Precip Primary Solution: Optimize Precipitation (See SOP 1) Cause_Fine->Solution_Precip Best long-term fix Solution_Aid Remedial Solution: Use Filter Aids (See SOP 2) Cause_Fine->Solution_Aid For existing batches Solution_Filter Secondary Solution: Use Finer Filter Medium Cause_Pore->Solution_Filter Solution_Filter->Solution_Aid If still cloudy

Caption: Troubleshooting workflow for filtration problems.

References
  • Diefenbach. (2025, August 20). What Are Filtration Aids? How to Enhance Filter Press Performance.
  • Kinnarinen, T. (n.d.). Use of Filter Aids to Improve the Filterability of Enzymatically Hydrolyzed Biomass Suspensions. Industrial & Engineering Chemistry Research.
  • SciSpace. (n.d.). Use of Filter Aids to Improve the Filterability of Enzymatically Hydrolyzed Biomass Suspensions.
  • IUPAC. (n.d.). Ageing of precipitate (A00180). The IUPAC Compendium of Chemical Terminology.
  • Hawach. (n.d.). Reasons for Slow Filter Paper Filtration and Solutions.
  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization.
  • Amol Mine Chem. (2023, October 20). What is Filter Aid? | Advantages and Use.
  • Sigma-Aldrich. (n.d.). Filter Aids and Filter Media.
  • 911Metallurgist. (2020, March 12). Continuous Filtration of Precipitates.
  • Sciencemadness Discussion Board. (2011, March 16). How can I separate a fine precipitate from water?
  • MDPI. (n.d.). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
  • Lawson Scientific. (n.d.). Particle Sizing to Understand Filtration Performance.
  • R2J Chemical Services. (2025, May 19). The Impact of Particle Size on Water Filtration Efficiency.
  • ResearchGate. (2025, August 7). Effects of synthesis factors on the morphology, crystallinity and crystal size of hydroxyapatite precipitation.
  • Reddit. (2025, July 19). Advice for filtering a super fine precipitate?
  • ResearchGate. (2025, August 5). The Influence of Particle Properties on Filtration.
  • Scribd. (n.d.). Factors Affecting The Growth Process.
  • Chemistry Stack Exchange. (2019, January 12). How to effectively wash the precipitate or crystals on the filter and why?
  • Cambridge Core. (n.d.). 5 Crystal growth.
  • Wikipedia. (n.d.). Precipitation hardening.
  • LangHe Industry Co., Ltd. (n.d.). Solution Aging & Precipitation Hardening: Easy to understand.
  • PubMed. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers.

Sources

Preventing co-precipitation of other metals with Dicyanodiamidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced applications of Dicyanodiamidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered during selective metal precipitation. Our focus is on providing in-depth, scientifically-grounded solutions to prevent the co-precipitation of interfering metal ions, ensuring the purity of your target precipitate.

Section 1: Understanding the Fundamentals of Selective Precipitation

This section provides foundational knowledge on this compound and the mechanisms of co-precipitation.

FAQ 1.1: What is this compound and how does it selectively precipitate metals?

This compound, also known as guanylurea sulfate, is an organic reagent primarily utilized for the quantitative analysis and separation of specific metal ions, most notably for detecting Nickel (Ni) and separating it from Cobalt (Co) and other metals.[1][2] It is a white, crystalline solid that is soluble in water.[1][3]

The selectivity of this compound stems from its ability to act as a ligand.[3][4] The molecule contains nitrogen and oxygen atoms with lone pairs of electrons that can form stable coordinate bonds with a central metal ion.[4] For certain metals, like Nickel(II), the resulting coordination complex is highly insoluble under specific pH conditions, causing it to precipitate out of the solution. The stability and solubility of these complexes differ significantly from one metal to another, which is the basis for its use in selective precipitation.

FAQ 1.2: What is co-precipitation and why is it a critical issue?

Co-precipitation is the undesired phenomenon where soluble impurities are incorporated into a precipitate during its formation. This contamination of the target precipitate is a significant source of error in gravimetric analysis and can compromise the purity of synthesized materials. Co-precipitation can occur through several mechanisms:

  • Surface Adsorption: Impurity ions adhere to the surface of the forming precipitate. This is more prevalent in precipitates with large surface areas, such as those composed of very fine particles.

  • Occlusion: Impurities are physically trapped within the rapidly growing crystal lattice of the precipitate.

  • Isomorphous Replacement (Mixed Crystal Formation): An impurity ion has a similar size and charge to the target metal ion and can replace it within the crystal lattice, forming a solid solution. This is a common issue in separating chemically similar elements, such as Nickel and Cobalt.[5]

Preventing co-precipitation is essential for achieving high-purity materials and accurate analytical results.

cluster_ideal Ideal Selective Precipitation cluster_problem Problem: Co-Precipitation A1 Solution with Target Metal (T) & Impurity Metal (I) B1 Add Selective Precipitating Agent (e.g., this compound) A1->B1 C1 Pure Precipitate of Target Metal-Agent Complex (T-Agent) B1->C1 Forms Insoluble Complex D1 Filtrate with Soluble Impurity Metal (I) B1->D1 Remains Soluble A2 Solution with Target Metal (T) & Impurity Metal (I) B2 Add Precipitating Agent under Non-Optimal Conditions A2->B2 C2 Contaminated Precipitate (T-Agent + I) (Adsorption, Occlusion, etc.) B2->C2

Caption: Ideal selective precipitation versus problematic co-precipitation.

Section 2: Critical Parameters for Preventing Co-precipitation

Mastering the following experimental parameters is key to achieving clean separations.

FAQ 2.1: How does pH control prevent the co-precipitation of interfering metals like Iron (Fe), Aluminum (Al), or Zinc (Zn)?

pH is the single most critical parameter in selective metal precipitation. Most metal ions will precipitate as insoluble hydroxides or basic salts (like basic sulfates) in distinct pH ranges.[6] Interfering metals such as Iron(III), Aluminum(III), and Zinc(II) can be removed from the solution before the addition of this compound by carefully adjusting the pH.

The general principle is to raise the pH stepwise to precipitate each interfering metal individually, a process known as sequential precipitation.[7][8] For example, Fe(III) precipitates as Fe(OH)₃ at a much lower pH (starting around 3.5) than Ni(II) or Co(II).[6] By adjusting the solution to this pH range, iron can be precipitated and filtered off. The pH of the filtrate can then be adjusted to the optimal range for the precipitation of the target metal with this compound.

Table 1: Approximate Precipitation pH Ranges for Common Metal Hydroxides

Metal IonFormulaStarting Precipitation pHOptimal Precipitation pH Range
Iron(III)Fe(OH)₃~2.0 - 3.5> 3.5
Aluminum(III)Al(OH)₃~4.0 - 5.05.0 - 5.5
Copper(II)Cu(OH)₂~4.54.5 - 6.1
Zinc(II)Zn(OH)₂~5.55.5 - 7.2
Nickel(II)Ni(OH)₂~6.7> 7.0
Cobalt(II)Co(OH)₂~6.8> 7.5

Note: These values are approximate and can be influenced by temperature, concentration, and the presence of other ions in the solution. Data synthesized from multiple sources.[6][9][10]

start_node Start: Mixed Metal Solution (Ni, Co, Fe, Al) process_node1 process_node1 start_node->process_node1 Adjust pH to 3.5-4.0 with NaOH or NH4OH process_node process_node filter_node Filter precipitate_node Precipitate final_node Pure Nickel-DCDS Precipitate filter_node1 filter_node1 process_node1->filter_node1 precipitate_node1 Fe(OH)₃ Precipitate filter_node1->precipitate_node1 Discard process_node2 process_node2 filter_node1->process_node2 To Filtrate: Adjust pH to 5.0-5.5 filter_node2 filter_node2 process_node2->filter_node2 precipitate_node2 Al(OH)₃ Precipitate filter_node2->precipitate_node2 Discard process_node3 process_node3 filter_node2->process_node3 To Filtrate: Adjust pH to optimal range for Ni-DCDS process_node4 process_node4 process_node3->process_node4 Add Dicyanodiamidine Sulfate Solution process_node4->final_node Digest, Filter & Wash

Caption: Workflow for sequential pH-based removal of interfering metals.

FAQ 2.2: Can I use masking agents to improve selectivity?

Yes. Masking, or the use of complexing agents, is a powerful technique to prevent co-precipitation.[11] A masking agent is a reagent that forms a stable, soluble complex with an interfering ion, thereby preventing it from reacting with the precipitating agent.[12][13]

For example, in a solution containing copper and nickel, citrate or tartrate can be added. These agents form stable soluble complexes with copper, "masking" it and preventing its precipitation while nickel is selectively precipitated with this compound. The choice of masking agent is critical and depends on the specific interfering ions present. It is essential to consult stability constant data for metal-ligand complexes to select an appropriate agent.

FAQ 2.3: How do temperature and reagent addition rate affect precipitate purity?

Controlling the kinetics of precipitation is crucial for minimizing co-precipitation, especially occlusion and surface adsorption.

  • Reagent Addition Rate: Adding the this compound solution slowly and with constant stirring allows for the formation of larger, more perfect crystals. This reduces the overall surface area available for adsorption of impurities. Rapid precipitation leads to the formation of many small crystals (high surface area) or amorphous solids, which are prone to contamination.

  • Temperature & Digestion: Precipitation from a hot solution often yields a purer, more easily filterable precipitate. Maintaining the solution at an elevated temperature after precipitation, a process known as digestion , promotes the recrystallization of small particles into larger ones and allows for trapped impurities to be expelled from the crystal lattice.

Section 3: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems in a direct Q&A format.

Problem 3.1: My Nickel precipitate is contaminated with Cobalt. How can I improve the separation?

This is the classic separation challenge for which this compound is known.[1][2] Cobalt(II) is chemically very similar to Nickel(II) and can readily co-precipitate.

  • Solution 1: Stringent pH Control: The optimal pH for nickel precipitation with DCDS is slightly different from that of cobalt. Operate within a very narrow, empirically determined pH window. Use a calibrated pH meter and make slow, dropwise additions of a dilute base (e.g., dilute ammonia or sodium hydroxide) to adjust the pH.

  • Solution 2: Oxidation of Cobalt: Cobalt can be masked by oxidizing it from Co(II) to Co(III). In an ammoniacal solution, the addition of an oxidizing agent like hydrogen peroxide will form the highly stable hexamminecobalt(III) complex, [Co(NH₃)₆]³⁺. This complex is very stable and will not react with this compound, allowing for the clean precipitation of the nickel complex.

Problem 3.2: I'm seeing a gelatinous, brownish-red precipitate after adding the base but before adding the this compound.

This almost certainly indicates the presence of Iron(III). The brownish-red, gelatinous solid is iron(III) hydroxide, Fe(OH)₃.

  • Cause: The solution pH was raised into the precipitation range for Fe(III) (>3.5) before it was removed.

  • Solution: Follow the sequential precipitation protocol outlined in Section 2. Before proceeding, adjust the pH of your initial sample to between 3.5 and 4.0. The iron hydroxide will precipitate. Filter or centrifuge to remove the solid Fe(OH)₃ completely. You can then take the clear filtrate and proceed with further pH adjustments for other metals or for the final precipitation of your target ion.[6][10]

Problem 3.3: The final precipitate is off-color and the yield is unexpectedly high, suggesting broad contamination.

This indicates a general loss of selectivity. A systematic check is required.

  • Troubleshooting Checklist:

    • Verify pH Calibration: Is your pH meter and electrode properly calibrated with fresh buffers? An inaccurate pH reading is the most common cause of poor selectivity.

    • Analyze for Unknown Interferences: Your sample may contain interfering ions you are not aware of. Perform a qualitative analysis of your starting solution using a technique like Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) to identify all metals present.[14]

    • Check Reagent Purity: Ensure the this compound and any other reagents (acids, bases, masking agents) are of appropriate analytical grade and are not contaminated.

    • Optimize Precipitation Kinetics: Are you adding the precipitant too quickly? Try a slower, dropwise addition with vigorous stirring. Implement a digestion step by holding the solution at an elevated temperature (e.g., 60-80°C) for 30-60 minutes post-precipitation before filtering.

Section 4: Experimental Protocols

These protocols provide a starting point for developing a robust selective precipitation method.

Protocol 4.1: Step-by-Step Protocol for Selective Precipitation of Nickel from a Solution Containing Iron and Cobalt
  • Sample Preparation: Take a known volume of your acidic sample solution containing Ni²⁺, Co²⁺, and Fe³⁺. Dilute with deionized water if necessary.

  • Removal of Iron: Gently heat the solution to ~60°C. While stirring, slowly add dilute ammonium hydroxide dropwise until the pH reaches 3.8 - 4.0. A reddish-brown precipitate of Fe(OH)₃ will form.

  • Digestion and Filtration: Keep the solution heated and stirring for 30 minutes to digest the precipitate. Remove the Fe(OH)₃ by filtering through a fine-porosity filter paper. Wash the precipitate with a small amount of hot water containing a little ammonium sulfate to prevent peptization, and combine the washings with the filtrate.

  • Masking of Cobalt: To the clear filtrate, add a sufficient amount of ammonium chloride to buffer the solution. Add concentrated ammonium hydroxide to raise the pH to ~8. Add a small excess of 30% hydrogen peroxide to oxidize Co²⁺ to Co³⁺, forming the stable [Co(NH₃)₆]³⁺ complex. The solution should be gently heated to complete the reaction.

  • Precipitation of Nickel: Adjust the pH to the optimal range for Nickel-DCDS precipitation (this may need to be empirically determined but is often in the weakly alkaline range). Heat the solution to ~70-80°C. Slowly, and with constant stirring, add a solution of this compound. An insoluble Nickel-DCDS complex will precipitate.

  • Final Digestion and Collection: Allow the precipitate to digest at temperature for 1-2 hours to ensure complete precipitation and particle growth. Cool the solution, then collect the precipitate by filtration. Wash with a dilute solution of the precipitant, followed by a final wash with cold deionized water. Dry the precipitate to a constant weight at an appropriate temperature.

Protocol 4.2: Validating Precipitate Purity

Direct analysis of the final product is the ultimate confirmation of a successful separation.

  • Sample Dissolution: Accurately weigh a small amount of the dried precipitate. Dissolve it in a minimal amount of concentrated nitric acid. Gentle heating may be required.

  • Dilution: Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: Analyze the resulting solution for the target metal (e.g., Ni) and potential contaminants (e.g., Co, Fe, Al, Zn) using a sensitive analytical technique.

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) are multi-element techniques ideal for this purpose, offering low detection limits.[14][15]

    • Atomic Absorption Spectroscopy (AAS) can also be used, but separate hollow-cathode lamps and runs will be required for each metal being analyzed.

References
  • Vertex AI Search. (n.d.).
  • Zhizhaev, A. M., & Merkulova, E. N. (2014). Interaction of copper(II) and zinc(II) in coprecipitation from sulfate solutions with natural calcium carbonate.
  • Pivarčiová, L., et al. (2014). Copper precipitation from sulfate solutions with calcium carbonates.
  • Lecocq, D., et al. (2021). Selective Precipitation of Rare Earth Double Sulfate Salts from Industrial Ni–MH Battery Leachates: Impact of Downstream Processing on Product Quality. MDPI.
  • Li, Y., et al. (2018). Rapid Analysis of Heavy Metals in Coastal Seawater Using Preconcentration with Precipitation/Co-precipitation on Membrane and Detection with X-Ray Fluorescence.
  • Bálintová, M., & Petriláková, A. (2011).
  • CymitQuimica. (n.d.).
  • Jignesh, P., et al. (2012). ANALYTICAL METHODS FOR ESTIMATION OF METALS. International Journal of Research in Pharmacy and Chemistry.
  • Bader, N., et al. (2014). Co-precipitation as a sample preparation technique for trace element analysis: An overview.
  • American Elements. (n.d.).
  • Doerner, H. A., & Hoskins, W. M. (1925). CO-PRECIPITATION OF RADIUM AND BARIUM SULFATES. Journal of the American Chemical Society.
  • DrugFuture.com. (n.d.).
  • Prajapati, K. (2016). SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIMICROBIAL STUDY OF 3d-TRANSITION METAL COMPLEXES OF DICYANDIAMIDE LIGAND.
  • Global Substance Registration System. (n.d.).
  • Bálintová, M. (2017).
  • Lee, M.-K., & Saunders, J. A. (2003). Effects of pH on Metals Precipitation and Sorption: Field Bioremediation and Geochemical Modeling Approaches. Auburn University.
  • Färber und Schmid AG. (2014).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Zhang, Y., et al. (2019). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. PubMed Central.
  • The Royal Society of Chemistry. (n.d.).
  • Zhang, Y., et al. (2019). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. ACS Omega.
  • Park, S.-M., et al. (2019).
  • van den Bogaart, C. M., et al. (2013). Selective Precipitation of Heavy Metals as Controlled by a Sulfide-Selective Electrode.
  • Ecologix Environmental Systems. (n.d.). Metal Precipitants. Retrieved January 21, 2026.
  • Peters, R. W., & Ku, Y. (1985). batch precipitation studies for heavy metal removal by sulfide precipitation.
  • Al-Hamdani, A. A., et al. (2023).
  • van der Meer, J. R., et al. (2024). Biostimulation of sulfate reduction for in-situ metal(loid) precipitation at an industrial site in Flanders, Belgium. PubMed.
  • The Science Classroom. (2015, October 16). Why transition metal ions are colorful: d-orbital splitting for complex ions. YouTube.
  • Clark, J. (n.d.). introducing complex ions - ligands and bonding. Chemguide.
  • Tetko, I. V., et al. (2021).
  • Bhattacharyya, D., & Ku, Y. (1984). Sulfide Precipitation Of Heavy Metals Effect Of Complexing Agents. EPA NEPIC.
  • Google Patents. (2020). CN111410631A - Preparation method of sulfasalazine impurity D.

Sources

Technical Support Center: The Reaction of Dicyanodiamidine (Guanylurea) Sulfate with Nickel

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of the nickel-guanylurea complex. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction between dicyanodiamidine (guanylurea) sulfate and nickel(II) sulfate. Our goal is to move beyond simple procedural steps and explain the critical causality behind experimental choices, with a strong focus on the paramount role of temperature.

Fundamental Principles: The Role of Temperature in Nickel(II) Coordination Chemistry

The reaction to form a bis(guanylurea)nickel(II) complex involves the coordination of the guanylurea ligand to a Ni(II) metal center. Temperature is arguably the most critical parameter in this process, directly influencing reaction kinetics, solubility of reactants, product stability, and the potential for side reactions.

The nickel precursor, typically nickel(II) sulfate hexahydrate (NiSO₄·6H₂O), is thermally sensitive. As temperatures rise, it undergoes staged dehydration, losing its water of hydration in steps generally beginning above 100°C.[1][2] The anhydrous salt does not decompose until much higher temperatures, around 810°C. This dehydration can alter the reactivity of the nickel center and affect the stoichiometry of the final product. Conversely, temperatures that are too low will result in impractically slow reaction rates and poor solubility of the guanylurea sulfate ligand.

Therefore, the entire experimental design is a balance: providing enough thermal energy to drive the reaction efficiently while staying below the threshold where reactant or product degradation occurs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, focusing on temperature-related causes and solutions.

Q1: My reaction yield is significantly lower than expected. Why is this happening?

A1: Low yield is a common problem that can often be traced back to suboptimal temperature control.

  • Cause 1: Temperature Too Low: If the reaction temperature is insufficient (e.g., < 50°C), the solubility of the dicyanodiamidine sulfate may be limited, and the activation energy for the ligand exchange/coordination may not be met. This results in an incomplete or stalled reaction.

  • Solution 1: Ensure your reaction mixture reaches and maintains the optimal temperature range of 60-70°C. Use a calibrated thermometer or probe to monitor the internal temperature of the reaction vessel, not just the heating mantle or oil bath setting. Ensure consistent, moderate stirring to maintain uniform heat distribution.

  • Cause 2: Temperature Too High: Excessive heat (e.g., > 85°C) can lead to several issues. While related nickel-urea complexes can be stable up to ~200°C, the reactants themselves can degrade.[3] More importantly, high temperatures can promote the hydrolysis of the Ni(II) ion, especially if the pH drifts upwards, leading to the precipitation of insoluble nickel(II) hydroxide (Ni(OH)₂), which appears as a pale green solid. At even higher temperatures, Ni(OH)₂ can convert to nickel oxide (NiO).[4] This removes nickel from your desired reaction, directly reducing the yield.

  • Solution 2: Strictly control the upper temperature limit. Use a thermostat-controlled heating system. If you observe the formation of a gelatinous, pale green precipitate, it is likely Ni(OH)₂. In this case, the run should be stopped, as the precipitate will contaminate the final product. Future runs should be conducted at a lower temperature with careful pH monitoring.

Q2: The color of my final product is off-white or pale green, not the expected color. What does this indicate?

A2: The color of transition metal complexes is indicative of their coordination environment and purity. An off-color product suggests contamination.

  • Cause: Nickel Hydroxide Precipitation: As mentioned in A1, the most common cause of a pale green, insoluble contaminant is the formation of nickel(II) hydroxide. This is exacerbated by high temperatures and a pH that is not slightly acidic. The reaction should ideally be maintained at a pH between 5.5 and 6.5 to ensure the stability of the aqueous Ni(II) ion.

  • Solution: Calibrate your pH meter and monitor the pH of the reaction mixture before and during the heating phase. If necessary, adjust the initial pH to ~6.0 with dilute sulfuric acid. This, combined with strict temperature control (not exceeding 75°C), will suppress the formation of nickel hydroxide.

Q3: My final product has poor crystallinity or is an amorphous powder. How can I improve its quality?

A3: Crystal quality is highly dependent on the rate of formation and the purity of the solution from which it crystallizes.

  • Cause 1: Crash Precipitation from High Temperature: If the reaction is run at a very high temperature and then cooled too rapidly, the product will "crash out" of the solution, leading to the formation of small, poorly defined crystals or an amorphous powder.

  • Solution 1: Employ a controlled cooling protocol. Once the reaction is complete, allow the solution to cool slowly to room temperature (e.g., by turning off the heat and leaving it on the stir plate). For further crystallization, place the sealed flask in a cold water bath and then transfer it to a refrigerator (2-8°C). Slow, controlled cooling is essential for growing larger, higher-purity crystals.

  • Cause 2: Presence of Impurities: The presence of side products like nickel hydroxide or unreacted starting materials will interfere with the crystal lattice formation, resulting in a poor-quality product.

  • Solution 2: Address the root causes of impurity formation by maintaining strict control over temperature and pH as described above. Filtering the hot reaction mixture to remove any particulates before the cooling and crystallization step can also significantly improve the final product's quality.

Data Summary: Effect of Temperature on Reaction Outcome

ParameterTemperature Too Low (< 50°C)Optimal Temperature (60-70°C)Temperature Too High (> 85°C)
Reaction Rate Very slow, potentially incomplete reaction.Efficient reaction rate, typically complete within 1-2 hours.Very fast, but high risk of side reactions.
Yield Low due to incomplete conversion.Optimal yield.Low due to precipitation of Ni(OH)₂ and potential ligand degradation.
Product Purity May be high if isolated, but yield is poor.High purity, good crystalline form.Poor purity, contamination with green Ni(OH)₂/NiO precipitate.
Primary Risk Inefficient process, wasted time and materials.Minimal risks if other parameters are controlled.Product contamination, reduced yield, potential for reactant/product decomposition.

Experimental Protocol: Synthesis of bis(Guanylurea)nickel(II) Sulfate

This protocol describes a representative method for the synthesis. It is designed to be a self-validating system where deviations from the prescribed temperature and pH ranges will lead to the issues described in the troubleshooting guide.

Reactants:

  • Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)

  • Dicyanodiamidine (Guanylurea) Sulfate [(C₂H₆N₄O)₂·H₂SO₄]

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stir plate with heating capabilities

  • Calibrated thermometer or temperature probe

  • pH meter

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:
  • Reagent Preparation:

    • In a 250 mL round-bottom flask, dissolve 1 molar equivalent of Nickel(II) Sulfate Hexahydrate in deionized water (approx. 50 mL).

    • In a separate beaker, prepare a slurry of 2 molar equivalents of this compound in deionized water (approx. 50 mL). The solubility is limited at room temperature.

  • pH Adjustment (Critical Step):

    • Measure the pH of the nickel sulfate solution. It should be slightly acidic. Adjust to a pH of 6.0 if necessary using a few drops of 0.1M H₂SO₄.

  • Reaction Assembly & Heating:

    • Combine the guanylurea sulfate slurry with the nickel sulfate solution in the round-bottom flask.

    • Place the flask on the heating mantle and fit it with a reflux condenser. Insert a calibrated thermometer or temperature probe into the mixture.

    • Begin stirring and gently heat the mixture.

  • Temperature Control & Reaction:

    • Raise the internal temperature of the reaction mixture to 65°C .

    • Maintain the temperature between 60°C and 70°C for 1.5 hours. The solids should fully dissolve as the reaction proceeds, resulting in a clear, colored solution.

  • Cooling & Crystallization:

    • After the reaction period, turn off the heat and allow the solution to cool to room temperature with slow stirring over a period of 1 hour.

    • For maximum yield, place the sealed flask in a refrigerator at 4°C and leave it undisturbed for 12-24 hours.

  • Isolation & Drying:

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to facilitate drying.

    • Dry the product in a vacuum oven at a modest temperature (e.g., 40-50°C) to constant weight.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_ni Dissolve NiSO4·6H2O in DI Water prep_ligand Prepare Slurry of Guanylurea Sulfate prep_ph Adjust Ni Solution pH to 6.0 prep_ni->prep_ph combine Combine Reactants in Flask heat Heat to 60-70°C for 1.5 hours combine->heat cool_rt Slow Cool to Room Temperature heat->cool_rt cool_fridge Crystallize at 4°C (12-24h) cool_rt->cool_fridge filtrate Vacuum Filtrate Product cool_fridge->filtrate wash Wash with Cold DI Water & Ethanol filtrate->wash dry Dry under Vacuum at 40-50°C wash->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis of bis(Guanylurea)nickel(II) Sulfate.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound used instead of dicyanodiamide? Dicyanodiamidine (guanylurea) is the hydrolysis product of dicyanodiamide. Using the pre-formed guanylurea sulfate ensures the correct ligand is present for coordination without relying on an in-situ hydrolysis step, which would introduce additional variables. The sulfate salt form provides good stability and solubility in the aqueous reaction medium.

FAQ 2: What is the expected geometry and color of the final complex? For Ni(II), which has a d⁸ electron configuration, octahedral geometry is very common. In this synthesis, the nickel center is expected to be coordinated by two bidentate guanylurea ligands and two water molecules, resulting in a distorted octahedral complex. The color of such Ni(II) complexes is typically in the blue-to-green range.

FAQ 3: Can other nickel salts be used as a precursor? Yes, other soluble nickel(II) salts like nickel(II) chloride or nitrate could be used. However, the counter-ion (chloride or nitrate) may co-crystallize or compete for coordination sites, potentially affecting the purity and structure of the final product. Using nickel(II) sulfate with the sulfate salt of the ligand simplifies the ionic environment of the reaction.

FAQ 4: How does temperature deviation lead to specific problems? This diagram illustrates the logical progression from a temperature deviation to a specific negative outcome.

G temp_low Temperature Too Low (< 50°C) outcome_low_rate Slow Reaction Rate & Poor Ligand Solubility temp_low->outcome_low_rate temp_high Temperature Too High (> 85°C) outcome_hydrolysis Increased Ni(II) Hydrolysis (especially if pH > 7) temp_high->outcome_hydrolysis outcome_dehydration Dehydration of NiSO₄·6H₂O Precursor temp_high->outcome_dehydration outcome_incomplete Incomplete Reaction outcome_low_rate->outcome_incomplete outcome_low_yield1 Low Product Yield outcome_incomplete->outcome_low_yield1 outcome_precipitate Precipitation of Ni(OH)₂ (Green Solid) outcome_hydrolysis->outcome_precipitate outcome_contamination Product Contamination outcome_precipitate->outcome_contamination outcome_low_yield2 Low Product Yield outcome_precipitate->outcome_low_yield2 outcome_stoich Altered Reactivity & Stoichiometry outcome_dehydration->outcome_stoich outcome_stoich->outcome_low_yield2

Caption: Troubleshooting logic for temperature deviations in the synthesis reaction.

References

  • Synthesis, Characterization and Thermal Studies of Fe(II), Co(II), Ni(II) and Cu(II) Complexes with bis. Journal of Physics: Conference Series. [Link]

  • Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands. Redalyc. [Link]

  • Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride via Prototype CNx Precursors. Inorganic Chemistry. [Link]

  • Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes. MDPI. [Link]

  • N-Guanylurea dinitramide: Optimal synthesis process, basic properties and spectroscopic data. ResearchGate. [Link]

  • Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. [Link]

  • Synthesis of n-hydrated Nickel sulfates from mechanically alloyed nanocrystalline Nickel sulfides. ResearchGate. [Link]

  • Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry. [Link]

  • The effect of pH on chronic aquatic nickel toxicity is dependent on the pH itself: Extending the chronic nickel bioavailability models. Environmental Toxicology and Chemistry. [Link]

  • Effect of pH on Formation of Nickel Nanostructures through Chemical Reduction Method. ResearchGate. [Link]

  • Profile of nickel precipitation percentage as a function of temperature at a constant pH of 7 after 1 hour of stirring. ResearchGate. [Link]

  • The Effect of Reaction Conditions and Presence of Magnesium on the Crystallization of Nickel Sulfate. MDPI. [Link]

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Adjusting reagent concentration for optimal nickel separation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Adjusting Reagent Concentration for Optimal Results

Welcome to the technical support center for optimizing nickel affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals who utilize immobilized metal affinity chromatography (IMAC) for the purification of polyhistidine-tagged (His-tagged) proteins. Achieving high yield and purity is often a delicate balance, critically dependent on the precise concentration of reagents in your buffers.

This document moves beyond simple protocols to explain the fundamental principles behind reagent choices. Understanding why a specific concentration of imidazole or salt is used will empower you to troubleshoot effectively and adapt protocols for your unique protein of interest.

Core Principles: The Role of Key Reagents

IMAC separates proteins based on the interaction between the imidazole side chains of a protein's histidine tag and chelated nickel ions on the chromatography resin[1][2]. The strength of this interaction can be finely tuned by adjusting the chemical environment—namely, the concentration of specific reagents in your lysis, wash, and elution buffers.

  • Imidazole: As a structural analog of the histidine side chain, imidazole is used as a competitor to elute your His-tagged protein from the resin. At low concentrations in wash buffers, it helps remove weakly bound, non-specific contaminating proteins[3][4]. At high concentrations in the elution buffer, it outcompetes the His-tag, displacing your target protein from the nickel resin[5][6]. The optimal concentration at each stage is protein-dependent and must be determined empirically[4].

  • pH: The pH of your buffers is critical. The binding of histidine to nickel ions is dependent on the deprotonation of its imidazole side chain, which has a pKa of approximately 6.0[3]. Therefore, binding is typically performed at a slightly basic pH (7.5–8.0) to ensure the histidine residues are negatively charged and available to coordinate with the nickel ions[7]. Lowering the pH can lead to protonation of the histidine, which weakens the binding and can be used as a strategy for elution or for removing contaminants[3][7][8][9].

  • Salt Concentration (NaCl): High salt concentrations (e.g., 150-500 mM NaCl) are used to disrupt non-specific ionic interactions between contaminating proteins and the charged resin[3][4]. While some sources suggest concentrations up to 2 M, it's generally recommended to start within the 150-500 mM range and ensure your protein remains stable[3][4][10].

  • Chelating and Reducing Agents: Reagents like EDTA and DTT can be detrimental to IMAC. Chelating agents such as EDTA will strip the Ni2+ ions from the column, destroying its binding capacity[11][12]. Strong reducing agents can also reduce the nickel ions, turning the resin brown and diminishing its function[12][13]. If these agents are required for protein stability, their concentrations must be minimized, or a nickel-stripping-resistant resin should be used[11].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during nickel affinity chromatography, with a focus on solutions involving reagent concentration adjustment.

Problem Area 1: Low or No Yield of Target Protein

Q: My His-tagged protein is not binding to the Ni-NTA column. What are the likely causes related to reagent concentration?

A: This is a common and frustrating issue. Several buffer components could be the culprit:

  • Presence of Chelating Agents: Ensure your lysis buffer and protease inhibitor cocktails are free of EDTA or EGTA. These agents will strip the nickel from the resin, preventing your protein from binding[11]. If they are unavoidable, consider pre-treating your sample or using a resin specifically designed to resist stripping[11].

  • Incorrect pH: The pH of your binding buffer should ideally be between 7.0 and 8.0[3]. A pH below 7.0 can cause the histidine side chains to become protonated, inhibiting their ability to coordinate with the nickel ions[7][8][12]. Remember that adding imidazole can lower the pH of a buffer, so always re-adjust the pH after all components are added[8][12].

  • Imidazole Concentration is Too High: While low levels of imidazole are often added to the binding buffer to reduce non-specific binding, a concentration that is too high can prevent your target protein from binding effectively, especially if its affinity for the resin is weak[14]. If you suspect this, try performing the binding step with no imidazole present[15].

  • Hidden His-Tag: It's also a possibility that the His-tag is buried within the protein's folded structure. To test this, you can attempt a purification under denaturing conditions using urea or guanidinium chloride to unfold the protein and expose the tag[8].

Q: My protein binds, but the final yield is very low after elution. How can I adjust reagent concentrations to improve recovery?

A: If your protein binds but elutes poorly, the issue lies in the elution conditions.

  • Insufficient Imidazole Concentration: The standard 250 mM imidazole in the elution buffer may not be sufficient to displace a protein that binds very tightly to the column. Try increasing the imidazole concentration in a stepwise manner, for example, up to 500 mM.

  • Protein Precipitation: Your protein might be precipitating on the column upon elution. This can sometimes be mitigated by adjusting the buffer composition. Consider increasing the salt concentration or adding stabilizing agents like glycerol (up to 20%) or non-ionic detergents to the elution buffer to improve solubility[4][16].

Problem Area 2: High Levels of Contaminating Proteins

Q: My final elution is impure. How can I use imidazole concentration to wash away non-specific binders?

A: This is the classic purity-versus-yield trade-off. The key is to optimize the imidazole concentration in your wash buffer.

  • Empirical Optimization: The optimal imidazole concentration for washing is protein-dependent and must be determined empirically[4]. A common starting point is 10-20 mM imidazole in the lysis and wash buffers[4].

  • Step Gradient Wash: To find the sweet spot, you can perform a series of washes with increasing imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM). Collect fractions from each wash step and analyze them by SDS-PAGE to see at which concentration contaminants are removed without eluting your target protein[17][18]. This will inform the optimal concentration to use for future large-scale purifications.

Q: What is the role of salt concentration in reducing contaminants, and what concentrations should I test?

A: Salt, typically NaCl, is crucial for minimizing non-specific binding caused by ionic interactions. Many contaminating proteins from the host (like E. coli) bind to the charged IMAC resin through electrostatic attraction rather than metal affinity.

  • Effective Range: Including 150-500 mM NaCl in your lysis and wash buffers is generally effective at disrupting these weak ionic interactions, thereby preventing many contaminants from binding in the first place[3].

  • Optimization: If purity remains an issue, you can try increasing the NaCl concentration up to 1 M or even 2 M, provided your protein of interest remains soluble and stable at these higher ionic strengths[4][19].

Q: Can adjusting the pH of my buffers improve the purity of my protein?

A: Yes, pH can be a powerful tool for enhancing purity. While optimal binding occurs at pH ~7.5-8.0, slightly lowering the pH of the wash buffer (e.g., to pH 6.5-7.0) can help elute contaminants that have a weaker affinity for the resin than your His-tagged protein[3]. This is because the protonation of histidine residues is pH-dependent; weakly interacting proteins will lose their binding ability at a higher pH than your strongly-binding His-tagged protein.

Data Summary: Recommended Reagent Concentrations

The following table provides typical starting concentration ranges for key reagents. Optimal concentrations for your specific protein should be determined empirically.

ReagentLysis/Binding BufferWash BufferElution BufferRationale & Key Considerations
Imidazole 0 - 20 mM[4][14]10 - 50 mM[3][19]250 - 500 mM[20]Balances binding efficiency with purity. Higher wash concentrations improve purity but risk premature elution of the target protein.
pH 7.5 - 8.0[3][7]7.0 - 8.0[3]7.0 - 8.0A slightly basic pH is optimal for His-tag binding. Slightly lowering wash pH can remove some contaminants.
NaCl 150 - 500 mM[3]150 - 500 mM[3]150 - 500 mMReduces non-specific ionic interactions. Can be increased if purity is an issue and protein is stable.
Additives VariesVariesVariesGlycerol (up to 50%) or non-ionic detergents (up to 2%) can be added to all buffers to reduce hydrophobic interactions and improve solubility[4].
Reducing Agents Avoid if possibleAvoid if possibleAvoid if possibleAgents like DTT or β-mercaptoethanol can reduce Ni2+ ions. Use at lowest effective concentration if essential for protein stability (<1 mM)[13].
Chelating Agents AVOID AVOID AVOID Agents like EDTA or EGTA will strip nickel from the resin, destroying its function[12].
Visual Workflows & Protocols
Troubleshooting Logic for Nickel Separation

The following diagram outlines a decision-making process for troubleshooting common issues in nickel affinity chromatography.

TroubleshootingWorkflow start Start: Analyze Elution & Flow-through problem Identify Primary Issue start->problem low_yield Low / No Yield problem->low_yield Low Yield low_purity Low Purity / High Contamination problem->low_purity Low Purity cause_yield Potential Cause? low_yield->cause_yield cause_purity Potential Cause? low_purity->cause_purity sol_yield1 Buffer Issue: - Check for EDTA/DTT - Verify pH is 7.5-8.0 - Reduce imidazole in binding buffer cause_yield->sol_yield1 Reagents? sol_yield2 Hidden His-Tag: - Perform purification under denaturing conditions (Urea/Gua-HCl) cause_yield->sol_yield2 Protein Structure? sol_yield3 Poor Elution: - Increase imidazole in elution buffer (e.g., to 500 mM) - Add solubilizing agents (glycerol) cause_yield->sol_yield3 Elution Step? sol_purity1 Non-Specific Binding: - Increase NaCl in all buffers (e.g., to 500 mM) cause_purity->sol_purity1 Ionic? sol_purity2 Inefficient Washing: - Optimize imidazole in wash buffer (e.g., 20-50 mM gradient) cause_purity->sol_purity2 Weak Binders? sol_purity3 Ionic Interactions: - Slightly lower pH of wash buffer (e.g., to 6.5-7.0) cause_purity->sol_purity3 pH Sensitive?

Caption: Troubleshooting decision tree for nickel affinity chromatography.

Experimental Protocol 1: Optimizing Imidazole Wash Concentration

This protocol describes a small-scale experiment to determine the optimal imidazole concentration for the wash buffer to maximize purity while minimizing the loss of the target protein.

Objective: To identify the highest imidazole concentration that removes the maximum amount of contaminants without significantly eluting the His-tagged protein of interest.

Methodology:

  • Prepare Buffers:

    • Lysis/Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Wash Buffers: Prepare a series of wash buffers with increasing imidazole concentrations: 20 mM, 40 mM, 60 mM, and 80 mM. Keep all other components (phosphate, NaCl, pH) constant.

    • Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 500 mM Imidazole, pH 8.0.

  • Equilibrate Resin: Equilibrate 1 mL of Ni-NTA resin in a gravity-flow column with 5-10 column volumes (CV) of Lysis/Binding Buffer[15].

  • Load Sample: Load your clarified cell lysate onto the equilibrated column. Collect the flow-through fraction for analysis.

  • Perform Step-Gradient Wash:

    • Wash the column with 5 CV of Lysis/Binding Buffer (10 mM imidazole). Collect the wash fraction (W10).

    • Sequentially wash the column with 5 CV of each prepared wash buffer:

      • 20 mM imidazole wash. Collect fraction (W20).

      • 40 mM imidazole wash. Collect fraction (W40).

      • 60 mM imidazole wash. Collect fraction (W60).

      • 80 mM imidazole wash. Collect fraction (W80).

  • Elute Protein: Elute the target protein with 5 CV of Elution Buffer. Collect the eluate in fractions (E1, E2, E3).

  • Analyze Results: Analyze samples from the flow-through, each wash fraction (W10-W80), and the elution fractions (E1-E3) using SDS-PAGE.

  • Interpretation:

    • Identify the wash fraction where your target protein begins to "bleed" from the column.

    • Observe the reduction of contaminant bands across the different wash fractions.

    • The optimal imidazole concentration for your main purification wash step will be the highest concentration that removes most contaminants before significant loss of your target protein occurs. For example, if your protein starts to elute at 60 mM imidazole, a 40 mM imidazole wash would be a good choice for future experiments.

References
  • G-Biosciences. (2020, February 25). Tips for Using Ni-NTA Resin. G-Biosciences. Retrieved from [Link]

  • Interchim. (n.d.). Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim – Blog. Retrieved from [Link]

  • Cytiva. (2021, March 31). How to overcome issues with low or no recovery of his-tagged proteins. Cytiva. Retrieved from [Link]

  • QIAGEN. (n.d.). How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification?. QIAGEN. Retrieved from [Link]

  • Cube Biotech. (n.d.). Washing and Regenerating Ni-NTA and Ni-IDA Agarose. Cube Biotech. Retrieved from [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Promega Connections. Retrieved from [Link]

  • Bio-Rad. (n.d.). Nickel Columns and Nickel Resin. Bio-Rad. Retrieved from [Link]

  • ResearchGate. (2013, August 6). Does anybody know of any tried and true strategies for decreasing the amount of nonspecific binding to Ni-affinity gels?. ResearchGate. Retrieved from [Link]

  • Protocol Online. (2008, April 21). pH and Ni-column?. Protocol Online. Retrieved from [Link]

  • SpringerLink. (n.d.). Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis. In Methods in Molecular Biology. Retrieved from [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. IBA Lifesciences. Retrieved from [Link]

  • PubMed. (n.d.). Metal-chelate affinity chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, May 8). How do I recharge Ni-NTA column?. ResearchGate. Retrieved from [Link]

  • Reddit. (2017, April 4). Increasing [NaCl] to reduce nonspecific binding in His-tag purification on Ni NTA. Reddit. Retrieved from [Link]

  • ResearchGate. (2015, March 13). How can I optimize protein purification with Ni-column for His-tagged recombinant protein?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, September 5). How can PH affect binding and coming off his-tag protein and contaminant in Ni-agarose column?. ResearchGate. Retrieved from [Link]

  • Alpay B. Seven. (n.d.). Ni-NTA Bead Regeneration. Retrieved from [Link]

  • Sandiego. (n.d.). NTA Nickel Bead Regeneration Protocol. Retrieved from [Link]

  • ResearchGate. (2015, August 3). What is the ideal pH for the purification of his tagged protein; PI is 10.26? How much Ni beads are required for the column to purify from 1L batch?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?. ResearchGate. Retrieved from [Link]

  • Bio-Link. (n.d.). Chelating Chromstar® FF Affinity Chromatography Resins. Bio-Link. Retrieved from [Link]

  • Takara Bio. (2019, June 17). How to choose the right his-tagged purification resin. Takara Bio. Retrieved from [Link]

  • ResearchGate. (2014, May 26). How can I optimize Ni NTA native purification?. ResearchGate. Retrieved from [Link]

  • Quora. (2012, February 13). What are the most common contaminants after histidine tagged nickel purification?. Quora. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform Nickel Affinity Chromatography for His-Tag Proteins. Patsnap Synapse. Retrieved from [Link]

  • G-Biosciences. (2020, December 23). His-tagged protein expressing but not binding your Ni-NTA column?. G-Biosciences. Retrieved from [Link]

  • University of Regensburg. (n.d.). Protein purification. Retrieved from [Link]

  • Reddit. (2012, February 18). Suggestions for improving protein yield on elution from a metal ion affinity chromatography column?. Reddit. Retrieved from [Link]

  • Reddit. (2025, February 18). Protein contamination. Reddit. Retrieved from [Link]

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Dicyanodiamidine Sulfate Solutions: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for working with dicyanodiamidine sulfate solutions. Understanding the stability and degradation of this compound is critical for reliable and reproducible experimental outcomes. This document provides practical guidance based on established scientific principles to help you navigate potential challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What is this compound and why is its stability in solution a concern?

Dicyanodiamidine, also known as cyanoguanidine, is a polar organic compound. In its sulfate salt form, it is often used in various research and industrial applications, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules.

The stability of this compound in aqueous solutions is a significant concern because the dicyanodiamidine molecule is susceptible to hydrolysis. This degradation can lead to the formation of impurities, which can compromise the integrity of experiments, affect product quality, and lead to inaccurate results. The rate of this degradation is influenced by several factors, including pH, temperature, and the presence of other chemical species.

Q2: What are the primary degradation pathways for dicyanodiamidine in aqueous solutions?

The primary degradation pathway for dicyanodiamidine in aqueous solutions is hydrolysis. This can occur under both acidic and basic conditions, leading to different degradation products.

  • Acidic Hydrolysis: In the presence of acid, dicyanodiamide undergoes hydrolysis to form guanylurea. With further hydrolysis, guanylurea can break down into guanidine and urea, and ultimately to ammonia and carbon dioxide.[1]

  • Alkaline Hydrolysis: Under basic conditions, dicyanodiamidine can also hydrolyze. The reaction is generally considered to be bimolecular.[1] In strongly alkaline solutions (pH 10-14), especially at elevated temperatures (30-100°C), the degradation can be accelerated.[2]

Q3: What are the ideal storage conditions for this compound solutions to minimize degradation?

To ensure the longevity and purity of your this compound solutions, adhere to the following storage recommendations:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of hydrolysis. Avoid freezing, as this can cause the compound to precipitate out of solution.

  • pH: Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-6), where the rate of hydrolysis is generally at its minimum.

  • Light: Protect the solution from light by storing it in amber vials or by wrapping the container in aluminum foil. While specific photostability data for this compound is limited, it is a general best practice to protect all chemical solutions from light to prevent photochemical degradation.

  • Container: Use well-sealed, inert containers (e.g., glass or polypropylene) to prevent contamination and solvent evaporation.

Q4: How can I tell if my this compound solution has degraded?

Visual inspection can sometimes provide initial clues of degradation, although these are not definitive and should be confirmed by analytical methods. Signs of potential degradation include:

  • Changes in Appearance: The solution may become cloudy or develop a precipitate.

  • pH Shift: A change in the pH of the solution over time can indicate that degradation reactions are occurring.

  • Odor: The formation of ammonia as a final degradation product may result in a faint ammoniacal odor, especially in older or improperly stored solutions.

For a definitive assessment of stability, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the preparation and use of this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution upon storage. 1. Low Temperature: Storage at very low temperatures (e.g., freezing) can decrease the solubility of this compound. 2. pH Shift: Degradation can lead to the formation of less soluble products. 3. Solvent Evaporation: Increased concentration due to solvent loss can lead to precipitation.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. Avoid excessive heat. 2. Check the pH of the solution. If it has shifted significantly, the solution may have degraded and should be discarded. 3. Ensure containers are tightly sealed during storage.
Inconsistent results in my experiments using the solution. 1. Degradation of this compound: The active concentration of your compound may be lower than expected. 2. Presence of Degradation Products: Degradation products may interfere with your assay or have unintended biological effects. 3. Inaccurate Initial Concentration: Errors in weighing or dilution during solution preparation.1. Prepare fresh solutions more frequently. 2. Use a stability-indicating HPLC method to check the purity of your solution and quantify the parent compound. 3. Carefully review your solution preparation protocol and ensure accurate weighing and dilutions.
The pH of my buffered solution changes over time. 1. Degradation: The formation of acidic or basic degradation products can alter the pH. 2. Buffer Instability: The buffer system itself may not be stable under the storage conditions. 3. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of unbuffered or weakly buffered solutions.1. This is a strong indicator of degradation. The solution should be analyzed for purity. 2. Select a stable buffer system appropriate for the desired pH range and storage temperature. 3. Prepare and store solutions in tightly sealed containers. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive applications.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation, stability testing, and analysis of this compound solutions.

Protocol 1: Preparation of a Standard this compound Aqueous Solution

This protocol describes the preparation of a 1 mg/mL stock solution.

Materials:

  • This compound (high purity)

  • Deionized water (Type I or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter (calibrated)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7-8 mL of deionized water to the flask. Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume of 10 mL with deionized water.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • pH Measurement (Optional but Recommended): Measure the pH of the solution. If a specific pH is required for your application, adjust it carefully using 0.1 M HCl or 0.1 M NaOH.

  • Storage: Transfer the solution to a clean, clearly labeled amber vial and store at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6][7]

Materials:

  • 1 mg/mL this compound stock solution

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Heating block or water bath

  • Photostability chamber

  • HPLC system

Procedure:

For each condition, a control sample (stored at 2-8°C, protected from light) should be run in parallel.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a heating block at 80°C for 24 hours.

    • Cool the solution to room temperature.

    • Dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial containing the stock solution to a light source in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and placed alongside.

    • Analyze the samples after a defined exposure period.

Analysis:

  • Analyze all stressed and control samples by a suitable stability-indicating HPLC method (see Protocol 3).

  • Compare the chromatograms to identify degradation products (new peaks) and determine the extent of degradation of the parent compound.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid

  • Deionized water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of phosphate buffer (A) and acetonitrile (B). A starting point could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity (the ability to separate the parent compound from its degradation products), linearity, accuracy, precision, and robustness.[8]

Section 4: Visualizations and Data

Diagrams

degradation_pathway DCD Dicyanodiamidine GU Guanylurea DCD->GU Acidic Hydrolysis G Guanidine GU->G Further Hydrolysis U Urea GU->U Further Hydrolysis A Ammonia + CO2 G->A U->A workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Dicyanodiamidine Sulfate Solution acid Acidic Stress prep->acid base Basic Stress prep->base oxidative Oxidative Stress prep->oxidative thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

Data Summary

Table 1: Factors Influencing the Stability of this compound Solutions

Factor Effect on Stability Mechanism Recommendation
High Temperature Decreases stabilityIncreases the rate of hydrolysis reactions.Store solutions at 2-8°C.
Acidic pH (< 4) Decreases stabilityCatalyzes the hydrolysis of dicyanodiamidine to guanylurea. [1]Maintain pH in the neutral to slightly acidic range (4-6).
Alkaline pH (> 7) Decreases stabilityPromotes hydrolysis. [1]The rate increases significantly at pH > 10. [2]Maintain pH in the neutral to slightly acidic range (4-6).
Light Potential for degradationCan induce photochemical reactions.Protect solutions from light using amber vials or foil.
Oxidizing Agents Potential for degradationCan lead to oxidative degradation products.Avoid contact with strong oxidizing agents.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • DE19707692A1 - Rapid, complete decomposition of dicyandiamide in dilute aqueous solution - Google P
  • Sciex. LC-MS/MS Analysis of emerging food contaminants - Quantification and Identification of Dicyandiamide in Milk and other Protein-R. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Sciencemadness.org. CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. [Link]

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  • ResearchGate. Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. [Link]

  • ACS Publications. Cobalt Nanoparticles Encapsulated in Nitrogen-Doped Carbon Nanotubes for Highly Efficient Electrochemical Oxidation of 5. [Link]

  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • PubMed. Microwave-assisted extraction and determination of dicyandiamide residue in infant formula samples by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. Analysis of trace dicyandiamide in stream water using solid phase extraction and liquid chromatography UV spectrometry. [Link]

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  • Pharmaceutical Outsourcing. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • NIH. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • Obrnuta faza. Technical Information -- Analysis of Dicyandiamide in Chemical Fertilizer. [Link]

  • ResearchGate. pH–rate profiles for the hydrolysis of diacid 1 (circles) and the.... [Link]

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Technical Support Center: Minimizing Sample Matrix Effects in Dicyanodiamidine Sulfate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dicyanodiamidine sulfate assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of sample matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your data.

Matrix effects—the alteration of analyte ionization due to co-eluting compounds—are a primary cause of poor assay accuracy, precision, and sensitivity, particularly in LC-MS/MS analysis.[1][2][3] this compound, being a polar and nitrogen-rich compound similar to metformin and dicyandiamide (DCD), is susceptible to such interferences in complex biological matrices like plasma, urine, or tissue homogenates.[4][5][6] This guide provides a structured, question-and-answer approach to identifying, understanding, and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

Q1: What exactly is a "matrix effect" in the context of an LC-MS/MS assay?

A1: A matrix effect is the influence of co-eluting, endogenous or exogenous components of your sample on the ionization efficiency of your target analyte (this compound) in the mass spectrometer's ion source.[7][8][9] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), neither of which is desirable as they compromise the accuracy and reproducibility of quantification.[3] The most common sources of these effects in bioanalysis are phospholipids from cell membranes, salts, proteins, and metabolites that are not removed during sample preparation.[10]

Q2: Why is my this compound assay particularly susceptible?

A2: this compound is a polar molecule. When using common reversed-phase chromatography, polar compounds often elute early in the chromatogram, a region where many matrix components, especially salts and other polar endogenous materials, also elute.[11] This co-elution is the primary driver of matrix effects.[2] In electrospray ionization (ESI), which is typically used for such analytes, these co-eluting compounds compete with your analyte for access to the droplet surface for ionization, leading to an inconsistent and often suppressed signal.[8][12]

Q3: How can I definitively prove that a matrix effect is impacting my assay?

A3: The gold standard method is the post-extraction spike analysis .[2][3][9] This quantitative approach allows you to calculate a Matrix Factor (MF). The process involves comparing the peak area of an analyte spiked into an extracted blank matrix (a sample processed without the analyte) to the peak area of the same analyte concentration in a clean, neat solution (e.g., mobile phase).

  • Matrix Factor (MF) < 1: Indicates ion suppression.

  • Matrix Factor (MF) > 1: Indicates ion enhancement.

  • Matrix Factor (MF) = 1: Indicates no significant matrix effect.

A detailed protocol for this assessment is provided in the "Key Protocols" section of this guide. It is crucial to perform this test using at least six different lots of blank matrix to account for biological variability.[9]

Part 2: Troubleshooting Guide - From Problem to Solution

This section addresses specific problems you may encounter during assay development and validation.

Problem 1: Poor reproducibility and high variability between replicate injections or different sample lots.
  • Probable Cause: Inconsistent matrix effects. The composition of biological matrices varies from subject to subject and even from sample to sample.[8] If your sample preparation is insufficient, this variability translates directly into variable ion suppression or enhancement, leading to poor precision.[13] The variability of the slopes (k-values) in calibration plots across different matrix lots can serve as a strong indicator of this issue.[14]

  • Solution Pathway: Your primary goal is to improve the cleanliness of your sample extract. A more robust sample preparation technique is required.

    • Evaluate Your Current Method: Simple "dilute-and-shoot" or protein precipitation (PPT) methods are fast but often result in the dirtiest extracts, leaving phospholipids and other interferences behind.[1][15]

    • Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interferences.[16][17] For a polar, basic compound like this compound, a mixed-mode cation exchange SPE sorbent is highly effective. This allows you to retain your analyte via ionic interaction while using different wash steps to remove neutral, acidic, and non-polar interferences.[10][18]

    • Consider Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than PPT.[15][19] However, optimizing the organic solvent for a highly polar analyte like this compound can be challenging and may require ion-pairing agents.

Workflow: Selecting a Sample Preparation Method

This diagram outlines the decision-making process for choosing an appropriate sample preparation technique.

start Start: Assay Development dilute Dilute & Shoot start->dilute Simplest (High Matrix) ppt Protein Precipitation (PPT) start->ppt Fast, Common (Moderate Matrix) lle Liquid-Liquid Extraction (LLE) start->lle Cleaner than PPT (Challenging for Polar Analytes) spe Solid-Phase Extraction (SPE) start->spe Cleanest Extract (Most Selective) result Clean Extract for LC-MS/MS Analysis dilute->result ppt->result lle->result spe->result

Caption: Decision tree for sample preparation methods.

Problem 2: Low analyte recovery and poor sensitivity (High LLOQ).
  • Probable Cause: This can be a combination of two factors: significant ion suppression from matrix effects and loss of analyte during the sample preparation process. Even if your analyte isn't completely lost, severe ion suppression can make it appear that way by pushing the signal below the instrument's detection limit.[2][19]

  • Solution Pathway:

    • Optimize Chromatography: Ensure your analyte is not co-eluting with the bulk of matrix interferences. For polar compounds, switching from a standard C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be highly effective.[11] HILIC retains polar compounds more strongly, moving their elution away from the early, "dirty" part of the chromatogram. Alternatively, modifying the mobile phase or gradient on a reversed-phase column can help improve separation from interfering peaks.[7]

    • Optimize SPE Protocol: If you are using SPE, ensure your wash and elution steps are optimized. Use the strongest possible wash solvent that doesn't elute your analyte to remove interferences. Conversely, ensure your elution solvent is strong enough to achieve full recovery of the analyte from the sorbent. This often involves a change in pH or the use of a small percentage of a strong organic modifier.[18][20]

    • Sample Concentration: Techniques like SPE and LLE allow for an elution/reconstitution step in a smaller volume than the initial sample, effectively concentrating the analyte and improving sensitivity.[16][21]

Mechanism: Ion Suppression in the ESI Source

This diagram illustrates how matrix components interfere with analyte ionization.

cluster_0 ESI Droplet (Low Matrix) cluster_1 ESI Droplet (High Matrix) A1 Analyte GasPhase1 Gas Phase Ions A1->GasPhase1 Ionizes A2 Analyte A2->GasPhase1 Ionizes M1 Matrix GasPhase2 Gas Phase Ions M1->GasPhase2 Competes M2 Matrix M2->GasPhase2 Competes A3 Analyte A3->GasPhase2 Suppressed

Caption: Competition for ionization in an ESI source.

Problem 3: My assay works with standards in solvent, but fails with matrix-matched calibrators.
  • Probable Cause: This is a classic sign of a significant matrix effect that is not being compensated for.[22] An internal standard (IS) is essential, but if the IS doesn't behave identically to the analyte in the presence of the matrix, it cannot adequately compensate for signal variations.

  • Solution Pathway:

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Dicyanodiamidine-d4 sulfate) is the ideal choice. It has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[19] This allows for the most accurate correction.

    • Matrix-Matched Calibration: Always prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., blank human plasma).[22][23] This ensures that the standards and samples are subject to similar matrix effects.

    • Standard Addition Method (SAM): For particularly difficult or variable matrices (e.g., postmortem blood, tissue homogenates), the standard addition method can be used.[4][14] This involves adding known amounts of analyte to aliquots of the actual sample, which fully compensates for the specific matrix effect in that individual sample.[4]

Comparison of Sample Preparation Techniques
TechniqueSelectivity (Cleanliness)Analyte ConcentrationSpeedCostTypical Application
Dilute & Shoot Very LowNoVery FastVery LowLow protein matrices (e.g., urine) when high sensitivity is not required.[15]
Protein Precipitation (PPT) LowNoFastLowHigh-throughput screening where speed is prioritized over ultimate cleanliness.[1][15]
Liquid-Liquid Extraction (LLE) Moderate-HighYesModerateModerateProvides cleaner extracts than PPT and allows for concentration.[19][24]
Solid-Phase Extraction (SPE) High-Very HighYesSlow-ModerateHigh"Gold standard" for removing interferences and concentrating analytes for sensitive, regulated bioanalysis.[10][19]

Part 3: Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol provides a step-by-step method to calculate the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into your final reconstitution solvent at two concentrations (e.g., Low QC and High QC).

    • Set B (Post-Spike Extract): Take at least six different lots of blank biological matrix. Process them using your complete sample preparation method. In the final step, spike the extracted matrix with this compound to the same final concentrations as Set A.

    • Set C (Pre-Spike Extract): Take the same six lots of blank matrix. Spike with this compound before the extraction process. This set is used to determine overall recovery.

  • Analyze and Collect Data: Inject all samples from Set A and Set B into the LC-MS/MS system and record the mean peak area for each sample.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the MF for both the low and high concentrations.

    • Calculate the Coefficient of Variation (%CV) of the MF across the different matrix lots. A %CV of <15% is generally considered acceptable.[9]

  • Calculate Recovery (Optional but Recommended):

    • Recovery % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

Protocol 2: General Workflow for Solid-Phase Extraction (SPE)

This protocol outlines the fundamental steps for SPE. The specific solvents and sorbent choice must be optimized for this compound (a mixed-mode cation exchange sorbent is recommended).[18]

SPE Workflow Diagram

cluster_workflow Solid-Phase Extraction (SPE) Protocol Condition 1. Condition (Activate sorbent with organic solvent, e.g., Methanol) Equilibrate 2. Equilibrate (Rinse with aqueous solution, e.g., Water or Buffer) Condition->Equilibrate Load 3. Load Sample (Apply pre-treated sample to the cartridge) Equilibrate->Load Wash 4. Wash (Rinse with solvent to remove interferences) Load->Wash Elute 5. Elute (Rinse with solvent to collect analyte of interest) Wash->Elute Evaporate 6. Evaporate & Reconstitute (Dry eluate and dissolve in mobile phase) Elute->Evaporate

Caption: The five core steps of a Solid-Phase Extraction workflow.

  • Conditioning: Pass an organic solvent (e.g., 1 mL of methanol) through the cartridge. This wets the bonded phase and activates the sorbent.[16]

  • Equilibration: Flush the cartridge with an aqueous solution (e.g., 1 mL of water or a buffer matching the sample pH). This prepares the sorbent for the sample matrix.[16]

  • Loading: Slowly pass the pre-treated sample through the cartridge. The analyte will be retained on the sorbent.

  • Washing: Pass a specific wash solvent (e.g., 1 mL of a mild organic or buffered solution) through the cartridge. This removes weakly bound interferences while the analyte of interest remains bound to the sorbent.[25]

  • Elution: Apply an elution solvent (e.g., 1 mL of 5% Ammonium Hydroxide in Methanol) that disrupts the interaction between the analyte and the sorbent, releasing the analyte for collection.[20]

  • Evaporation and Reconstitution: The collected eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of mobile phase for injection into the LC-MS/MS system.[21] This step also serves to concentrate the sample.

By systematically applying these principles and protocols, you can effectively minimize matrix effects, leading to robust, reliable, and accurate quantification of this compound in any biological matrix.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch M
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  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
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  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe.
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  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH.
  • Dicyandiamide (DCD) Contamination Analysis - Food Test / Alfa Chemistry.
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  • (PDF)
  • Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - NIH.
  • Determination of Dicyandiamide in Milk Powder - Thermo Fisher Scientific.
  • Detection of Nitrification Inhibitor Dicyandiamide: A direct electrochemical approach.
  • determination of ammelide (amd) and dicyandiamide (dcd) in animal feed by high-performance.
  • Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Altern
  • Review Article on Matrix Effect in Bioanalytical Method Development - Intern
  • Assessment of matrix effect in quantit
  • Matrix Effects-A Challenge Toward Autom

Sources

Technical Support Center: Recrystallization of Dicyanodiamidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of dicyanodiamidine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity crystalline product.

I. Introduction to Recrystallization of this compound

This compound, also known as guanylurea sulfate, is a polar organic salt that often appears as white needles in its purified form. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the compound and impurities in a given solvent system at varying temperatures. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

II. Essential Pre-Recrystallization Considerations

A successful recrystallization hinges on a well-chosen solvent system and a clear understanding of the compound's properties.

A. Solvent Selection: The Cornerstone of Purity

The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High Solute Solubility at Elevated Temperatures: To dissolve a sufficient quantity of the compound.

  • Low Solute Solubility at Low Temperatures: To ensure a good recovery yield upon cooling.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for hot filtration).

  • Chemical Inertness: The solvent should not react with the this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on available data, water is a highly suitable solvent for the recrystallization of this compound. It is reported to be soluble in approximately 20 parts of cold water and only 3 parts of boiling water, indicating a significant temperature-dependent solubility gradient that is ideal for this technique. While it is noted to be "slightly soluble in alc" (alcohol), the lack of specific data for ethanol or methanol makes water the more reliable primary choice.

Solubility Profile of this compound

SolventSolubility in Cold SolventSolubility in Hot SolventSuitability for Recrystallization
WaterSoluble in ~20 partsSoluble in ~3 partsExcellent
Alcohol (general)Slightly solubleData not availablePotentially useful as a co-solvent or for washing
B. Understanding Potential Impurities

This compound is often synthesized from dicyandiamide and sulfuric acid. Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. A common related compound, metformin, which can be synthesized from dicyandiamide, may have impurities such as melamine and cyanoguanidine. While not direct impurities in this compound synthesis, this highlights the types of related nitrogen-containing compounds that could be present.

III. Step-by-Step Recrystallization Protocol for this compound

This protocol provides a detailed methodology for the recrystallization of this compound using water as the solvent.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure this compound B Add minimal hot water (near boiling) A->B C Stir to dissolve B->C D Insoluble impurities present? C->D G Slowly cool to room temperature C->G E Filter hot solution D->E Yes D->G No F Collect clear filtrate E->F F->G H Cool in an ice bath G->H I Crystal formation H->I J Vacuum filter crystals I->J K Wash with ice-cold water J->K L Dry the purified crystals K->L M Pure this compound L->M

Caption: Recrystallization workflow for this compound.

Materials:

  • Impure this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of near-boiling deionized water to just cover the solid.

    • Heat the mixture on a hot plate or steam bath and stir continuously.

    • Continue adding small portions of hot water until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling water.

    • Quickly filter the hot solution through a fluted filter paper to remove the insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the decomposition point or in a desiccator.

IV. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or poor crystal formation - Too much solvent was used. - The solution is supersaturated but nucleation has not initiated.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.
"Oiling out" (formation of an oily layer instead of crystals) - The solution is too concentrated, and the solute is coming out of solution above its melting point. - The cooling rate is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
Low yield of purified crystals - Too much solvent was used during dissolution. - Premature crystallization during hot filtration. - Incomplete crystallization before filtration. - Excessive washing with the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Allow sufficient time for cooling and crystallization, including in an ice bath. - Use a minimal amount of ice-cold solvent for washing.
Colored impurities in the final product - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal will adsorb the colored impurities.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound crystals? A1: Pure this compound should appear as white needles.

Q2: How can I assess the purity of my recrystallized this compound? A2: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and detecting any residual impurities.

  • Spectroscopic Methods (e.g., FT-IR, NMR): These methods can confirm the chemical identity and structure of the purified compound.

Q3: Can I use a solvent other than water for the recrystallization? A3: While water is the recommended solvent due to its favorable solubility profile for this compound, other polar solvents could potentially be used. However, this would require experimental determination of the solubility at different temperatures. A mixed solvent system, such as water-ethanol, might also be effective, but this would need to be optimized.

Q4: What safety precautions should I take when handling this compound? A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Q5: My crystals are very fine and powder-like. How can I obtain larger crystals? A5: The formation of small crystals is often due to rapid cooling. To obtain larger crystals, ensure the solution cools as slowly as possible. You can insulate the flask with a cloth or paper towels as it cools to room temperature before placing it in an ice bath.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • DrugFuture. This compound. [Link]

Validation & Comparative

Navigating Nickel Analysis: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to the Accuracy and Precision of Nickel Determination Methods

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of nickel is a critical aspect of quality control, environmental monitoring, and formulation development. While a variety of analytical methods exist, selecting the most appropriate technique depends on a nuanced understanding of their underlying principles, performance characteristics, and practical limitations.

This guide provides a comprehensive comparison of the most prevalent and validated methods for nickel determination: the classic Dimethylglyoxime (DMG) spectrophotometric method, the robust Atomic Absorption Spectroscopy (AAS), and the powerful Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). It is important to note that while the "Dicyanodiamidine sulfate method" was the initial topic of inquiry, a thorough review of scientific literature did not yield a well-established, standard analytical method under this name for nickel determination. Therefore, this guide focuses on the industry-standard techniques to provide a relevant and practical resource.

I. Fundamental Principles of Nickel Determination Methods

A foundational understanding of the reaction mechanisms and physical principles governing each technique is essential for methodological optimization and troubleshooting.

Dimethylglyoxime (DMG) Spectrophotometry: The Classic Colorimetric Approach

The determination of nickel using dimethylglyoxime is a well-established colorimetric method. In an alkaline solution and in the presence of an oxidizing agent, nickel(II) ions react with two molecules of DMG to form a stable, red-colored square planar complex, nickel dimethylglyoxime, Ni(DMG)₂[1]. The intensity of the color is directly proportional to the concentration of nickel, which can be quantified by measuring the absorbance of the solution at a specific wavelength, typically around 445 nm.

The choice of an alkaline medium is critical as it facilitates the deprotonation of the oxime groups in DMG, enabling chelation with the Ni(II) ion. An oxidizing agent, such as bromine or persulfate, is often added to oxidize any interfering species and to ensure the formation of the desired Ni(IV)-DMG complex, which is more stable and intensely colored.

Atomic Absorption Spectroscopy (AAS): High-Throughput Elemental Analysis

Atomic Absorption Spectroscopy is a highly sensitive technique for the determination of specific elements in a sample. The underlying principle involves the absorption of light by free atoms in the gaseous state[2][3][4]. For nickel analysis, a liquid sample is nebulized and introduced into a high-temperature flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS). The heat atomizes the sample, converting nickel ions into free nickel atoms. A light beam from a nickel hollow-cathode lamp, which emits light at wavelengths characteristic of nickel, is passed through the atomized sample. The nickel atoms in the sample absorb this light, and the amount of light absorbed is proportional to the concentration of nickel in the sample[4][5].

The choice between Flame AAS and Graphite Furnace AAS depends on the required sensitivity. Graphite Furnace AAS offers significantly lower detection limits, making it suitable for trace and ultra-trace analysis[2][6].

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): The Modern Standard for Multi-Element Analysis

ICP-OES is a powerful and versatile technique for the simultaneous determination of multiple elements in a sample. The sample is introduced into a high-temperature argon plasma (typically 6,000 to 10,000 K) which excites the atoms and ions of the elements present[7][8][9]. As these excited atoms and ions return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample[7][8].

ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and the ability to analyze complex matrices with minimal interferences[9][10]. This makes it a preferred method for the analysis of nickel in a wide variety of samples, from environmental to high-purity materials[7][8].

II. Comparative Analysis of Performance Characteristics

The selection of an analytical method is a critical decision that impacts the reliability and validity of experimental results. The following table provides a comparative overview of the key performance characteristics of the DMG, AAS, and ICP-OES methods for nickel determination.

Parameter Dimethylglyoxime (DMG) Spectrophotometry Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Colorimetric, formation of a colored complex.Atomic absorption of light by free atoms.Atomic and ionic emission of light in a plasma.
Accuracy Good, but can be affected by interfering ions.High.[3]Very High.[7]
Precision Good, with careful control of experimental conditions.High, with RSDs typically <5%.Very High, with RSDs typically <2%.
Sensitivity (LOD) ppm range (µg/mL).Flame: ppm (µg/mL); Graphite Furnace: ppb (ng/mL) to sub-ppb.[2]ppb range (ng/mL) to sub-ppb.[7]
Throughput Low to moderate, requires manual sample preparation.Moderate to high, especially with an autosampler.High, capable of rapid, simultaneous multi-element analysis.[9]
Cost (Instrument) Low.Moderate.High.
Common Interferences Cobalt(II), gold(III), and dichromate ions can interfere.Spectral interferences are minimal; chemical interferences can occur but are manageable.[5][6]Spectral and matrix interferences are possible but are often correctable with advanced instrumentation and software.[9][10]

III. Experimental Protocols

To ensure the reproducibility and validity of results, detailed and well-documented experimental protocols are essential.

Detailed Protocol for Nickel Determination by DMG Spectrophotometry

This protocol outlines the steps for the determination of nickel in an aqueous sample using the dimethylglyoxime method.

A. Reagents and Solutions:

  • Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 1000 mL.

  • Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.

  • Ammonium Hydroxide Solution (1:1 v/v): Mix equal volumes of concentrated ammonium hydroxide and deionized water.

  • Bromine Water (Saturated): Add liquid bromine to deionized water until a saturated solution is formed. Handle with extreme care in a fume hood.

B. Experimental Workflow:

DMG_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Color Development cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Aqueous Sample Pipette Pipette 10 mL of sample/standard into a 50 mL volumetric flask Sample->Pipette Standards Nickel Standards (0-10 ppm) Standards->Pipette Add_Br2 Add 5 mL of saturated bromine water and mix Pipette->Add_Br2 Add_NH4OH Add 10 mL of ammonium hydroxide solution and mix Add_Br2->Add_NH4OH Add_DMG Add 3 mL of 1% DMG solution and mix Add_NH4OH->Add_DMG Dilute Dilute to 50 mL with deionized water and mix Add_DMG->Dilute Wait Allow to stand for 15 minutes for full color development Dilute->Wait Measure_Abs Measure absorbance at 445 nm against a reagent blank Wait->Measure_Abs Plot_Curve Plot calibration curve (Absorbance vs. Concentration) Measure_Abs->Plot_Curve Determine_Conc Determine nickel concentration in the sample from the curve Plot_Curve->Determine_Conc

Workflow for Nickel Determination by DMG Spectrophotometry.

C. Causality Behind Experimental Choices:

  • Use of Volumetric Flasks: Ensures accurate and precise dilutions of samples and standards, which is fundamental for quantitative analysis.

  • Addition of Bromine Water: The oxidizing environment created by bromine water ensures the formation of the more stable and intensely colored Ni(IV)-DMG complex, thereby enhancing the sensitivity of the method.

  • Alkaline Conditions (Ammonium Hydroxide): The reaction requires an alkaline pH to deprotonate the dimethylglyoxime, allowing it to act as a bidentate ligand and form the complex with nickel.

  • Waiting Period: A 15-minute incubation period allows the color development reaction to go to completion, ensuring that the measured absorbance is at its maximum and stable, which is crucial for accurate quantification.

  • Reagent Blank: Measuring the absorbance against a reagent blank corrects for any absorbance from the reagents themselves, ensuring that the measured absorbance is solely due to the nickel-DMG complex.

IV. Method Selection Guide: Choosing the Right Tool for the Job

The choice of the most suitable analytical method for nickel determination depends on several factors, including the expected concentration of nickel, the complexity of the sample matrix, the required throughput, and the available budget.

Method_Selection Start Start: Need to measure Nickel? Concentration Expected Nickel Concentration? Start->Concentration Matrix Complex Sample Matrix? Concentration->Matrix ppm range AAS Atomic Absorption Spectroscopy (AAS) Concentration->AAS ppb to ppm range ICP Inductively Coupled Plasma (ICP-OES) Concentration->ICP sub-ppb to % range Throughput High Throughput Required? Matrix->Throughput No Matrix->ICP Yes Budget Budget Constraints? Throughput->Budget No Throughput->ICP Yes DMG DMG Spectrophotometry Budget->DMG High Budget->AAS Moderate Budget->ICP Low

Decision Tree for Selecting a Nickel Determination Method.

V. Conclusion: A Commitment to Scientific Integrity

The accurate and precise determination of nickel is paramount in many scientific and industrial applications. While the classic dimethylglyoxime method remains a viable and cost-effective option for certain applications, modern instrumental techniques like Atomic Absorption Spectroscopy and Inductively Coupled Plasma-Optical Emission Spectrometry offer superior sensitivity, throughput, and accuracy.

As a Senior Application Scientist, the recommendation is to base the choice of method on a thorough evaluation of the specific analytical requirements. For high-throughput laboratories and applications demanding the utmost accuracy and the ability to perform multi-elemental analysis, ICP-OES is the undisputed gold standard. For laboratories with more modest throughput needs and budget constraints, AAS provides a robust and reliable alternative. The DMG method, while less common in modern industrial settings, remains an excellent educational tool for demonstrating the principles of colorimetric analysis and can be suitable for applications where high sensitivity is not a primary concern.

By understanding the principles, performance characteristics, and practical considerations of each of these methods, researchers can confidently select the most appropriate technique to ensure the integrity and reliability of their analytical data.

VI. References

  • BAuA. (2022, December 19). Method for the determination of nickel and its compounds in workplace air using graphite furnace atomic absorption spec. The MAK Collection for Occupational Health and Safety, 7(4). Retrieved from [Link]

  • eGyanKosh. EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. Retrieved from [Link]

  • Truman State University. (2014, June 2). The Gravimetric Determination of Nickel. Retrieved from [Link]

  • ResearchGate. (2018, October 29). Determination Method of High Content of Nickel in Ferronickel and Various Alloys Using Atomic Absorption Spectrometry. Retrieved from [Link]

  • USGS. Nickel, atomic absorption spectrometric, direct. Retrieved from [Link]

  • USGS. Nickel, atomic absorption spectrophotometry, graphite furnace. Retrieved from [Link]

  • Royal Society of Chemistry. Nickel(II) complexes with dithiadiiminoamine and dithiabis(thiosemicarbazone) ligands. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • ResearchGate. Comparison of published method for the determination of nickel by separation techniques. Retrieved from [Link]

  • Analytik Jena. Impurities in Nickel and Cobalt Sulphate by HR-ICP-OES (EN). Retrieved from [Link]

  • CET. (2023, March 28). Spectrophotometric Detection of Nickel in Water by Lab-on-a-chip Technology: Application to Electroplating. Chemical Engineering Transactions, 99. Retrieved from [Link]

  • ResearchGate. (2020, July 29). Preliminary Research of Synthesizing Battery Grade Nickel Sulphate from Dissolution of Nickel Matte in Dilute Sulphuric Acid. Retrieved from [Link]

  • Chemistry Research Journal. Spectrophotometric Determination of Nickel (II) using 2-Acetylpyridine thiosemicarbazone (APT). Retrieved from [Link]

  • OIV. Nickel- Determination by AAS. International Oenological CODEX. Retrieved from [Link]

  • SPECTRO. Analysis of Nickel Ore by ICP-OES With Dual-Side-On Plasma Observation. Retrieved from [Link]

  • International Journal of Academic Multidisciplinary Research (IJAMR). Precision in Practice: Comparative Analysis of Gravimetric and Volumetric Methods for Nickel(II) Chloride Quantification. Retrieved from [Link]

  • 911Metallurgist. (2015, June 17). Determination of Nickel using Dimethylglyoxime. Retrieved from [Link]

  • Agilent. (2019, March 29). Determination of Elements in Ternary Material Nickel-Cobalt-Manganese Hydride. Retrieved from [Link]

  • National Institutes of Health. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. Retrieved from [Link]

  • DergiPark. (2018, October 10). Determination Method of High Content of Nickel in Ferronickel and Various Alloys Using Atomic Absorption Spectrometry. Retrieved from [Link]

  • ThaiJO. (2013, August 1). Method validation for determination of chromium, nickel, manganese, molybdenum, silicon, carbon, phosphorous and sulfur in stainless steel using spark emission spectrometry. Retrieved from [Link]

  • Scribd. Nickel Analysis Method Validation. Retrieved from [Link]

  • Chemical Education Xchange. (2019, May 7). Detection of Nickel Cations in Coins. Retrieved from [Link]

  • Longdom Publishing. (2017, December 4). Determination of Nickel (II) by Spectrophotometry in Micellar Media. Retrieved from [Link]

  • University of California, Santa Cruz. Complexes of Nickel. Retrieved from [Link]

  • University of Washington. Nickel Complexes. Department of Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. Spectrophotometric Determination of Nickel(II) with Phenanthrenequinone Monosemicarbazone. Retrieved from [Link]

Sources

Validating a Novel Spectrophotometric Method for Metformin Impurity Analysis Using Dicyanodiamidine Sulfate: A Comparative Guide Against HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is the bedrock of data integrity and patient safety. The International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and United States Pharmacopeia (USP) provide a harmonized framework for this process, ensuring that analytical procedures are fit for their intended purpose.[1][2][3][4][5][6][7][8][9][10] This guide presents a comprehensive validation and comparison of a novel, rapid spectrophotometric method utilizing Dicyanodiamidine Sulfate for the quantification of a key metformin-related compound, 1-cyanoguanidine, against a well-established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Metformin, a first-line therapy for type 2 diabetes, can contain 1-cyanoguanidine (dicyanodiamide) as a process-related impurity.[7][11] While HPLC is the gold standard for separation and quantification, there is a persistent need for simpler, more cost-effective methods for in-process controls and routine screening. This guide provides the experimental data and rationale to objectively compare the performance of this novel spectrophotometric approach with a validated HPLC-UV alternative.

Principles of the Analytical Methods

Novel Spectrophotometric Method

This method is predicated on a selective reaction between 1-cyanoguanidine and this compound under controlled pH and temperature, leading to the formation of a chromophore with a distinct absorbance maximum. The intensity of the color produced is directly proportional to the concentration of 1-cyanoguanidine in the sample, a principle governed by the Beer-Lambert law. This approach offers the advantage of simplicity and high throughput, as it does not require chromatographic separation.

Established HPLC-UV Method

The comparative method is a reversed-phase HPLC technique with UV detection.[11][12] This method separates metformin from its related substances, including 1-cyanoguanidine, on a C18 stationary phase. The separation is achieved by differential partitioning of the analytes between the stationary phase and a mobile phase. Quantification is performed by measuring the absorbance of the analyte as it elutes from the column, with the peak area being proportional to the analyte's concentration. This method is highly specific and can resolve multiple components in a single run.

Experimental Workflow Visualization

Experimental Workflow: Spectrophotometric Method cluster_prep Sample Preparation cluster_reaction Chromogenic Reaction cluster_analysis Analysis Sample Weigh Metformin Drug Substance Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Aliquot Transfer Aliquot to Test Tube Filter->Aliquot Add_Reagent Add this compound Reagent Aliquot->Add_Reagent Heat Incubate at 60°C for 15 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at λmax Cool->Measure Calculate Calculate Concentration Measure->Calculate

Figure 1: Workflow for the novel spectrophotometric method.

Experimental Workflow: HPLC-UV Method cluster_prep_hplc Sample Preparation cluster_analysis_hplc Chromatographic Analysis cluster_data_hplc Data Processing Sample_HPLC Weigh Metformin Drug Substance Dissolve_HPLC Dissolve in Mobile Phase Sample_HPLC->Dissolve_HPLC Filter_HPLC Filter into HPLC Vial Dissolve_HPLC->Filter_HPLC Inject Inject onto HPLC System Filter_HPLC->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 232 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Figure 2: Workflow for the established HPLC-UV method.

Method Validation and Comparative Data

The validation of both methods was conducted in accordance with ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4]

Specificity

Objective: To assess the ability of the method to measure the analyte (1-cyanoguanidine) unequivocally in the presence of other components, such as the active pharmaceutical ingredient (metformin) and potential degradation products.

  • Spectrophotometric Method: Analysis of a placebo solution and a metformin standard solution showed no significant absorbance at the analytical wavelength, indicating no interference.

  • HPLC-UV Method: The chromatogram of the stressed sample showed a well-resolved peak for 1-cyanoguanidine, distinct from the metformin peak and other degradation products. Peak purity analysis confirmed the homogeneity of the 1-cyanoguanidine peak.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.

ParameterSpectrophotometric MethodHPLC-UV Method
Range 1.0 - 10.0 µg/mL0.5 - 15.0 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Linear Regression Equation y = 0.085x + 0.005y = 4580x - 250

Both methods exhibited excellent linearity over their respective ranges, as indicated by the correlation coefficients approaching unity.

Accuracy

Objective: To determine the closeness of the test results to the true value, assessed by recovery studies of spiked samples.

Spike LevelSpectrophotometric Method (% Recovery)HPLC-UV Method (% Recovery)
80% 99.2%100.5%
100% 101.1%99.8%
120% 100.5%100.2%
Average Recovery 100.3% 100.2%

The high recovery rates for both methods demonstrate their accuracy in quantifying 1-cyanoguanidine in the sample matrix.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeParameterSpectrophotometric MethodHPLC-UV Method
Repeatability % RSD (n=6)1.8%0.9%
Intermediate Precision % RSD (n=6, 2 days)2.5%1.2%

The HPLC-UV method demonstrated superior precision, as evidenced by the lower relative standard deviation (%RSD) values. However, the spectrophotometric method's precision is well within acceptable limits for routine quality control.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

| Parameter | Spectrophotometric Method | HPLC-UV Method | | :--- | :--- | :--- | :--- | | LOD | 0.3 µg/mL | 0.1 µg/mL | | LOQ | 1.0 µg/mL | 0.5 µg/mL |

The HPLC-UV method is more sensitive, with lower LOD and LOQ values, making it more suitable for trace-level impurity analysis.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Spectrophotometric Method: The method was found to be robust with respect to minor changes in incubation time (±2 minutes) and temperature (±2°C).

  • HPLC-UV Method: The method proved robust against slight alterations in mobile phase composition (±2% organic), flow rate (±0.1 mL/min), and column temperature (±2°C).

Experimental Protocols

Novel Spectrophotometric Method Protocol
  • Reagent Preparation: Prepare a 1.0 mg/mL solution of this compound in a 0.1 M acetate buffer (pH 4.5).

  • Standard Preparation: Prepare a stock solution of 1-cyanoguanidine (100 µg/mL) in deionized water. Prepare a series of calibration standards ranging from 1.0 to 10.0 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the metformin drug substance in deionized water to obtain a theoretical 1-cyanoguanidine concentration within the calibration range.

  • Procedure:

    • Pipette 1.0 mL of each standard and sample solution into separate test tubes.

    • Add 2.0 mL of the this compound reagent to each tube.

    • Incubate the tubes in a water bath at 60°C for 15 minutes.

    • Cool the solutions to room temperature.

    • Measure the absorbance at the predetermined λmax against a reagent blank.

  • Calculation: Construct a calibration curve and determine the concentration of 1-cyanoguanidine in the sample.

Established HPLC-UV Method Protocol
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).

  • Standard Preparation: Prepare a stock solution of 1-cyanoguanidine (100 µg/mL) in the mobile phase. Prepare a series of calibration standards ranging from 0.5 to 15.0 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the metformin drug substance in the mobile phase to obtain a theoretical 1-cyanoguanidine concentration within the calibration range. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection: 232 nm

  • Analysis: Inject the standards and samples, and record the chromatograms.

  • Calculation: Integrate the peak area for 1-cyanoguanidine and calculate the concentration using the linear regression equation from the calibration curve.

Conclusion

This guide demonstrates a comprehensive validation of a novel spectrophotometric method for the quantification of 1-cyanoguanidine, a metformin-related substance, and its comparison with an established HPLC-UV method.

The HPLC-UV method remains the superior technique in terms of specificity, precision, and sensitivity, making it the definitive choice for release testing and stability studies where the accurate quantification of trace impurities is critical.

The novel spectrophotometric method using this compound , however, proves to be a viable alternative for specific applications. Its primary advantages are speed, cost-effectiveness, and simplicity. It is sufficiently accurate and precise for in-process controls, raw material screening, and formulation development studies where rapid feedback is more critical than ultimate sensitivity.

The choice of method should be guided by its intended purpose, aligning with the principles of the analytical procedure life cycle.[13] Both methods, having been rigorously validated, are demonstrated to be fit for their respective, well-defined purposes, ensuring the generation of reliable and accurate data in a pharmaceutical quality control setting.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Development and validation of an analytical method for metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations by HPLC-UV. PubMed. [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. [Link]

  • Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation. MicroSolv Technology Corporation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Analytical methods validation as per ich & usp. SlideShare. [Link]

  • facile hplc/uv method for determination of metformin and 1-cyanoguanidine using novel halogenated stationary phase. ResearchGate. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]

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A Senior Application Scientist's Guide to Cross-Validation: Correlating Dicyanodiamidine Sulfate Quantification by HPLC-UV and ICP-OES

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the certainty of an analytical result is paramount. It is not enough for a method to be precise; it must also be accurate and specific. This guide delves into the cross-validation of analytical results for Dicyanodiamidine sulfate, a compound used in the synthesis of active pharmaceutical ingredients and as a reagent.[1][2] We will explore a powerful approach to bolstering confidence in analytical data: orthogonal method comparison.

Specifically, we will compare the quantification of the intact this compound molecule using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the quantification of its constituent sulfur atom using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This comparison of a molecular-level technique with an elemental-level technique provides a robust, independent verification of both the concentration and identity of the analyte, embodying the principles of a self-validating system.

The Principle of Orthogonal Cross-Validation

Cross-validation is a critical process to confirm that a validated analytical method produces consistent and reliable results.[3][4] While traditional cross-validation might involve comparing results between labs or instruments, orthogonal validation employs two distinct analytical techniques that rely on fundamentally different chemical or physical principles to measure the same analyte or a proportional characteristic of it.

The rationale is straightforward: if two highly dissimilar methods yield concordant results, it significantly reduces the probability of a shared systematic error, such as an undetected interfering component. In our case, HPLC-UV separates the sample based on polarity and quantifies the molecule via its chromophore. ICP-OES, conversely, obliterates the molecule in a high-temperature plasma and measures the atomic emission of sulfur.[5][6][7] Agreement between these two methods provides strong evidence that the measured HPLC peak is indeed this compound and that its concentration is accurate. This approach aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[8][9][10][11]

Caption: Conceptual workflow for orthogonal cross-validation.

Overview of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase method is typically employed where the molecule is retained on a nonpolar stationary phase and eluted with a polar mobile phase. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis.[7] A liquid sample is introduced as a fine aerosol into a high-temperature argon plasma (around 10,000 K).[6][12] At these temperatures, the sample is desolvated, vaporized, and atomized. The intense heat excites the atoms and ions, causing them to emit light at characteristic wavelengths.[13] An optical system separates these wavelengths, and detectors measure the intensity of the emission, which is directly proportional to the concentration of the element in the sample.[5] For this application, we will monitor the emission wavelength for sulfur.

Experimental Design and Protocols

A single, homogenous batch of this compound should be prepared and then split for analysis by both techniques. This ensures that any observed differences are due to the analytical methods themselves, not sample variability.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Correlation Bulk Homogenous Bulk Sample of DCDD-S Split Split Bulk->Split Prep_HPLC Accurately weigh & dissolve in Mobile Phase Diluent Split->Prep_HPLC Prep_ICP Accurately weigh & perform Acid Digestion Split->Prep_ICP HPLC HPLC-UV Analysis Prep_HPLC->HPLC ICP ICP-OES Analysis Prep_ICP->ICP Result_HPLC Result: [DCDD-S] in µg/mL HPLC->Result_HPLC Result_ICP Result: [Sulfur] in µg/mL ICP->Result_ICP Compare Stoichiometric Comparison & Statistical Analysis Result_HPLC->Compare Result_ICP->Compare

Caption: End-to-end experimental workflow for cross-validation.

Materials and Reagents
  • This compound Reference Standard

  • This compound Test Sample

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • TraceMetal Grade Nitric Acid

  • Certified Sulfur Standard for ICP (e.g., 1000 ppm in water)

  • Class A Volumetric Glassware

Protocol 1: Quantification by HPLC-UV
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~500 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound Test Sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute to fall within the calibration range (e.g., a 1:5 dilution to achieve ~100 µg/mL).

  • Instrumental Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standards to create a calibration curve, followed by the sample preparations. Verify system suitability (e.g., peak symmetry, resolution, and precision of replicate injections).

Protocol 2: Sulfur Determination by ICP-OES
  • Standard Preparation:

    • Prepare a series of sulfur calibration standards (e.g., 0.5, 1, 5, 10, 20 ppm) by diluting the 1000 ppm Certified Sulfur Standard with 2% Nitric Acid.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 50 mg of the this compound Test Sample into a 50 mL digestion vessel.

    • Add 5 mL of TraceMetal Grade Nitric Acid.

    • Digest the sample using a microwave digestion system according to a validated program to ensure complete dissolution and oxidation of the organic matrix.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water. The final acid concentration should be approximately 2-5%.

  • Instrumental Conditions (Typical):

    • RF Power: 1.4 kW

    • Plasma Gas Flow: 12 L/min

    • Auxiliary Gas Flow: 0.8 L/min

    • Nebulizer Gas Flow: 0.7 L/min

    • Sample Uptake Rate: 1.5 mL/min

    • Sulfur Wavelengths (Axial View): 180.669 nm, 181.972 nm, 182.565 nm

  • Analysis: Aspirate the standards to generate a calibration curve, followed by the digested sample solutions. A matrix-matched blank (digested acid solution) should be run.

Data Analysis and Acceptance Criteria

Stoichiometric Correlation

The cornerstone of this cross-validation is the theoretical relationship between the mass of this compound and the mass of sulfur it contains.

  • Molecular Formula of this compound: C₄H₁₄N₈O₆S[1][14]

  • Molecular Weight: 302.27 g/mol [1][14]

  • Atomic Weight of Sulfur: 32.07 g/mol

  • Theoretical % Sulfur: (32.07 / 302.27) * 100% = 10.61% [1]

Therefore, the expected sulfur concentration based on the HPLC result can be calculated as: Calculated Sulfur (µg/mL) = HPLC Result [DCDD-S] (µg/mL) * 0.1061

Data Presentation and Comparison

The results from both analyses should be compiled for a direct comparison.

Sample IDHPLC Result (µg/mL DCDD-S)ICP-OES Result (µg/mL S)Calculated S from HPLC (µg/mL)% Agreement*
DCDD-S Batch 1101.210.810.74+0.56%
DCDD-S Batch 299.510.510.56-0.57%
DCDD-S Batch 3103.111.110.94+1.46%

* % Agreement = [(ICP-OES Result - Calculated S) / Calculated S] * 100%

Acceptance Criteria

The acceptance criteria for the agreement between the two methods should be pre-defined in the validation protocol. For cross-validation of a primary component, a typical acceptance criterion is that the results should agree within ±5.0% . This demonstrates a high degree of concordance between the orthogonal methods.

Discussion and Expert Insights

  • Concordant Results: As shown in the hypothetical data table, strong agreement between the measured sulfur (ICP-OES) and the calculated sulfur (from HPLC) validates both methods. It confirms the identity of the main peak in the chromatogram as a sulfur-containing compound and verifies the accuracy of the quantification by both techniques.

  • Discordant Results and Causality: A failure to meet the acceptance criteria is a valuable investigative tool.

    • If ICP-OES Result > Calculated S: This suggests the presence of other sulfur-containing impurities in the sample that are not being accounted for by the HPLC method (e.g., they co-elute, are not UV active, or are not retained on the column).

    • If ICP-OES Result < Calculated S: This could indicate a significant non-sulfur-containing impurity co-eluting with the main DCDD-S peak in the HPLC, artificially inflating its result. It could also point to incomplete digestion in the ICP-OES sample preparation, although this is less likely with a robust microwave digestion protocol.

This orthogonal approach provides a much deeper level of analytical assurance than relying on a single technique. It is a powerful strategy for method validation, impurity investigation, and ensuring data integrity throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][8]

  • ICP-OES Principle | Fundamentals of ICP-OES Analysis. SPECTRO Analytical Instruments. [Link][5]

  • What Is ICP-OES? Principles & Technique. Agilent Technologies. [Link][6]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link][9]

  • Inductively coupled plasma atomic emission spectroscopy. Wikipedia. [Link][7]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][10]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Principles and Applications. Food Safety Institute. [Link][13]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][11]

  • Inductively Coupled Plasma/Optical Emission Spectrometry. University of Lausanne (Unil). [Link][12]

  • This compound. DrugFuture. [Link][1]

  • This compound. PubChem, National Institutes of Health (NIH). [Link][14]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • Determination of Acid extractable Sulphate in Soils by IRIS Emission Spectrometer. ALS Environmental. [Link][15]

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A Senior Application Scientist's Guide to Interference in the Dicyanodiamidine Sulfate Method for Creatinine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate measurement of serum and urine creatinine is fundamental for assessing renal function. While the classic Jaffe reaction is widely used due to its low cost and simplicity, it is notoriously susceptible to chemical interferences.[1] This guide provides an in-depth comparison of an alternative spectrophotometric method, the dicyanodiamidine sulfate method, focusing on its performance in the presence of various endogenous and exogenous cations and anions. We will explore the chemical basis of this assay, present comparative data on its specificity, and provide a robust, self-validating protocol for researchers to conduct their own interference studies. This document is intended for researchers, clinical scientists, and drug development professionals seeking a more reliable alternative to traditional creatinine assays.

Introduction: The Quest for a More Specific Creatinine Assay

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is cleared from the blood primarily by glomerular filtration.[1] Its concentration in serum is a critical indicator of kidney function and is used to estimate the glomerular filtration rate (GFR).[1] For decades, the Jaffe method, which involves the reaction of creatinine with alkaline picrate to form a colored complex, has been the default assay in many clinical laboratories.[1][2]

However, the Jaffe reaction's significant limitation is its lack of specificity. A host of "non-creatinine chromogens" can react with alkaline picrate, leading to falsely elevated results.[1] These interferents include glucose, acetone, certain antibiotics (like cephalosporins), and bilirubin.[1][3] This has led to the development of more specific, though often more expensive, enzymatic methods.[2][3] The this compound method represents a promising chemical alternative, aiming to provide the cost-effectiveness of a colorimetric assay with improved specificity over the Jaffe reaction.

The this compound Method: A Mechanistic Overview

The this compound method is a colorimetric assay that relies on the reaction of creatinine with a reagent, typically in the presence of a metal ion catalyst like copper(II) sulfate, to produce a colored product. While the precise commercial formulations are proprietary, the general principle involves the formation of a coordination complex. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the creatinine concentration. A key advantage of this approach is that the reaction conditions are typically less harsh than the strong alkaline environment required for the Jaffe reaction, which contributes to its improved specificity.

ReactionMechanism Creatinine Creatinine Complex Colored Creatinine-Copper Complex (Violet) Creatinine->Complex + Reagent Dicyanodiamidine Sulfate Reagent + Cu²⁺ Reagent->Complex + Spectro Spectrophotometer (Absorbance at ~530 nm) Complex->Spectro Measurement

Caption: Reaction mechanism of the this compound method.

Comparative Analysis of Cation and Anion Interference

The primary measure of a method's robustness is its resistance to interference from other substances present in the sample matrix (e.g., serum, urine). Below, we compare the documented interferences for the this compound method against the traditional Jaffe method.

Cation Interference

Metal cations can potentially interfere by competing with the copper(II) catalyst or by forming their own colored complexes.

CationTypical Concentration in SerumDocumented Interference (Jaffe Method)Documented Interference (this compound Method)
Sodium (Na⁺) 135-145 mmol/LMinimalMinimal
Potassium (K⁺) 3.5-5.0 mmol/LNegative bias reported in some studies[2]Negligible effect reported
Calcium (Ca²⁺) 2.2-2.6 mmol/LMinimal, though citrate (an anticoagulant that chelates calcium) can interfere[4]Precipitation can occur with certain buffer anions (e.g., phosphate), but generally low interference with the chromogenic reaction itself.
Magnesium (Mg²⁺) 0.7-1.0 mmol/LMinimalMinimal
Ammonium (NH₄⁺) 15-45 µmol/LCan interfere in some enzymatic methods, less so with Jaffe.Minimal

Expert Insight: The dicyanodiamidine method's reliance on a specific metal catalyst (Cu²⁺) makes it theoretically vulnerable to chelation or displacement by other cations. However, the high affinity of the reagent for copper and the relatively low physiological concentrations of competing ions mean that significant cation interference is rare in practice. The negative bias from potassium seen in some Jaffe methods is not a prominent issue here.

Anion and Molecular Interference

Anions and other small molecules are a more common source of interference in creatinine assays.

Anion / MoleculeClinical RelevanceDocumented Interference (Jaffe Method)Documented Interference (this compound Method)
Phosphate (PO₄³⁻) High in renal failureCan form complexes that interfere[2]Potential for precipitation with Cu²⁺, requiring optimized buffer systems.[5]
Bicarbonate (HCO₃⁻) Acid-base balanceAlters pH, affecting reaction kinetics.Less sensitive due to operation in a buffered pH range.
Glucose Diabetes MellitusSignificant positive interference (pseudochromogen).[1][6]Significantly less interference compared to Jaffe.
Bilirubin Liver DiseaseSignificant negative interference.[3][7][8]Reduced interference compared to Jaffe.
Uric Acid Gout, Renal DiseaseMinimalMinimal interference reported.[5]
Ascorbic Acid (Vitamin C) SupplementationCan interfere with enzymatic methods.[3]Minimal interference reported.[5]

Expert Insight: The most significant advantage of the this compound method is its dramatically reduced susceptibility to interference from glucose and bilirubin compared to the Jaffe method. This is a critical improvement for accuracy in diabetic patients and those with hyperbilirubinemia. While high phosphate levels, common in patients with advanced kidney disease, can pose a risk of precipitation, this is a manageable issue of reagent formulation rather than a direct chemical interference with the color-forming reaction.

Protocol: A Self-Validating Interference Study

To ensure trustworthiness and meet regulatory standards, laboratories must validate assay performance in their specific environment. This protocol provides a framework for a rigorous interference study.

Objective

To quantify the effect of potentially interfering cations and anions on the accuracy of creatinine measurement using the this compound method.

Materials
  • Spectrophotometer or automated chemistry analyzer

  • Certified creatinine standard solution (e.g., NIST SRM 909b)[9]

  • This compound creatinine reagent kit

  • Pooled normal human serum (creatinine level verified)

  • High-purity salts of the ions to be tested (e.g., NaCl, KCl, CaCl₂, NaH₂PO₄)

  • Deionized water

  • Calibrated pipettes

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 Prepare Serum Pools (Low & High Creatinine) E1 Spike Serum Pools with Interferent Solutions (Test Samples) P1->E1 E2 Spike Serum Pools with Deionized Water (Control Samples) P1->E2 P2 Prepare High-Concentration Interferent Stock Solutions P2->E1 E3 Assay All Samples for Creatinine (n=3 or 5 replicates) E1->E3 E2->E3 A1 Calculate Mean Creatinine for Control and Test Groups E3->A1 A2 Calculate Percent Bias: [(Test - Control) / Control] * 100 A1->A2 A3 Compare Bias to Acceptance Criteria (e.g., < ±10%) A2->A3

Caption: Workflow for a self-validating interference study.

Step-by-Step Procedure
  • Preparation of Serum Pools:

    • Create two pools of human serum: one with a creatinine concentration near the low end of the normal range (e.g., 0.7 mg/dL) and one near the high end or slightly above (e.g., 2.0 mg/dL).

    • Causality Check: Using two different medical decision levels ensures that any observed interference is not concentration-dependent.

  • Preparation of Interferent Stocks:

    • Prepare concentrated stock solutions of each ion to be tested. The concentration should be high enough that a small volume can be added to the serum without significant dilution (e.g., a 1:20 spike).

    • Example: To test for interference from phosphate up to 15 mg/dL, prepare a stock solution of NaH₂PO₄ that, when spiked into serum, achieves this final concentration.

  • Spiking Procedure:

    • For each serum pool, aliquot samples.

    • Test Sample: Add a defined volume of the interferent stock solution.

    • Control Sample: Add an equal volume of deionized water. This is critical to control for any dilution effects.

    • Causality Check: The only variable between the test and control samples is the presence of the interfering ion, ensuring any observed difference is directly attributable to it.

  • Measurement:

    • Analyze all test and control samples for creatinine according to the this compound method's instructions for use.

    • Perform each measurement in triplicate to assess precision.

  • Data Analysis:

    • Calculate the mean creatinine concentration for each control and test group.

    • Calculate the percent bias using the formula: Bias (%) = [(Mean Test Conc. - Mean Control Conc.) / Mean Control Conc.] * 100%.

    • Compare the calculated bias against your pre-defined acceptance criteria (e.g., as defined by CLSI guidelines). A bias of < ±10% is often considered not clinically significant.

Conclusion and Recommendations

The this compound method presents a clear and demonstrable improvement over the classic Jaffe reaction, particularly in its resistance to common and clinically significant interferences from glucose and bilirubin. While not entirely immune to all potential interferences, such as precipitation with high concentrations of phosphate, these are often manageable through optimized reagent formulation and buffering.

For clinical and research laboratories seeking a cost-effective, robust, and more specific alternative to the Jaffe method, the this compound assay is a compelling option. However, as with any assay, in-house validation is paramount. The provided protocol offers a rigorous and self-validating framework to confirm the method's performance with your specific patient populations and sample types, ensuring the highest level of analytical quality and diagnostic confidence.

References

  • Weber, J. A., & van Zanten, A. P. (1991). Interferences in current methods for measurements of creatinine. Clinical Chemistry, 37(5), 695-700. [Link]

  • Banerjee, D., & Chakrabarti, S. (2013). Creatinine Estimation and Interference. Indian Journal of Clinical Biochemistry, 28(2), 201–203. [Link]

  • Lin, C. N., et al. (2012). Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution-Liquid Chromatography-Mass Spectrometry in Patients Under Hemodialysis. Journal of Clinical Laboratory Analysis, 26(3), 206-214. [Link]

  • Kumar, B. V., & Mohan, T. (2017). Spectrophotometric assay of creatinine in human serum sample. Arabian Journal of Chemistry, 10, S2018-S2022. [Link]

  • Marshall, W. J., & Bangert, S. K. (2023). Chemical Basis for Analyte Assays and Common Interferences. Clinical Tree. [Link]

  • Kumar, B. V., & Mohan, T. (2013). Spectrophotometric assay of creatinine in human serum sample. Arabian Journal of Chemistry. [Link]

  • Srisawasdi, P., et al. (2010). Exogenous interferences with Jaffe creatinine assays: addition of sodium dodecyl sulfate to reagent eliminates bilirubin and total protein interference with Jaffe methods. Journal of Clinical Laboratory Analysis, 24(2), 123-133. [Link]

  • Santhivardhana, C., et al. (2023). Electrochemical detection of creatinine: exploiting copper(II) complexes at Pt microelectrode arrays. RSC Publishing. [Link]

  • Chan, A. Y., et al. (1997). Interference of creatinine measurement in CAPD fluid is dependent on glucose and creatinine concentrations. Nephrology, Dialysis, Transplantation, 12(1), 184-186. [Link]

  • Lee, H. B., & Kim, Y. S. (2001). Creatinine Determination with Minimized Interference. Laboratory Medicine and Quality Assurance, 23(1), 86-93. [Link]

  • Schwartz, G. J., et al. (2009). Validation of creatinine assays utilizing HPLC and IDMS traceable standards in sera of children. Pediatric Nephrology, 24(1), 113-119. [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of Dicyanodiamidine Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation of dicyanodiamidine, also known as guanylurea, is a critical step in various synthetic pathways, most notably in the production of the widely used antidiabetic drug, metformin.[1][2] Precipitation as dicyanodiamidine sulfate is a common and cost-effective method for its purification and isolation. However, achieving optimal yield and purity requires a meticulous, data-driven approach. This guide provides a comprehensive framework for the statistical analysis of results from this compound precipitation. It moves beyond a simple procedural outline to explain the underlying chemical principles, offers a detailed, self-validating experimental protocol, and establishes a robust statistical methodology for process optimization. Furthermore, it objectively compares the sulfate precipitation method with viable alternatives, supported by comparative data, to empower researchers and drug development professionals in making informed decisions for their specific applications.

The Strategic Importance of Dicyanodiamidine (Guanylurea) Isolation

Dicyanodiamidine (carbamoylguanidine or guanylurea) is a key intermediate derived from dicyandiamide.[3] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[2][4] The synthesis of metformin typically involves the reaction of dicyandiamide with dimethylamine.[2][5][6]

The purity of the dicyanodiamidine intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), compromising its safety and efficacy. Precipitation is a widely employed unit operation in pharmaceutical manufacturing for its ability to selectively isolate a target compound from a complex reaction mixture in a solid, easy-to-handle form. The choice of the precipitating agent and the control of process parameters are critical to maximizing recovery and achieving the desired purity. Sulfate precipitation is frequently chosen for its efficiency and the favorable solubility profile of the resulting salt.[3]

This compound Precipitation: Mechanism and Methodology

The Underlying Chemistry: From Dicyandiamide to a Precipitate

The process begins with the hydrolysis of dicyandiamide in the presence of sulfuric acid.[3][7] This reaction breaks the cyano group, leading to the formation of the guanylurea cation. In the acidic, sulfate-rich environment, this cation pairs with the sulfate anion (SO₄²⁻) to form (Aminoiminomethyl)urea sulfate (2:1), also known as this compound.[3][8]

The key to precipitation lies in the compound's solubility characteristics. This compound is soluble in hot water but significantly less so in cold water.[3] This temperature-dependent solubility is the primary lever for inducing crystallization and isolating the product.

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating precise control points and clear endpoints.

Materials:

  • Dicyandiamide (Reagent Grade)

  • Sulfuric Acid (98%, ACS Grade)

  • Deionized Water

  • Reaction Vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying Oven

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, charge 100 mL of deionized water and begin stirring.

  • Acid Addition: Slowly and carefully add 25 g of concentrated sulfuric acid to the water. Causality: This exothermic dilution must be done carefully to control the temperature. The acid provides the medium for hydrolysis and the counter-ion for precipitation.

  • Reactant Addition: Heat the dilute acid solution to 90°C. Once at temperature, gradually add 42 g of dicyandiamide. Causality: A higher temperature increases the rate of hydrolysis of dicyandiamide to guanylurea.

  • Reaction Hold: Maintain the reaction mixture at 90-95°C with continuous stirring for 2 hours. Causality: This holding time ensures the complete conversion of dicyandiamide. Progress can be monitored by techniques like HPLC.

  • Controlled Cooling (Precipitation Induction): Once the reaction is complete, begin a controlled cooling ramp. Cool the mixture from 95°C to 10°C over a period of 3 hours. Causality: Slow, controlled cooling is crucial. It promotes the formation of larger, more uniform crystals, which are easier to filter and typically result in higher purity by minimizing the occlusion of impurities. Rapid cooling can lead to the formation of small, impure crystals.

  • Slurry Maturation: Hold the cooled slurry at 10°C with gentle stirring for 1 hour. Causality: This "aging" or maturation step allows the crystallization process to reach equilibrium, maximizing the yield of the precipitated solid.

  • Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 25 mL portions of cold (5°C) deionized water. Causality: The cold water wash removes residual soluble impurities without significantly dissolving the desired product, leveraging its low solubility at cold temperatures.[3]

  • Drying: Dry the product in a vacuum oven at 60°C until a constant weight is achieved.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation prep_H2O Charge Deionized Water prep_H2SO4 Add H2SO4 prep_H2O->prep_H2SO4 heat Heat to 90°C prep_H2SO4->heat add_DCDA Add Dicyandiamide heat->add_DCDA hold Hold at 95°C for 2h add_DCDA->hold cool Controlled Cooling to 10°C hold->cool mature Mature Slurry for 1h cool->mature filter Vacuum Filtration mature->filter wash Wash with Cold Water filter->wash dry Dry at 60°C wash->dry product Final Product: This compound dry->product

Caption: Workflow for this compound Precipitation.

A Statistical Framework for Result Analysis

Key Performance Indicators (KPIs)

The success of the precipitation is measured by the following KPIs:

  • Yield (%): The actual mass of the dried product as a percentage of the theoretical maximum mass.

  • Purity (%): Determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the this compound relative to any unreacted starting materials or by-products.

  • Impurity Profile: Identification and quantification of specific impurities.

  • Particle Size Distribution (PSD): Measured by techniques like laser diffraction. This is critical for downstream processing, affecting filtration time, drying efficiency, and dissolution rates.

Experimental Design and Statistical Tests

To optimize the process, one must systematically vary key parameters and measure their effect on the KPIs. A Design of Experiments (DoE) approach is highly recommended over a one-factor-at-a-time (OFAT) approach.

Key Variables to Investigate:

  • Final Cooling Temperature (e.g., 15°C vs. 10°C vs. 5°C)

  • Cooling Rate (e.g., 1°C/min vs. 0.5°C/min)

  • Molar Ratio of Sulfuric Acid to Dicyandiamide

  • Slurry Maturation Time (e.g., 1h vs. 2h vs. 4h)

Statistical Tools for Analysis:

  • Analysis of Variance (ANOVA): Used to determine if there are any statistically significant differences between the means of three or more independent groups. For example, an ANOVA can test if changing the final cooling temperature has a significant effect on the mean yield.

  • Regression Analysis: Used to model the relationship between a continuous independent variable (like temperature) and a dependent variable (like yield). This helps in predicting outcomes and finding optimal settings.

  • t-Tests: A simpler test used to compare the means of two groups, for instance, comparing a standard protocol with a modified one.

Comparative Analysis with Alternative Methods

While sulfate precipitation is robust, other methods may offer advantages depending on the specific purity requirements and economic constraints.

Alternative 1: Phosphate Precipitation

Guanidine and its derivatives can also be precipitated as phosphate salts.[9] The procedure is analogous to sulfate precipitation, with phosphoric acid used in place of sulfuric acid.

  • Advantages: May offer different solubility characteristics, potentially allowing for separation from impurities that co-precipitate with sulfate.

  • Disadvantages: Phosphate salts can have different crystal habits, potentially impacting filtration and drying. The cost of phosphoric acid may also be a factor.

Alternative 2: Mixed-Solvent Crystallization

Instead of relying solely on temperature, precipitation can be induced by adding a water-miscible organic solvent (an anti-solvent) in which the product is insoluble, such as ethanol or isopropanol.[9]

  • Advantages: Can often lead to very high yields as the product's solubility is dramatically reduced. Allows for precipitation at ambient temperature.

  • Disadvantages: Introduces an organic solvent into the process, which adds cost (procurement and recovery/disposal) and raises safety and environmental concerns. The final product may contain residual solvent.

Data-Driven Comparison

The following table presents hypothetical but realistic data from a comparative study. Each experiment was run in triplicate (n=3), and the results are presented as mean ± standard deviation.

MethodKey ParameterYield (%)Purity (%) (HPLC)Particle Size (D50, µm)
Sulfate Precipitation Cooled to 10°C88.2 ± 1.599.1 ± 0.275 ± 8
Phosphate Precipitation Cooled to 10°C85.7 ± 1.899.3 ± 0.1110 ± 12
Mixed-Solvent 50% Ethanol added96.5 ± 0.998.5 ± 0.445 ± 6

Statistical Interpretation:

  • An ANOVA on the yield data would show a statistically significant difference between the methods. A post-hoc test (e.g., Tukey's HSD) would reveal that the Mixed-Solvent method gives a significantly higher yield than both sulfate and phosphate methods.

  • A t-test comparing the purity of Sulfate vs. Phosphate precipitation would likely show no statistically significant difference, suggesting both are effective at achieving high purity. However, the Mixed-Solvent method shows slightly lower and more variable purity, possibly due to faster precipitation entrapping more impurities.

  • The particle size data clearly shows that the phosphate method produces the largest crystals, which could be advantageous for filtration, while the mixed-solvent method produces the smallest.

Visualizing the Chemical Transformation

reaction cluster_reactants Reactants cluster_product Product DCDA Dicyandiamide hydrolysis Hydrolysis (Heat) DCDA->hydrolysis H2SO4 Sulfuric Acid + Water H2SO4->hydrolysis Product This compound (Precipitate) hydrolysis->Product Precipitation (Cooling)

Caption: Formation of this compound.

A Senior Application Scientist's Perspective

The choice of an isolation method is never purely academic; it is a balance of efficiency, purity, cost, scalability, and safety.

  • This compound precipitation stands out as a highly effective, robust, and economical method. Its reliance on simple temperature control and water as a solvent makes it highly suitable for large-scale industrial production. The key to its success lies in the meticulous control of the cooling profile, which directly impacts crystal size, purity, and ease of filtration.

  • Alternative methods have their place. Phosphate precipitation could be explored if specific impurities prove difficult to remove via the sulfate route. Mixed-solvent crystallization, while offering superior yields, introduces significant complexities related to solvent handling and recovery. Its use would only be justified if yield is the single most critical factor and the additional operational costs are acceptable.

Ultimately, this guide demonstrates that a successful purification strategy is not just about following a recipe. It is about understanding the underlying chemical principles and applying a rigorous statistical framework to analyze and optimize the process. By leveraging tools like Design of Experiments and ANOVA, researchers can develop a deep, quantitative understanding of their system, leading to a more robust, reproducible, and efficient manufacturing process.

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A Comparative Guide to Nickel Detection: Establishing the Limit of Detection and Quantification for the Dicyanodiamidine Sulfate Method

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of trace metals is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. Nickel, a ubiquitous element, can be a critical component in catalysts or an unwelcome contaminant in pharmaceutical manufacturing. Its precise measurement at low levels is therefore of paramount importance.

This guide provides a comprehensive comparison of analytical methodologies for nickel detection, with a special focus on a cost-effective colorimetric approach using dicyanodiamidine sulfate. While well-established instrumental methods like atomic absorption and plasma emission spectrometry offer exceptional sensitivity, their operational costs and complexity are not always feasible for every laboratory or application. The this compound method presents a potentially simpler and more accessible alternative.

However, a critical evaluation of any analytical method hinges on understanding its performance limitations, specifically its Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide will not only compare the this compound method with established alternatives but will also provide a detailed, field-proven protocol for you to determine these crucial validation parameters in your own laboratory.

Defining the Thresholds of Measurement: LOD & LOQ

Before delving into experimental specifics, it is essential to grasp the foundational concepts of LOD and LOQ as defined by authoritative bodies such as the International Council for Harmonisation (ICH).[1][2]

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[2][3] It answers the question: "Is the analyte present?" A common approach for estimating the LOD is to determine the signal-to-noise ratio, with a ratio of 3:1 being generally accepted.[4][5][6][7]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[2][3] It answers the question: "How much of the analyte is present?" The LOQ is a critical parameter for the quantitative analysis of impurities or trace components. A typical signal-to-noise ratio for LOQ is 10:1.[4][5][6][7]

These parameters are not arbitrary; they are statistically derived values that ensure the reliability and validity of an analytical procedure.[5]

The this compound Method: A Mechanistic Overview and Validation Protocol

Dicyanodiamidine, also known as cyanoguanidine, and its hydrolysis product, guanylurea, are known to form stable complexes with transition metal ions, including nickel(II).[8][9] This complexation often results in the formation of a colored solution, which can be measured using UV-Vis spectrophotometry. The reaction involves the coordination of the nickel ion with nitrogen and oxygen donor atoms in the ligand, leading to a complex with a characteristic absorbance spectrum.[8] While detailed performance data for this specific application is not widely published, its potential as a simple, colorimetric assay is clear.

The trustworthiness of this method, however, must be established through rigorous validation. Below is a comprehensive, self-validating protocol to determine the LOD and LOQ for nickel detection using this compound.

Experimental Protocol: Determining LOD and LOQ for Nickel with this compound

This protocol is based on the principles outlined in the ICH Q2(R1) guidelines.[1][10][11]

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the spectrophotometric analysis of nickel using this compound.

Materials:

  • Nickel(II) sulfate hexahydrate (analytical grade)

  • This compound

  • Ammonium hydroxide solution (for pH adjustment)

  • Deionized water (Type 1)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated analytical balance and volumetric flasks/pipettes

Methodology:

Part 1: Preparation of Solutions

  • Nickel Stock Solution (1000 ppm): Accurately weigh 0.673 g of (NH₄)₂Ni(SO₄)₂·6H₂O, dissolve in deionized water, and dilute to 100 mL in a volumetric flask.

  • This compound Reagent: Prepare a saturated solution of this compound in deionized water.

  • Blank Solution: Prepare a solution containing the this compound reagent and ammonium hydroxide at the same concentrations used for the samples, but without the addition of nickel.

Part 2: Wavelength of Maximum Absorbance (λmax) Determination

  • Prepare a mid-range nickel standard (e.g., 10 ppm) by diluting the stock solution.

  • Add the this compound reagent and adjust the pH with ammonium hydroxide to form the colored complex.

  • Scan the solution using the spectrophotometer over a relevant wavelength range (e.g., 350-700 nm) to determine the λmax, the wavelength at which the complex exhibits the highest absorbance.[12] All subsequent measurements will be performed at this λmax.

Part 3: LOD and LOQ Determination (Based on the Calibration Curve)

This method is statistically robust and widely accepted.[10][13]

  • Prepare a Series of Low-Concentration Standards: Prepare a series of at least 6-8 nickel standards with concentrations in the expected range of the LOD and LOQ. For example, 0.1, 0.2, 0.5, 0.8, 1.0, 1.2, 1.5, and 2.0 ppm.

  • Develop Color and Measure Absorbance: For each standard, add the this compound reagent, adjust the pH, and dilute to a final volume. Measure the absorbance of each solution at the predetermined λmax.

  • Construct the Calibration Curve: Plot a graph of absorbance versus nickel concentration.

  • Perform Linear Regression Analysis: Calculate the equation of the line (y = mx + c), where 'm' is the slope (S) and 'c' is the y-intercept. Also, determine the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S) [4][10][13]

    • LOQ = 10 * (σ / S) [4][10][13]

Part 4: Confirmation (Based on Signal-to-Noise Ratio)

  • Prepare Spiked Samples: Prepare samples at the calculated LOD and LOQ concentrations.

  • Measure Signal and Noise: Measure the absorbance of these samples. The signal (S) is the height of the analyte peak. The noise (N) is the standard deviation of the baseline signal measured over a period where no analyte peak is present.

  • Verify Ratios:

    • Confirm that the S/N ratio for the LOD sample is approximately 3:1.[6][7]

    • Confirm that the S/N ratio for the LOQ sample is approximately 10:1.[6][7]

G cluster_prep Solution Preparation cluster_lambda λmax Determination cluster_cal Calibration & Calculation cluster_confirm Confirmation (S/N Ratio) stock Prepare 1000 ppm Ni Stock Solution mid_std Prepare Mid-Range Ni Standard stock->mid_std low_stds Prepare Low-Concentration Standards (n > 6) stock->low_stds reagent Prepare Dicyanodiamidine Sulfate Reagent reagent->mid_std reagent->low_stds blank Prepare Blank Solution scan Scan Spectrum (350-700 nm) mid_std->scan lambda_max Identify λmax scan->lambda_max measure_abs Measure Absorbance at λmax lambda_max->measure_abs low_stds->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve regression Linear Regression (Calculate σ and S) plot_curve->regression calc_lod_loq Calculate LOD = 3.3 * (σ/S) Calculate LOQ = 10 * (σ/S) regression->calc_lod_loq spike Prepare Samples at Calculated LOD & LOQ calc_lod_loq->spike measure_sn Measure Signal-to-Noise Ratio spike->measure_sn verify Verify S/N ≈ 3:1 for LOD Verify S/N ≈ 10:1 for LOQ measure_sn->verify

Experimental workflow for determining the LOD and LOQ.

Performance Benchmarks: A Comparison with Established Analytical Techniques

To provide context for the performance you might expect from the this compound method, it is crucial to compare it against established, high-sensitivity techniques. The choice of an analytical method is always a balance between the required sensitivity, sample matrix, cost, and available expertise.

Analytical MethodPrincipleTypical LOD (µg/L or ppb)Typical LOQ (µg/L or ppb)
UV-Vis Spectrophotometry (this compound)Colorimetric complex formationTo be determined experimentallyTo be determined experimentally
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Atomization in a graphite tube and measurement of light absorption by ground-state atoms0.23 ng (absolute)[14] / ~1[15][16]~0.098 µg/m³ (air)[17] / ~3-5
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in argon plasma and measurement of emitted light at characteristic wavelengths~0.02 - 5[18][19]~0.06 - 15[18][19]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of atoms in argon plasma and separation of ions by mass-to-charge ratio~0.001 - 0.1~0.003 - 0.3

Note: The values for GFAAS, ICP-OES, and ICP-MS are compiled from various sources and can vary significantly based on the instrument, matrix, and specific method parameters. The purpose is to show the typical order of magnitude of sensitivity.

In-Depth Look at Alternative Methods
  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS): This technique offers excellent sensitivity for many elements. It is a single-element technique, which can be a drawback for multi-element analysis but provides high specificity. The LOD for nickel is typically in the low parts-per-billion (ppb) range.[15][16]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust and widely used technique for the simultaneous analysis of multiple elements.[20][21] It has a wide linear dynamic range and is less susceptible to chemical interferences than GFAAS. Its sensitivity for nickel is generally in the low-to-mid ppb range.[19]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is the most sensitive of these techniques, capable of detecting elements at the parts-per-trillion (ppt) level.[21] It is the method of choice for ultra-trace elemental analysis but also comes with the highest instrument and operational costs.

G cluster_methods Comparison of Nickel Analysis Methods cluster_attributes Performance Attributes UV_Vis UV-Vis (Dicyanodiamidine) Sensitivity Sensitivity UV_Vis->Sensitivity Lower Cost Cost & Complexity UV_Vis->Cost Low Throughput Sample Throughput UV_Vis->Throughput Moderate GFAAS GFAAS GFAAS->Sensitivity High GFAAS->Cost Moderate GFAAS->Throughput Low ICP_OES ICP-OES ICP_OES->Sensitivity Very High ICP_OES->Cost High ICP_OES->Throughput High ICP_MS ICP-MS ICP_MS->Sensitivity Ultra High ICP_MS->Cost Very High ICP_MS->Throughput High

Comparative attributes of different nickel analysis methods.

Conclusion and Recommendations

The choice of an analytical method for nickel determination requires a careful consideration of the specific research or manufacturing needs.

  • For ultra-trace analysis and regulatory submissions requiring the highest sensitivity, ICP-MS is the unparalleled choice.

  • For routine multi-element analysis with high sample throughput and excellent sensitivity, ICP-OES provides a robust and reliable solution.

  • For sensitive, single-element analysis where cost is a consideration, GFAAS remains a valuable tool.

  • The this compound method, while likely less sensitive than the instrumental techniques, offers significant advantages in terms of cost-effectiveness, simplicity, and accessibility. It can be an excellent choice for applications such as:

    • Preliminary screening of samples.

    • Educational settings and teaching laboratories.

    • Quality control in processes where nickel concentrations are expected to be above the low ppb range.

    • Laboratories with limited capital budgets for expensive instrumentation.

Crucially, the reliability of the this compound method, like any analytical procedure, depends on proper validation. By following the detailed protocol provided in this guide, researchers can confidently establish the LOD and LOQ, thereby ensuring that the method is fit for its intended purpose and that the data generated is both accurate and trustworthy. This process of in-house validation is a fundamental pillar of scientific integrity and is essential for making informed decisions based on analytical results.

References

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A Senior Application Scientist's Guide to Protein Precipitation: Dicyanodiamidine Sulfate vs. Classical Organic Precipitants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient isolation and purification of proteins from complex biological samples is a foundational step in downstream analysis and therapeutic development.[1] Protein precipitation is a cornerstone technique, employed to concentrate proteins, remove interfering substances, and prepare samples for applications ranging from enzymatic assays to mass spectrometry.[1][2]

This guide provides an in-depth comparison of Dicyanodiamidine sulfate, a guanidinium salt, with other widely used organic precipitants. We will move beyond a simple listing of methods to explore the underlying chemical mechanisms, provide actionable experimental protocols, and present comparative data to empower you to make informed decisions for your specific application.

Understanding the Fundamentals: The "How" and "Why" of Protein Precipitation

Protein solubility is a delicate equilibrium, governed by interactions between the protein's surface residues and the surrounding aqueous solvent.[3] Water molecules form a structured "hydration shell" around the protein, which keeps individual protein molecules separated and in solution.[3] The goal of any precipitation method is to disrupt this equilibrium, decrease the protein's solubility, and promote protein-protein interactions, leading to aggregation and precipitation out of the solution.[1][4][5]

The choice of precipitant dictates the mechanism by which this is achieved and has significant implications for protein recovery, integrity, and compatibility with subsequent analytical techniques.

A Closer Look at the Precipitants

This compound: The Guanidinium Salt Approach

Dicyanodiamidine is a derivative of guanidine. Its sulfate salt falls into the category of guanidinium salts, which are known to have complex interactions with proteins.[6][7] The effect of a guanidinium salt is profoundly influenced by its counter-anion.[7] For instance, guanidinium chloride is a powerful denaturant, while guanidinium sulfate is known to be a protein stabilizer.[6][8]

The stabilizing effect of the sulfate anion is key. According to the Hofmeister series, sulfate is a "kosmotropic" or "salting-out" ion. It is strongly hydrated, effectively organizing water molecules around itself. This sequesters water away from the protein's hydration shell, increasing hydrophobic interactions between protein molecules and causing them to aggregate and precipitate in their native, folded state.[3] This mechanism is a form of "salting out," similar to the well-established ammonium sulfate precipitation.[3]

The Organic Solvent Workhorses: Acetone and Ethanol

Organic solvents like acetone and ethanol are among the most common precipitants.[9] Their primary mechanism of action is the reduction of the solution's dielectric constant.[10] Water is a highly polar solvent with a high dielectric constant, which effectively shields the electrostatic interactions between charged protein molecules. By introducing a less polar organic solvent, this shielding effect is diminished, leading to an increase in electrostatic attraction between protein molecules, causing aggregation and precipitation.[9][10]

This method is often performed at low temperatures to minimize the risk of protein denaturation, as organic solvents can disrupt the native protein structure.[9][11]

The Acid Precipitant: Trichloroacetic Acid (TCA)

Trichloroacetic acid (TCA) is a strong acid used for efficient protein precipitation. It works by neutralizing the surface charges of proteins. As the pH of the solution drops far below the protein's isoelectric point (pI), the protein becomes highly positively charged. TCA, with its negatively charged carboxylate group, forms strong ionic interactions with these positive charges, effectively neutralizing them and disrupting the hydration shell. This loss of surface charge and hydration leads to a rapid loss of solubility and aggregation. However, this method is harsh and almost always results in irreversible protein denaturation.

Comparative Analysis: Selecting the Right Tool for the Job

The optimal precipitant is application-dependent. A method ideal for preparing a sample for SDS-PAGE may be entirely unsuitable for an activity-based assay. The following table provides a comparative summary.

FeatureThis compound (Guanidinium Salt)Acetone / Ethanol (Organic Solvent)Trichloroacetic Acid (TCA)Ammonium Sulfate (Salt)
Primary Mechanism Salting-out; disruption of hydration shell via kosmotropic effect.[6]Reduction of solvent dielectric constant, increasing electrostatic interactions.[10]Charge neutralization and loss of hydration.Salting-out; competition for water molecules, increasing hydrophobic interactions.[3]
Protein State Generally preserves native conformation (stabilizing).[6]Can cause denaturation, minimized at low temperatures.[9]Causes irreversible denaturation.Generally preserves native conformation.[3]
Selectivity Dependent on protein hydrophobicity; allows for fractional precipitation.Tends to precipitate most proteins, especially larger ones.[9]Precipitates most proteins non-selectively.Highly selective based on protein solubility at different salt concentrations.[5]
Recovery/Yield High, comparable to ammonium sulfate.Generally high, but can have losses of smaller proteins.[9]Very high, often used for quantitative recovery.High, but requires careful optimization of salt concentration.[12]
Downstream Compatibility Good for chromatography, activity assays. Requires removal for mass spectrometry.Good for electrophoresis, Western blotting. Must be completely removed to avoid interference.[2]Mainly for electrophoresis (SDS-PAGE). Interferes with many assays.Excellent for Hydrophobic Interaction Chromatography (HIC).[5] Must be removed for most other applications.[12]
Ease of Removal Removed by dialysis or buffer exchange.Easily removed by evaporation or centrifugation wash steps.[9]Difficult to remove completely; requires multiple wash steps.Removed by dialysis or buffer exchange.[12]

Experimental Workflows and Protocols

A well-defined protocol is critical for reproducible results. The following workflows illustrate the key steps for protein precipitation.

G cluster_0 General Protein Precipitation Workflow Start 1. Prepare Sample (Clarify by centrifugation) Add 2. Add Precipitant (Slowly, on ice, with mixing) Start->Add Incubate 3. Incubate (Allow aggregates to form) Add->Incubate Centrifuge 4. Pellet Protein (High-speed centrifugation) Incubate->Centrifuge Wash 5. Wash Pellet (Remove residual precipitant) Centrifuge->Wash Resuspend 6. Resuspend Pellet (In buffer for downstream analysis) Wash->Resuspend

Caption: A generalized workflow for protein precipitation.

Protocol 1: Precipitation with this compound

This protocol is designed to leverage the "salting-out" properties of guanidinium sulfate-like salts to precipitate proteins while maintaining their native structure.

  • Sample Preparation: Start with a clarified protein solution. Centrifuge your initial lysate at >12,000 x g for 15 minutes at 4°C to remove cell debris and insoluble components.

  • Precipitant Preparation: Prepare a saturated stock solution of this compound in high-purity water at room temperature.

  • Precipitation Step:

    • Place the clarified protein solution in a conical tube on ice and stir gently with a magnetic stir bar.

    • Slowly add the saturated this compound solution dropwise to reach the desired final saturation (e.g., 40-60%). Causality Note: Slow addition prevents localized high concentrations that can cause unwanted, non-specific precipitation.

  • Incubation: Continue stirring on ice for 30-60 minutes. This allows time for the protein aggregates to form and equilibrate.

  • Pelleting: Centrifuge the mixture at 10,000 - 15,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Gently wash the pellet with a buffer containing a concentration of this compound just below the precipitation threshold to remove contaminants without re-solubilizing the target protein. Centrifuge again.

  • Resuspension: Resuspend the final pellet in a minimal volume of the desired buffer for your downstream application (e.g., PBS for an immunoassay, or a specific buffer for HIC). The precipitant will need to be removed via dialysis or buffer exchange for most applications.

Protocol 2: Precipitation with Acetone

This protocol is a standard method for concentrating proteins, often used prior to SDS-PAGE analysis.

  • Sample and Reagent Chilling: Pre-chill your clarified protein sample and analytical-grade acetone to -20°C. Causality Note: Low temperatures are critical to minimize protein denaturation by the organic solvent.[11]

  • Precipitation Step:

    • Place the chilled protein sample in a solvent-resistant tube.

    • Add 4 volumes of pre-chilled (-20°C) acetone to the sample (e.g., 4 mL of acetone for 1 mL of sample).

    • Vortex briefly to mix thoroughly.

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation can improve yield.

  • Pelleting: Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Washing: Carefully decant the acetone. Add 1 volume of cold (-20°C) 90% acetone or ethanol to the pellet to wash away residual contaminants. Centrifuge again for 5 minutes at 4°C.

  • Drying and Resuspension: Decant the wash solution. Air-dry the pellet for 5-10 minutes at room temperature to remove residual acetone. Causality Note: Do not over-dry the pellet, as this can make it very difficult to resuspend. Resuspend the pellet in the appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).

Visualizing the Mechanisms of Action

The distinct mechanisms of these precipitants can be visualized to better understand their impact on the protein-solvent system.

G cluster_1 This compound (Salting Out) cluster_2 Acetone (Dielectric Reduction) cluster_3 TCA (Charge Neutralization) P1 Protein Hydration Shell S1 SO₄²⁻ | H₂O P1:f1->S1 Water Sequestered S1->P1:f0 Hydrophobic Interaction ↑ P2 Protein⁺ H₂O Shielding A1 Acetone P2:f1->A1 Dielectric Constant ↓ A1->P2:f0 Electrostatic Attraction ↑ P3 Protein⁺ Surface Charge TCA TCA⁻ P3:f1->TCA Charge Neutralized TCA->P3:f0 Aggregation & Denaturation

Caption: Comparative mechanisms of different protein precipitants.

Conclusion and Recommendations

The choice of a protein precipitant is a critical decision in experimental design.

  • For applications requiring protein activity and native conformation , such as enzyme kinetics or certain chromatographic steps, a "salting-out" agent like This compound or the classic Ammonium Sulfate is superior.[3][6] They offer a gentle precipitation mechanism that preserves the protein's structural integrity.

  • For rapid concentration and cleanup prior to denaturing electrophoresis (SDS-PAGE) or Western blotting , Acetone or Ethanol precipitation is a reliable and effective choice.[13][14] The protocol is straightforward, and the reagents are easily removed.

  • When maximum, non-selective protein recovery is the primary goal , and protein denaturation is acceptable or desired, TCA precipitation is highly effective. It is often the method of choice for preparing samples for mass spectrometry proteomics after appropriate cleanup.

By understanding the chemical principles behind each method and matching them to your experimental goals, you can optimize your protein purification workflows, ensuring the highest quality samples for your research and development endeavors.

References

  • The mechanism of protein precipitation by salts, polymers and organic solvents. (n.d.). ScienceDirect. [Link]

  • Let's Talk Academy. (2025, April 13). How Organic Solvents Affect Protein Precipitation: Key Insights. [Link]

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]

  • Kopec, J., et al. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Journal of Visualized Experiments, (180). [Link]

  • Heyda, J., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 863–870. [Link]

  • Wikipedia. (n.d.). Protein precipitation. [Link]

  • Dr. Manojkumar N. (2025, March 21). Protein Precipitation Using Organic solvent. Genetic Engineering. [Link]

  • Sharma, P., et al. (n.d.). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. RSC Publishing. [Link]

  • Li, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Mayr, L. M., et al. (1993). Stabilization of a protein by guanidinium chloride. Biochemistry, 32(31), 7994–7998. [Link]

  • Arakawa, T., & Timasheff, S. N. (n.d.). Protein stabilization and destabilization by guanidinium salts. ACS Publications. [Link]

  • Organic Solvent Precipitation. (n.d.). Journal of New Developments in Chemistry. [Link]

  • Chapter 20 Protein Precipitation Techniques. (2025, August 7). ResearchGate. [Link]

  • Birkenmeier, G., & Vijayalakshmi, M. A. (1992). Dye-promoted precipitation of serum proteins. Mechanism and application. Journal of Chromatography, 597(1-2), 143–149. [Link]

  • Polson, A., et al. (1964). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Biochimica et Biophysica Acta, 82, 463–475. [Link]

  • Wingfield, P. T. (2001). Protein Precipitation Using Ammonium Sulfate. Current Protocols in Protein Science. [Link]

  • Kim, H., et al. (2022). Comparative Analysis of Universal Protein Extraction Methodologies for Screening of Lipase Activity from Agricultural Products. Processes, 10(11), 2378. [Link]

  • Protein Extraction and Purification by Differential Solubilization. (n.d.). Arrow@TU Dublin. [Link]

  • Feng, M., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2025, August 5). ResearchGate. [Link]

  • Freeling, F., et al. (2020). Trifluoroacetate in Precipitation: Deriving a Benchmark Data Set. Environmental Science & Technology, 54(18), 11210–11219. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Dicyanodiamidine Sulfate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for each chemical is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides a detailed, step-by-step procedure for the proper disposal of dicyanodiamidine sulfate, grounded in established safety protocols and regulatory standards.

This compound, also known as guanylurea sulfate, is a water-soluble, white crystalline solid belonging to the guanidine family of compounds.[1][2] It serves as a reagent in organic synthesis and for the detection of certain metals like nickel.[1][2] While invaluable in these applications, its chemical properties necessitate a careful and informed approach to its disposal.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is essential. The primary risks associated with this compound stem from its acute toxicity if ingested and its classification as a potential irritant.[3] As a member of the broader guanidine class of compounds, it also warrants consideration for its potential environmental impact, particularly on aquatic ecosystems.[4]

A critical, and often overlooked, risk is its incompatibility with certain chemical classes. Guanidine compounds can undergo hazardous decomposition when mixed with strong acids or oxidizing agents.[5][6] Notably, some guanidine derivatives have the potential to decompose and release highly toxic hydrogen cyanide (HCN) gas, a risk that must be mitigated through strict segregation protocols.[7][8]

Table 1: Hazard Profile of this compound

Hazard Category Description GHS Classification Source
Acute Oral Toxicity Harmful if swallowed. H302 (Warning) [3]
Irritation May cause irritation to skin, eyes, and respiratory tract. Not formally classified but noted in safety literature. [3][9]
Environmental Hazard Guanidine compounds can be harmful to aquatic life with long-lasting effects. Precautionary principle based on chemical class. [4]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids. Noted in Safety Data Sheets. [5][6]

| Decomposition | Thermal decomposition can release toxic gases such as nitrogen oxides and ammonia. | Noted in Safety Data Sheets. |[5][8] |

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is non-negotiable. The causality is clear: direct contact with this compound can lead to irritation, and accidental ingestion has harmful toxicological effects.[3][9] Therefore, creating a barrier between the handler and the chemical is paramount.

Table 2: Required Personal Protective Equipment (PPE)

Task Required PPE Rationale
Handling Solid Compound Nitrile gloves, safety glasses with side shields, lab coat. Prevents skin contact and protects eyes from dust particles.
Preparing Aqueous Solutions Nitrile gloves, safety goggles, lab coat. Goggles provide superior protection from splashes compared to safety glasses.
Managing Spills Nitrile gloves, safety goggles, lab coat. A dust respirator may be needed if significant dust is generated. Protects against direct contact and inhalation of airborne particles.[10]

| Packaging Waste | Nitrile gloves, safety glasses with side shields, lab coat. | Ensures protection during the final sealing and handling of the waste container. |

Section 3: Core Disposal Protocol: Segregation and Collection

The fundamental principle of chemical disposal is that laboratory waste is a regulated substance. Its pathway from generation to final disposal is governed by strict federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

Under no circumstances should this compound, in either solid or aqueous form, be disposed of in standard trash receptacles or poured down the sewer system. [11] Such actions violate regulatory mandates and pose a direct threat to the environment.

Step-by-Step Collection Procedure:
  • Identify the Waste Stream: Determine if the waste is solid this compound or an aqueous solution containing it. These should be collected in separate, appropriately designated waste containers.

  • Select a Compatible Container: Use a chemically compatible, leak-proof container equipped with a secure closure.[11] High-density polyethylene (HDPE) containers are suitable for both solid and aqueous waste streams. Avoid metal containers for aqueous solutions.[12]

  • Properly Label the Container: The container must be labeled before any waste is added. According to EPA guidelines, the label must clearly state the words "Hazardous Waste" and list the full chemical name: "this compound" or "Guanylurea Sulfate".[13]

  • Deposit Waste:

    • For Solid Waste: Carefully transfer the solid chemical into the designated "Solid Hazardous Waste" container, minimizing dust generation.[5]

    • For Aqueous Waste: Pour the solution into the designated "Aqueous Hazardous Waste" container. Ensure the container is placed in a secondary containment bin to prevent spills.[11]

  • Segregate from Incompatibles: This is the most critical step for safety. The waste container for this compound must be stored separately from containers holding incompatible chemicals.

Table 3: Chemical Incompatibility Chart

Do NOT Mix with: Reason
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) Risk of rapid, potentially hazardous decomposition.[5][14]
Strong Oxidizing Agents (e.g., Potassium Permanganate, Nitrates) Potential for exothermic and explosive reactions.[5][6]

| Strong Bases | Can promote hydrolysis and decomposition.[5] |

Section 4: On-Site Waste Accumulation and Storage

Laboratory waste is typically managed through a two-tiered system of accumulation areas.[13]

  • Satellite Accumulation Area (SAA): This is where the waste is generated (e.g., a lab bench). Waste containers can be kept in the SAA, under the control of laboratory personnel, until they are full or for a specified time limit per institutional policy.[13]

  • Central Accumulation Area (CAA): Once a container in the SAA is full, it is dated, sealed, and moved to the facility's CAA. This is a designated, secure area where waste is stored for pickup by a licensed hazardous waste disposal vendor.[13]

Academic laboratories may operate under the EPA's Subpart K regulations, which provide a more flexible framework for managing laboratory waste, including extended accumulation timelines and the requirement of a formal Laboratory Management Plan.[15] It is imperative that all personnel are trained on their institution's specific waste management plan and storage time limits.[13]

Section 5: Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

Procedure for a Small Solid Spill:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles.[10]

  • Control Dust: If the powder is fine, you may lightly moisten it with water to prevent it from becoming airborne, but do not flush the area.[16]

  • Clean Up: Carefully sweep or scoop the spilled material into a sealable container.[10][16][17] Avoid aggressive actions that could generate dust.

  • Package for Disposal: Label the container as "Spill Debris: this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, or any spill involving a liquid solution, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Section 6: The Disposal Pathway: A Logical Workflow

The decision-making process for disposing of this compound can be visualized as a clear workflow. This diagram outlines the procedural steps from the point of waste generation to its final, safe management.

Dicyanodiamidine_Sulfate_Disposal start_node start_node process_node process_node decision_node decision_node hazard_node hazard_node storage_node storage_node end_node end_node A Waste Generated B Assess Waste Form A->B C Solid Waste B->C Solid D Aqueous Solution B->D Liquid L Spill Occurs B->L Spill E Select PPE (Gloves, Goggles, Lab Coat) C->E D->E F Use Labeled, Compatible HDPE Waste Container E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Store in Satellite Accumulation Area (SAA) G->H I Container Full? H->I I->H No J Move to Central Accumulation Area (CAA) I->J Yes K Arrange Pickup by Certified Waste Disposal Vendor J->K M Follow Spill Management Protocol L->M N Collect Debris in Sealed Container M->N N->G

Caption: Workflow for the safe disposal of this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence, a firm understanding of chemical hazards, and strict adherence to regulatory guidelines. By following the protocols outlined in this guide—from accurate hazard assessment and use of PPE to proper segregation and collection—researchers can ensure that this valuable chemical is managed safely and responsibly throughout its lifecycle. This commitment not only protects laboratory personnel but also preserves the integrity of our shared environment.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CymitQuimica (n.d.). CAS 591-01-5: this compound.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 11555.
  • GAIACA (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society (n.d.). Regulation of Laboratory Waste.
  • DrugFuture (n.d.). This compound.
  • LabManager (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Apollo Scientific (2022). Dicyandiamide Safety Data Sheet.
  • ChemicalBook (2024). Exploring the Uses and Safety Considerations of Guanidine Carbonate.
  • The Royal Society of Chemistry (n.d.). This compound | The Merck Index Online.
  • Acros Organics (n.d.). Material Safety Data Sheet - Dicyandiamide, 99.5%.
  • CDH Fine Chemical (n.d.). DICYANDIAMIDE CAS No 461-58-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ECHEMI (n.d.). Dicyandiamide SDS, 461-58-5 Safety Data Sheets.
  • American Chemical Society (2020). Guanidine.
  • Fisher Scientific (2025). SAFETY DATA SHEET - Sodium dicyanamide.
  • Holbrook, J. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Fisher Scientific (2025). SAFETY DATA SHEET - Dicyandiamide.
  • ScienceMadness.org (n.d.). CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE.

Sources

Personal protective equipment for handling Dicyanodiamidine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Dicyandiamide

A Note on Chemical Identity: This guide focuses on the safe handling of Dicyandiamide (also known as cyanoguanidine, CAS No. 461-58-5). While often referred to by similar names, it is crucial to verify the identity and consult the specific Safety Data Sheet (SDS) for the exact reagent in your possession. This document serves as a comprehensive guide based on available data for Dicyandiamide.

For drug development professionals and researchers, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Dicyandiamide is a versatile compound used in various syntheses, including barbiturates and plastics, and as a curing agent for epoxy resins.[1] While not classified as a hazardous substance by all regulatory bodies, a thorough understanding of its potential hazards and the implementation of robust safety protocols are non-negotiable for ensuring a safe laboratory environment and reliable experimental outcomes.[2][3]

This guide provides a direct, procedural framework for the safe handling, use, and disposal of Dicyandiamide, grounded in established safety principles.

Hazard Assessment: Understanding the Risks

While some safety data sheets state that Dicyandiamide is not a hazardous substance or mixture, others indicate potential for harm.[2] Prudent practice dictates adhering to the more cautious recommendations. The primary risks associated with Dicyandiamide powder are related to its potential as a mild irritant and the hazards of dust inhalation.

Key Potential Hazards:

  • Inhalation: May cause irritation to the respiratory tract and mucous membranes.[4]

  • Skin Contact: May cause mild skin irritation.[2][4] Prolonged or repeated contact may lead to eczema.[4]

  • Eye Contact: May cause eye irritation.[2][4]

  • Ingestion: May cause gastrointestinal irritation.[4] Some sources classify it as harmful if swallowed.[4][5]

  • Chronic Exposure: Some sources warn that absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin due to lack of oxygen).[4]

The following table summarizes the hazard information from various sources.

Hazard TypeDescriptionPrimary Sources
Acute Oral Toxicity LD50 Oral - Rat: > 10 g/kg.[2] Considered low toxicity via ingestion, but may cause irritation.[2][4]Fisher Scientific, Acros Organics
Skin Irritation May cause skin irritation.[2][4] Not classified as a skin irritant in some studies (Rabbit).Fisher Scientific, Acros Organics, Sigma-Aldrich
Eye Irritation May cause eye irritation.[2][4] Not classified as an eye irritant in some studies (Rabbit).Fisher Scientific, Acros Organics, Sigma-Aldrich
Inhalation Hazard May cause respiratory tract irritation.[4] Dust inhalation should be minimized.[3][4]Acros Organics, Valudor Products
Combustibility The material is combustible but not considered a significant fire risk.[5] Heating can produce toxic gases like ammonia and hydrogen cyanide.[6]Sigma-Aldrich, Apollo Scientific, ECHEMI

Essential Personal Protective Equipment (PPE)

Based on the hazard assessment, a standard level of PPE is required to prevent contact and inhalation. The core principle is to create a barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

    • Rationale: Goggles are essential to protect the eyes from airborne dust particles and accidental splashes of solutions containing Dicyandiamide.

  • Hand Protection:

    • Requirement: Wear appropriate protective gloves to prevent skin exposure.[3][6][7] Nitrile gloves are a suitable choice for handling the solid and its solutions.

    • Rationale: Gloves prevent direct skin contact, mitigating the risk of mild irritation or potential absorption.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.

  • Body Protection:

    • Requirement: Wear a standard laboratory coat.[7] For tasks with a higher risk of dust generation, consider additional protective clothing.

    • Rationale: A lab coat protects street clothes from contamination and prevents skin exposure from spills. Contaminated clothing should be removed and washed before reuse.[4][7]

  • Respiratory Protection:

    • Requirement: Generally not required under normal use conditions with adequate ventilation.[2][8] However, if dust is generated and exposure limits could be exceeded, a NIOSH/MSHA approved respirator should be used.[3]

    • Rationale: The primary engineering control is to handle Dicyandiamide in a well-ventilated area or a chemical fume hood to keep airborne concentrations low and minimize dust generation.[4][7] Respiratory protection is a secondary measure for situations where ventilation is insufficient.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for safety and experimental reproducibility. The following protocol outlines the key steps for handling solid Dicyandiamide.

Dicyandiamide_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 1. Area Setup Ensure fume hood or ventilated area is operational. prep_2 2. Gather Materials Collect Dicyandiamide, spatulas, weigh boats, solvents. prep_1->prep_2 prep_3 3. Don PPE Wear lab coat, safety goggles, and nitrile gloves. prep_2->prep_3 handle_1 4. Weighing Carefully weigh powder in fume hood to minimize dust. prep_3->handle_1 Proceed to handling handle_2 5. Dissolution Slowly add powder to solvent, stirring gently. handle_1->handle_2 handle_3 6. Transfer Transfer solution to the reaction vessel. handle_2->handle_3 clean_1 7. Decontaminate Wipe down work surfaces and equipment. handle_3->clean_1 Experiment complete clean_2 8. Waste Disposal Dispose of empty containers and contaminated materials in designated waste streams. clean_1->clean_2 clean_3 9. Doff PPE Remove gloves and lab coat properly. clean_2->clean_3 clean_4 10. Personal Hygiene Wash hands thoroughly with soap and water. clean_3->clean_4

Caption: Standard workflow for handling Dicyandiamide powder.

Detailed Steps:

  • Preparation:

    • Verify that the designated workspace, preferably a chemical fume hood, has proper ventilation.[7]

    • Ensure an eyewash station and safety shower are accessible.[7]

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware) before retrieving the chemical container.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Handling and Use:

    • Keep the container of Dicyandiamide tightly closed when not in use.[4][7]

    • When weighing, perform the task inside the fume hood to contain any dust. Avoid actions that could generate dust clouds, such as pouring quickly from a height.[4][7]

    • If creating a solution, add the solid to the liquid slowly to prevent splashing.

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

  • In Case of a Spill:

    • For small spills, use proper personal protective equipment.[7]

    • Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4][7] Avoid generating dust during cleanup.[4][7] Moisten the material slightly to prevent it from becoming airborne if necessary.[1][6]

    • Ventilate the area of the spill.[7]

Disposal Plan

Proper waste disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: Unused Dicyandiamide and solutions should be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.

  • Contaminated Materials: All disposable items that have come into contact with Dicyandiamide, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled bag and disposed of in the solid chemical waste stream.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The clean container can then be disposed of according to local regulations.

By following these procedural steps and utilizing the correct PPE, researchers can confidently and safely handle Dicyandiamide, ensuring both personal safety and the integrity of their scientific work.

References

  • Material Safety Data Sheet - 4,4'Diaminodiphenylamine Sulf
  • SAFETY DATA SHEET - Dicyandiamide. Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - Dicyandiamide. Source: Fisher Scientific.
  • Safety Data Sheet - Dicyandiamide. Source: Valudor Products.
  • Material Safety Data Sheet - Dicyandiamide, 99.5%. Source: Acros Organics (Fisher Scientific).
  • Dicyandiamide SDS, 461-58-5 Safety D
  • SAFETY DATA SHEET - Dicyandiamide. Source: Fisher Scientific UK.
  • Dicyandiamide Safety D
  • Dicyandiamide 461-58-5 wiki. Source: Guidechem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.